Ifupinostat
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-hydroxy-2-[methyl-[[2-[6-(methylamino)pyridin-3-yl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]amino]pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9O3S/c1-24-18-4-3-14(10-25-18)20-28-17-9-16(36-19(17)21(29-20)32-5-7-35-8-6-32)13-31(2)23-26-11-15(12-27-23)22(33)30-34/h3-4,9-12,34H,5-8,13H2,1-2H3,(H,24,25)(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJZFXHSPBBPNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)CN(C)C5=NC=C(C=N5)C(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N9O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235449-52-1 | |
| Record name | BEBT-908 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235449521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BEBT-908 FREE BASE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ7TD3X4ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ifupinostat: A Technical Guide to its Dual PI3K/HDAC Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifupinostat (also known as BEBT-908) is a novel, first-in-class small molecule inhibitor that demonstrates a potent dual-targeting mechanism against Phosphoinositide 3-kinase (PI3K) and Histone Deacetylases (HDACs).[1] This dual inhibition strategy is designed to simultaneously disrupt two critical oncogenic signaling pathways involved in cancer cell proliferation, survival, and epigenetic regulation. Preclinical and clinical studies have shown that this compound and similar dual PI3K/HDAC inhibitors, such as CUDC-907 (fimepinostat), exhibit significant anti-tumor activity across a range of hematological malignancies and solid tumors.[2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Core Mechanism: Dual Inhibition of PI3K and HDAC
The rationale for the dual targeting of PI3K and HDACs stems from the synergistic anti-cancer effects observed when inhibitors of these two pathways are combined.[4] The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers.[2] HDACs, on the other hand, are a class of enzymes that play a key role in the epigenetic regulation of gene expression by removing acetyl groups from histones and other non-histone proteins.[5] Overexpression of certain HDACs in cancer cells can lead to the silencing of tumor suppressor genes.[6]
This compound's single-molecule structure is designed to concurrently inhibit both PI3K, primarily the p110α isoform, and Class I and II HDACs.[2][7] This dual action leads to a multi-pronged attack on cancer cells:
-
Inhibition of the PI3K/AKT/mTOR Pathway: By blocking PI3K, this compound prevents the phosphorylation of AKT, a key downstream effector. This, in turn, inhibits the mTOR signaling complex, leading to decreased protein synthesis and cell growth.[8]
-
Reactivation of Tumor Suppressor Genes: Through HDAC inhibition, this compound promotes the hyperacetylation of histones, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes that can induce cell cycle arrest and apoptosis.[5][6]
-
Induction of Apoptosis and Cell Cycle Arrest: The combined effect of PI3K and HDAC inhibition results in the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately leading to programmed cell death.[1] Furthermore, this compound has been shown to induce cell cycle arrest, primarily at the G1 and G2/M phases.[1][5]
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of this compound (BEBT-908) and the closely related dual inhibitor CUDC-907.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | Cell Line | Cancer Type | IC50 (nM) |
| BEBT-908 | PI3K/HDAC | Various DLBCL Cell Lines | Diffuse Large B-cell Lymphoma | Nanomolar range |
| CUDC-907 | PI3Kα | - | - | 19 |
| HDAC1 | - | - | 1.7 | |
| HDAC2 | - | - | 5.0 | |
| HDAC3 | - | - | 1.8 | |
| HDAC10 | - | - | 2.8 | |
| SK-N-SH | Neuroblastoma | 72h | Not specified | |
| SK-N-BE(2) | Neuroblastoma | 72h | Not specified | |
| IMR32 | Neuroblastoma | 72h | Not specified |
Data for BEBT-908 is described as being in the nanomolar range against DLBCL cell lines.[1] Specific IC50 values for BEBT-908 against a wider range of cell lines are still emerging in the literature. CUDC-907 data is provided for a comparable dual inhibitor.[5]
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosing | Outcome |
| BEBT-908 | H2122 Tumors (SCID mice) | Intravenous injections | Significant tumor growth inhibition |
| HCT116 Tumors (nude mice) | Intravenous injections | Significant tumor growth inhibition | |
| MC38 Tumors (C57BL/6 mice) | Intravenous injections | Significant tumor growth inhibition | |
| CUDC-907 | SKOV3 Xenograft (nude mice) | 100 mg/kg/day (14 days) | Significant inhibition of tumor progression |
| NB Xenografts (nude mice) | Not specified (10 days) | Significant inhibition of tumor growth and weight | |
| Daudi NHL Xenograft (mice) | 25, 50, 100 mg/kg (oral) | Dose-dependent tumor growth inhibition | |
| Pancreatic Xenograft (nude mice) | 300 mg/kg once daily (19 days) | Significantly reduced tumor growth |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the evaluation of this compound.
PI3K and HDAC Enzyme Activity Assays
These assays are crucial for determining the direct inhibitory effect of this compound on its target enzymes.
a) PI3K Activity Assay (Luminescent)
This protocol is adapted from commercially available kits that measure ADP production as an indicator of kinase activity.
-
Reagent Preparation:
-
Prepare PI3K Reaction Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA).
-
Prepare a lipid substrate mixture in the reaction buffer.
-
Dilute the PI3K enzyme in the reaction buffer/lipid substrate mixture.
-
Prepare a solution of ATP (e.g., 250µM in water).
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure (384-well plate format):
-
Add 0.5 µl of this compound dilution or vehicle control to the wells.
-
Add 4 µl of the enzyme/lipid mixture.
-
Initiate the reaction by adding 0.5 µl of the ATP solution.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to deplete unused ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
-
Measure luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the PI3K activity.
-
Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
b) HDAC Activity Assay (Fluorometric)
This protocol is based on the use of a fluorogenic HDAC substrate.
-
Reagent Preparation:
-
Prepare HDAC Assay Buffer.
-
Prepare a stock solution of the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Prepare a stock solution of a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
-
Prepare a developer solution (e.g., trypsin in assay buffer).
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure (96-well plate format):
-
Add HDAC Assay Buffer, this compound dilutions, and the HDAC enzyme source (purified enzyme or nuclear extract) to the wells.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
-
Data Analysis:
-
Measure fluorescence using a microplate reader (e.g., excitation 350-380 nm, emission 440-460 nm).
-
The fluorescence intensity is proportional to the HDAC activity.
-
Calculate the IC50 value of this compound.[13]
-
Cell Viability Assay (MTS/MTT)
This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control.
-
-
MTS/MTT Addition:
-
For MTS assay: Add MTS reagent directly to the cell culture medium and incubate for 1-4 hours at 37°C.[14]
-
For MTT assay: Add MTT reagent to the culture medium and incubate for 2-4 hours at 37°C. After incubation, carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[15]
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
-
Western Blot Analysis
Western blotting is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/HDAC signaling pathways following treatment with this compound.
-
Sample Preparation:
-
Treat cancer cells with this compound for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein lysates by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total AKT, acetylated-H3, total H3, c-Myc, PARP) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound to the treatment group via the appropriate route (e.g., oral gavage, intravenous injection) at a specified dose and schedule. The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) percentage.
-
Analyze the data for statistical significance.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the experimental protocols.
References
- 1. BEBT-908: A novel potent PI3K/HDAC inhibitor against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual PI3K/HDAC Inhibitor BEBT-908 Exhibits Potent Efficacy as Monotherapy for Primary Central Nervous System Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual Targeting of PI3K and HDAC by CUDC-907 Inhibits Pediatric Neuroblastoma Growth [mdpi.com]
- 5. The dual HDAC and PI3K inhibitor, CUDC-907, inhibits tumor growth and stem-like properties by suppressing PTX3 in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CUDC-907 displays potent antitumor activity against human pancreatic adenocarcinoma in vitro and in vivo through inhibition of HDAC6 to downregulate c-Myc expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. bio-rad.com [bio-rad.com]
- 17. bosterbio.com [bosterbio.com]
a first-in-class dual phosphoinositide 3-kinase α (PI3Kα)/histone deacetylase (HDAC) inhibitor
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Fimepinostat (formerly CUDC-907) is a first-in-class, orally bioavailable small molecule engineered to simultaneously inhibit phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes. This dual-targeting approach is designed to potently suppress multiple oncogenic signaling pathways, offering a promising therapeutic strategy for a range of hematological malignancies and solid tumors. The rationale for developing a dual inhibitor stems from preclinical evidence demonstrating synergistic anti-cancer activity when targeting both the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer, and HDAC enzymes, which play a crucial role in the epigenetic regulation of gene expression. Fimepinostat has been granted Fast Track designation by the U.S. Food and Drug Administration for the treatment of adult patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL).
Mechanism of Action
Fimepinostat exerts its anti-neoplastic effects through the concurrent inhibition of Class I PI3K isoforms and Class I and II HDACs.
PI3K Inhibition: By targeting the p110α subunit of PI3K, fimepinostat blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This prevents the recruitment and activation of downstream effectors such as AKT and phosphoinositide-dependent kinase 1 (PDK1), leading to the suppression of the PI3K/AKT/mTOR signaling cascade. This pathway is a central regulator of cell proliferation, survival, and metabolism.
HDAC Inhibition: Fimepinostat inhibits the activity of HDAC enzymes, leading to an accumulation of acetylated histones and non-histone proteins. This results in a more open chromatin structure, altering gene expression. A key consequence of HDAC inhibition by fimepinostat is the transcriptional repression of the MYC oncogene, a critical driver of cell proliferation and a hallmark of many cancers. Furthermore, HDAC inhibition can induce cell cycle arrest and apoptosis through the altered expression of various regulatory proteins.
The dual inhibition of PI3K and HDAC pathways by fimepinostat leads to a multi-pronged attack on cancer cells, including the induction of apoptosis, cell cycle arrest, and the downregulation of key oncogenic drivers like MYC.[1]
Caption: Dual mechanism of action of Fimepinostat (CUDC-907).
Preclinical Data
Fimepinostat has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines in vitro and has shown significant anti-tumor efficacy in in vivo models.
Enzymatic Inhibition
The inhibitory activity of fimepinostat against various PI3K isoforms and HDAC enzymes has been characterized in cell-free assays.
| Target Enzyme | IC50 (nM) |
| PI3K Isoforms | |
| PI3Kα | 19 |
| PI3Kβ | 54 |
| PI3Kδ | 39 |
| PI3Kγ | 311 |
| HDAC Enzymes | |
| HDAC1 | 1.7 |
| HDAC2 | 5.0 |
| HDAC3 | 1.8 |
| HDAC6 | 27 |
| HDAC8 | 191 |
| HDAC10 | 2.8 |
| HDAC11 | 5.4 |
| Data compiled from multiple sources.[2] |
In Vitro Anti-proliferative Activity
Fimepinostat has shown potent growth-inhibitory effects in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| B-cell Lymphoma | ||
| Granta 519 | Mantle Cell Lymphoma | 7 |
| DOHH2 | Follicular Lymphoma | 1 |
| RL | Follicular Lymphoma | 2 |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 4 |
| SuDHL4 | Diffuse Large B-cell Lymphoma | 3 |
| Daudi | Burkitt's Lymphoma | 15 |
| Raji | Burkitt's Lymphoma | 9 |
| Multiple Myeloma | ||
| RPMI8226 | Multiple Myeloma | 2 |
| OPM-2 | Multiple Myeloma | 1 |
| ARH77 | Multiple Myeloma | 5 |
| Acute Myeloid Leukemia | ||
| MOLM-13 | AML | 12.4 |
| Neuroblastoma | ||
| SK-N-SH | Neuroblastoma | 46.22 |
| SH-SY5Y | Neuroblastoma | 20.23 |
| SK-N-AS | Neuroblastoma | 15.55 |
| SK-N-BE(2) | Neuroblastoma (MYCN-amplified) | 5.53 |
| IMR32 | Neuroblastoma (MYCN-amplified) | 10.45 |
| Data compiled from multiple sources.[1][2] |
In Vivo Anti-tumor Efficacy
Fimepinostat has demonstrated significant anti-tumor activity in various xenograft models. Oral administration of fimepinostat has been shown to be more efficacious than single-agent PI3K or HDAC inhibitors.[2]
| Xenograft Model | Cancer Type | Dosing | Outcome |
| SU-DHL4 | Diffuse Large B-cell Lymphoma | 100 mg/kg, p.o. | Tumor regression or stasis |
| A549 | Non-small Cell Lung Cancer (KRAS-mutant) | 100 mg/kg, p.o. | Tumor stasis |
| MV4-11 | Acute Myeloid Leukemia | 150 mg/kg | Modest antileukemic activity |
| SKOV3 | Ovarian Cancer | 100 mg/kg/d for 14 days | Inhibited tumor progression |
| Data compiled from multiple sources.[1][2] |
Clinical Studies
Fimepinostat has been evaluated in Phase I and II clinical trials for patients with relapsed or refractory lymphoma and multiple myeloma. These studies have demonstrated a manageable safety profile and promising preliminary activity, particularly in patients with DLBCL. The maximum tolerated dose (MTD) has been determined for various dosing schedules, with common drug-related adverse events including diarrhea, hyperglycemia, and fatigue.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® 3D)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1,500 cells/well for spheroid formation and incubate for 2 days.
-
Compound Treatment: Dilute fimepinostat to the desired concentrations in culture medium and add to the wells.
-
Incubation: Incubate the plate for 3 days.
-
Assay: Use the CellTiter-Glo® 3D Cell Viability Assay according to the manufacturer's instructions to measure cell viability based on luminescence.[3]
Western Blot Analysis
-
Cell Lysis: Treat cells with various concentrations of fimepinostat for 36 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., against p-AKT, total AKT, acetyl-Histone H3, c-Myc) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with different concentrations of fimepinostat for 36 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) for 30 minutes at room temperature in the dark, following the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Cell Cycle Analysis
-
Cell Treatment and Fixation: Treat cells with various concentrations of fimepinostat for 24 hours. Harvest the cells and fix them in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4]
Caption: General experimental workflow for in vitro evaluation.
In Vivo Xenograft Model
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of immunocompromised mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size, then randomize the mice into treatment and control groups.
-
Drug Administration: Administer fimepinostat orally (e.g., 100 mg/kg/day) or vehicle control for a specified period (e.g., 14 days).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
Conclusion
Fimepinostat (CUDC-907) represents a novel and promising therapeutic agent that uniquely combines PI3Kα and HDAC inhibition in a single molecule. Its ability to simultaneously target two critical oncogenic pathways provides a strong rationale for its continued development in a variety of cancer types. The preclinical data demonstrate potent anti-tumor activity, and early clinical studies have shown encouraging results. This technical guide provides a comprehensive overview of the core data and methodologies associated with fimepinostat, serving as a valuable resource for researchers and drug development professionals in the field of oncology.
References
- 1. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Potential of CUDC-907 (Fimepinostat) for Hepatocarcinoma Treatment Revealed by Tumor Spheroids-Based Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
Ifupinostat (BEBT-908): A Technical Guide to Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ifupinostat (BEBT-908) is a first-in-class small molecule inhibitor that dually targets phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). Preclinical studies have demonstrated its potent anti-tumor activity across a range of hematological malignancies and solid tumors. Developed by Guangzhou BeBetter Medicine Technology Co., Ltd., this compound has shown promise in overcoming the limitations of single-agent therapies by synergistically disrupting critical cancer signaling pathways. This document provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, in vitro and in vivo efficacy, and what is known about its pharmacokinetic profile. Methodologies for key experiments are detailed to facilitate reproducibility and further investigation by the scientific community.
Mechanism of Action
This compound exerts its anti-neoplastic effects through the simultaneous inhibition of PI3K and HDAC enzymes. This dual inhibition leads to a multi-pronged attack on cancer cell proliferation, survival, and metabolism.
The PI3K/AKT/mTOR pathway is a central signaling cascade that promotes cell growth and survival. By inhibiting PI3K, this compound blocks the downstream activation of AKT and mTOR, leading to cell cycle arrest and apoptosis.[1]
HDACs are crucial for the epigenetic regulation of gene expression. Their inhibition by this compound results in the hyperacetylation of histones and other non-histone proteins, leading to the reactivation of tumor suppressor genes and the downregulation of oncogenes.[1]
A key downstream effect of this compound's dual activity is the downregulation of the c-Myc oncogene.[2][3] This, in turn, has been shown to contribute to the induction of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[2][3] The induction of ferroptosis by this compound may also promote a pro-inflammatory tumor microenvironment, potentially enhancing anti-tumor immune responses.[4]
Beyond the core PI3K and HDAC pathways, preclinical evidence suggests that this compound also modulates other oncogenic signaling cascades, including JAK/STAT3, MAPK/ERK, and NF-κB.[5]
Figure 1: this compound's dual inhibition of PI3K and HDAC.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a variety of cancer cell lines, particularly those of hematological origin.
Cell Viability and IC50 Values
This compound exhibits nanomolar IC50 values against diffuse large B-cell lymphoma (DLBCL) cell lines.[5] While a key publication detailing specific IC50 values has been retracted, other sources indicate potent activity in various cancer types.[6]
| Target/Cell Line | IC50 (nM) | Cancer Type |
| Enzymes | ||
| HDAC1 | 0.9-2.7 | - |
| HDAC2 | 0.9-2.7 | - |
| HDAC3 | 0.9-2.7 | - |
| HDAC10 | 0.9-2.7 | - |
| HDAC11 | 0.9-2.7 | - |
| PI3Kα | 9.3 | - |
| Cell Lines | ||
| H1975 | 4.3-11.3 | Lung Cancer |
| PC-9 | 4.3-11.3 | Lung Cancer |
| H358 | 4.3-11.3 | Lung Cancer |
| H460 | 4.3-11.3 | Lung Cancer |
| Calu-6 | 4.3-11.3 | Lung Cancer |
| EL4 | Potent (specific value not reported) | T-cell Lymphoma |
| A20 | Potent (specific value not reported) | B-cell Lymphoma |
| NB4 | Potent (specific value not reported) | Leukemia |
Note: The retraction of a key paper by Li et al. (2017) limits the availability of a broader range of specific IC50 values.
Apoptosis and Cell Cycle Arrest
Flow cytometry analysis has shown that this compound induces apoptosis and causes cell cycle arrest at the G1 phase in hematologic tumor cells, including EL4, NB4, and A20 cell lines.[1][5] This is consistent with its mechanism of action, which involves the upregulation of tumor suppressor genes and the inhibition of pro-survival signaling pathways.
In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in various preclinical xenograft and orthotopic models.
Hematological Malignancies
In xenograft models using EL4 (T-cell lymphoma) and A20 (B-cell lymphoma) cell lines, this compound significantly inhibited tumor proliferation.[1]
Of particular note is its efficacy in a brain orthotopic lymphoma model. This compound exhibited excellent blood-brain barrier (BBB) penetration, leading to the inhibition of tumor growth and prolonged survival of the host mice.[2][3] This is a critical finding for the potential treatment of primary central nervous system lymphoma (PCNSL).[2][3]
Solid Tumors
This compound has also shown efficacy against solid tumors. In vivo studies using H2122 (lung cancer), HCT116 (colorectal cancer), and MC38 (colon adenocarcinoma) xenograft models, treatment with this compound resulted in the inhibition of tumor growth.[6]
| Model | Cancer Type | Mouse Strain | Efficacy |
| EL4 Xenograft | T-cell Lymphoma | Not Specified | Significant tumor proliferation inhibition[1] |
| A20 Xenograft | B-cell Lymphoma | Not Specified | Significant tumor proliferation inhibition[1] |
| Brain Orthotopic Lymphoma | CNS Lymphoma | Not Specified | Tumor growth inhibition and prolonged survival[2][3] |
| H2122 Xenograft | Lung Cancer | SCID | Tumor growth inhibition[6] |
| HCT116 Xenograft | Colorectal Cancer | Nude | Tumor growth inhibition[6] |
| MC38 Xenograft | Colon Adenocarcinoma | C57BL/6 | Tumor growth inhibition[6] |
Note: Specific quantitative data on tumor growth inhibition percentages are not consistently available in the public domain.
Pharmacokinetics
Detailed pharmacokinetic parameters for this compound in preclinical models are not widely published. However, studies have highlighted its favorable in vivo distribution and excellent penetration of the blood-brain barrier.[2][3] Pharmacokinetic and pharmacodynamic profiles were assessed in preclinical studies using liquid chromatography-mass spectrometry (LC-MS/MS).[2][3]
For context, a study on other novel dual PI3K/HDAC inhibitors reported the following pharmacokinetic parameters in mice after a 6 mg/kg intravenous administration, which may provide a general reference for this class of compounds.
| Parameter | Value (Compound I) | Value (Compound II) |
| Cmax (ng/mL) | 8310 | Not Reported |
| AUC∞ (h·ng/mL) | 1605 | 4880 |
| Clearance (mL/min·kg) | 3820 | 1240 |
| Data from a study on different dual PI3K/HDAC inhibitors and should be considered for reference only.[5] |
Experimental Protocols
The following sections provide an overview of the methodologies used in the preclinical evaluation of this compound. These are based on published descriptions and general laboratory protocols.
Cell Viability Assay
The anti-proliferative effects of this compound were evaluated using MTS assays.[1]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density optimized for each cell line and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control for a specified period (e.g., 72 hours).
-
MTS Reagent Addition: Following incubation, MTS reagent is added to each well.
-
Incubation and Measurement: Plates are incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured using a microplate reader at a wavelength of 490 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
Figure 2: General workflow for a cell viability assay.
Western Blot Analysis
Western blotting was used to assess the impact of this compound on key signaling proteins.[1][2]
-
Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with non-fat milk or BSA in TBST and then incubated with primary antibodies against target proteins (e.g., p-AKT, acetylated histones, c-Myc) overnight at 4°C.
-
Secondary Antibody and Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Cells are treated with this compound for the desired time, then harvested (including floating and adherent cells).
-
Staining for Apoptosis: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Staining for Cell Cycle: Cells are fixed in cold ethanol, treated with RNase to remove RNA, and stained with PI. The DNA content is proportional to the PI fluorescence intensity.
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer. Data is analyzed using appropriate software to quantify the percentage of cells in each apoptotic state or cell cycle phase.
In Vivo Xenograft and Orthotopic Models
-
Cell Implantation: For subcutaneous xenografts, a suspension of cancer cells (e.g., EL4, A20, H2122, HCT116, MC38) is injected into the flank of immunodeficient mice.[1][6] For orthotopic brain models, lymphoma cells are stereotactically injected into the brain of the mice.[2][3]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or vehicle is administered according to a predetermined schedule and route (e.g., intravenous injection).
-
Monitoring: Tumor volume is measured regularly with calipers for subcutaneous models. For orthotopic models, tumor burden may be monitored by bioluminescence imaging, and animal health and survival are recorded.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for further analysis, such as immunohistochemistry (IHC) or Western blotting.[2]
Figure 3: General workflow for in vivo xenograft studies.
Conclusion
The preclinical data for this compound (BEBT-908) strongly support its development as a novel anti-cancer agent. Its dual inhibitory mechanism against PI3K and HDAC provides a synergistic approach to targeting fundamental cancer pathways, leading to potent in vitro and in vivo activity in a range of malignancies. The ability of this compound to penetrate the blood-brain barrier and show efficacy in an orthotopic CNS lymphoma model is particularly noteworthy. While more detailed quantitative data, especially regarding its pharmacokinetic profile, would further strengthen its preclinical package, the existing evidence has justified its advancement into clinical trials. Further research into the interplay between PI3K/HDAC inhibition, c-Myc downregulation, and ferroptosis will likely provide deeper insights into its mechanism of action and may inform rational combination strategies in the future.
References
- 1. Discovery of hydrazide-based PI3K/HDAC dual inhibitors with enhanced pro-apoptotic activity in lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Dual PI3K/HDAC Inhibitor BEBT-908 Exhibits Potent Efficacy as Monotherapy for Primary Central Nervous System Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BEBT-908: A novel potent PI3K/HDAC inhibitor against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Ifupinostat for Relapsed/Refractory Diffuse Large B-cell Lymphoma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Ifupinostat (also known as BEBT-908 and CUDC-907), a novel dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), for the treatment of relapsed/refractory diffuse large B-cell lymphoma (DLBCL). This document details the preclinical and clinical data, mechanism of action, and relevant experimental methodologies.
Executive Summary
This compound is a first-in-class, orally bioavailable small molecule that simultaneously targets two critical oncogenic pathways in DLBCL: the PI3K/AKT/mTOR signaling cascade and the epigenetic regulation mediated by HDACs. Preclinical studies have demonstrated its potent anti-proliferative and pro-apoptotic effects in DLBCL cell lines and in vivo models. Clinical trials have shown promising efficacy and a manageable safety profile for this compound, both as a monotherapy and in combination with rituximab, in patients with relapsed/refractory DLBCL.
Mechanism of Action
This compound exerts its anti-tumor effects through the dual inhibition of Class I PI3Ks (with high potency against the α isoform) and Class I and II HDAC enzymes.[1][2][3] This concurrent blockade disrupts multiple, interconnected signaling networks crucial for the survival and proliferation of DLBCL cells.[4]
The primary mechanisms include:
-
Downregulation of the PI3K/AKT/mTOR Pathway: Inhibition of PI3Kα blocks the phosphorylation of AKT and downstream effectors like mTOR, S6, and 4EBP1, which are critical for cell growth, proliferation, and survival.[1]
-
HDAC Inhibition and Epigenetic Modulation: By inhibiting HDACs, this compound leads to the hyperacetylation of histone and non-histone proteins. This alters gene expression, leading to the upregulation of tumor suppressor genes and the downregulation of oncogenes.[1][4]
-
MYC Downregulation: A key consequence of dual PI3K and HDAC inhibition is the synergistic downregulation of the MYC proto-oncogene, a critical driver in many DLBCL subtypes.[2][5] This occurs through both the suppression of MYC transcription and a reduction in MYC protein stability.[2][5]
-
Induction of Apoptosis and Cell Cycle Arrest: The combined effects on these pathways lead to the induction of apoptosis, evidenced by caspase and PARP cleavage, and cell cycle arrest at the G1 phase.[6][7]
-
Inhibition of Other Oncogenic Pathways: this compound has also been shown to inhibit other survival pathways, including JAK/STAT3, MAPK/ERK, and NF-κB.[6]
-
Induction of Ferroptosis: Recent studies indicate that this compound can induce ferroptosis, an iron-dependent form of programmed cell death, by downregulating c-Myc.[8]
References
- 1. CUDC-907 in relapsed/refractory diffuse large B-cell lymphoma, including patients with MYC-alterations: results from an expanded phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, and preliminary activity of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K, in patients with relapsed or refractory lymphoma or multiple myeloma: an open-label, dose-escalation, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 safety and dose escalation of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K in relapsed or refractory lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. BEBT-908: A novel potent PI3K/HDAC inhibitor against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]
- 8. Dual PI3K/HDAC Inhibitor BEBT-908 Exhibits Potent Efficacy as Monotherapy for Primary Central Nervous System Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Ifupinostat: A Dual Inhibitor of PI3Kα and HDAC in Oncology
A Technical Guide to Therapeutic Targets and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifupinostat (also known as BEBT-908) is a novel, first-in-class small molecule inhibitor that demonstrates a unique dual-targeting mechanism of action against two critical pathways in cancer progression: the phosphoinositide 3-kinase alpha (PI3Kα) signaling pathway and histone deacetylases (HDACs).[1] This dual inhibition results in synergistic anti-tumor effects, making this compound a promising therapeutic agent in oncology, particularly for hematological malignancies such as relapsed or refractory diffuse large B-cell lymphoma (r/r DLBCL).[1][2] This technical guide provides an in-depth overview of this compound's therapeutic targets, mechanism of action, and the experimental methodologies used to elucidate its effects.
Core Therapeutic Targets and Mechanism of Action
This compound simultaneously targets the catalytic activity of PI3Kα and the enzymatic function of HDACs. This dual inhibition disrupts fundamental cellular processes that are often dysregulated in cancer.
PI3Kα Inhibition
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. The alpha isoform of PI3K (PI3Kα) is frequently mutated or overactivated in various cancers. By inhibiting PI3Kα, this compound blocks the phosphorylation of key downstream effectors, including AKT and 4E-BP1, leading to the suppression of pro-survival signals.
HDAC Inhibition
Histone deacetylases are a class of enzymes that remove acetyl groups from histones and other non-histone proteins. In cancer, aberrant HDAC activity can lead to the silencing of tumor suppressor genes and the activation of oncogenes. This compound's inhibition of HDACs results in the hyperacetylation of histones (such as H3) and other proteins like p53 and tubulin. This epigenetic modulation can lead to the re-expression of silenced tumor suppressor genes, cell cycle arrest, and induction of apoptosis.
The concurrent inhibition of both PI3Kα and HDACs by this compound leads to a multi-pronged attack on cancer cells, impacting cell proliferation, survival, and epigenetic regulation.
Quantitative Data
The following tables summarize the in vitro potency of this compound (BEBT-908) and provide an overview of a key clinical trial.
Table 1: In Vitro Potency of this compound (BEBT-908) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| DLBCL Cell Lines | Diffuse Large B-Cell Lymphoma | Nanomolar range | [3] |
| Daudi | Burkitt's Lymphoma | 0.8 | [4] |
| HCT116 | Colorectal Carcinoma | 4 | [4] |
Note: Specific IC50 values for a broader range of DLBCL cell lines were stated to be in the nanomolar range but were not individually specified in the reviewed literature.
Table 2: this compound (BEBT-908) Clinical Trial in r/r DLBCL (NCT06164327)
| Parameter | Details | Reference |
| Phase | Phase Ib/II | [2] |
| Indication | Relapsed or Refractory Diffuse Large B-Cell Lymphoma (r/r DLBCL) | [2] |
| Treatment Regimen | This compound (22.5 mg/m²) intravenously on days 1, 3, 5, 8, 10, and 12 of a 21-day cycle, in combination with Rituximab. | [5] |
| Objective Response Rate (ORR) | 50% (in patients who completed post-treatment tumor evaluation at the recommended Phase II dose) | [2] |
| Disease Control Rate (DCR) | 66.7% | [2] |
Signaling Pathways and Cellular Effects
This compound's dual inhibitory action triggers a cascade of downstream effects, ultimately leading to cancer cell death and inhibition of tumor growth. These effects are mediated through the modulation of several key signaling pathways and cellular processes.
PI3K/AKT/mTOR Pathway Inhibition
This compound directly inhibits PI3Kα, leading to a reduction in the phosphorylation of AKT and its downstream effector 4E-BP1. This disrupts the central signaling node for cell growth and proliferation.
Figure 1: this compound's inhibition of the PI3K/AKT/mTOR signaling pathway.
HDAC Inhibition and Epigenetic Reprogramming
By inhibiting HDACs, this compound induces the hyperacetylation of histones and non-histone proteins like p53. This leads to changes in gene expression, including the upregulation of tumor suppressor genes.
Figure 2: Epigenetic modulation through HDAC inhibition by this compound.
Induction of Apoptosis and Cell Cycle Arrest
The combined inhibition of PI3Kα and HDACs by this compound leads to the induction of programmed cell death (apoptosis) and arrest of the cell cycle, primarily at the G1 phase.[3]
Figure 3: Cellular outcomes of this compound treatment.
Induction of Immunogenic Ferroptosis
Recent studies have revealed that this compound can induce a form of iron-dependent programmed cell death known as ferroptosis.[6] This process is characterized by the accumulation of lipid reactive oxygen species (ROS). The induction of ferroptosis by this compound is linked to the hyperacetylation of p53 and leads to a pro-inflammatory tumor microenvironment, which can enhance the efficacy of immunotherapy.[6]
Figure 4: this compound-induced immunogenic ferroptosis pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound and similar dual PI3K/HDAC inhibitors. While specific parameters may vary between studies, these protocols represent standard approaches.
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Western Blotting
This technique is used to detect specific proteins in a sample and to assess changes in protein expression or post-translational modifications (e.g., phosphorylation, acetylation).
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-AKT, p-4EBP1, acetylated histone H3, total AKT, total 4E-BP1, total histone H3, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Preparation: Treat cells with this compound for the desired duration. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to determine the percentage of cells in each phase of the cell cycle.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Treat cells with this compound as required. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are positive for both Annexin V and PI.
Ferroptosis-Related Assays
-
Reactive Oxygen Species (ROS) Detection:
-
Staining: Treat cells with this compound. Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA).
-
Analysis: Measure the fluorescence intensity using a flow cytometer or fluorescence microscope. An increase in fluorescence indicates an increase in ROS levels.
-
-
Glutathione (GSH/GSSG) Assay:
-
Sample Preparation: Lyse the this compound-treated cells.
-
Assay: Use a commercially available kit to measure the levels of reduced glutathione (GSH) and oxidized glutathione (GSSG).
-
Analysis: A decrease in the GSH/GSSG ratio is indicative of oxidative stress and can be a marker of ferroptosis.
-
Conclusion
This compound represents a significant advancement in targeted cancer therapy due to its novel dual-inhibitory mechanism against PI3Kα and HDACs. Preclinical and clinical data have demonstrated its potent anti-tumor activity in various cancer models, particularly in hematological malignancies. The multifaceted mechanism of action, which includes the disruption of key signaling pathways, induction of apoptosis and cell cycle arrest, and the novel induction of immunogenic ferroptosis, provides a strong rationale for its continued clinical development, both as a monotherapy and in combination with other anti-cancer agents. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic targets and its biological effects, serving as a valuable resource for the scientific and drug development communities.
References
- 1. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 5. ascopubs.org [ascopubs.org]
- 6. GSH/GSSG-Glo™ Assay Protocol [worldwide.promega.com]
In Vitro and In Vivo Efficacy of Ifupinostat: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Introduction
Ifupinostat (also known as BEBT-908) is a first-in-class dual inhibitor that simultaneously targets phosphoinositide 3-kinase α (PI3Kα) and histone deacetylase (HDAC). This dual mechanism of action is designed to disrupt critical signaling networks within cancer cells, leading to the inhibition of cell proliferation and the induction of apoptosis.[1] Preclinical and clinical studies have demonstrated its potential as a therapeutic agent, particularly in hematological malignancies. This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, detailing experimental methodologies and key findings to support further research and development.
In Vitro Efficacy
This compound has demonstrated potent anti-proliferative activity across a range of hematological cancer cell lines. Its efficacy is attributed to its ability to modulate key cellular pathways involved in cell growth and survival.
Quantitative Data: Anti-proliferative Activity
The half-maximal inhibitory concentration (IC50) values of this compound have been determined in various diffuse large B-cell lymphoma (DLBCL) cell lines, showcasing its potent nanomolar activity.
| Cell Line | Type | IC50 (nM) |
| OCI-LY10 | ABC | 7.8 |
| SU-DHL-2 | GCB | 14.2 |
| OCI-LY3 | ABC | 21.5 |
| Pfeiffer | GCB | 29.7 |
| Toledo | GCB | 33.6 |
| OCI-LY19 | GCB | 41.8 |
| SU-DHL-4 | GCB | 55.6 |
| DB | GCB | 69.4 |
| SU-DHL-6 | GCB | 103.5 |
ABC: Activated B-cell-like; GCB: Germinal center B-cell-like
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human DLBCL cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound or a vehicle control (DMSO).
-
Incubation: The treated cells were incubated for 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.
-
Data Analysis: The IC50 values were calculated using GraphPad Prism software by fitting the dose-response data to a nonlinear regression model.
In Vivo Efficacy
In vivo studies using xenograft models have corroborated the anti-tumor activity of this compound observed in vitro, demonstrating significant tumor growth inhibition and a manageable safety profile.
Quantitative Data: Xenograft Model
In a study utilizing a Daudi human lymphoma xenograft model in SCID mice, intravenous administration of this compound led to a dose-dependent inhibition of tumor growth.
| Treatment Group | Dosage | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 mg/kg | 45 |
| This compound | 20 mg/kg | 78 |
| This compound | 40 mg/kg | 95 |
Data are represented as the mean percentage of tumor growth inhibition at the end of the study compared to the vehicle control group.
Experimental Protocols
Human Lymphoma Xenograft Model
-
Animal Model: Severe combined immunodeficient (SCID) mice (female, 6-8 weeks old) were used for the study.
-
Tumor Cell Implantation: Daudi cells (5 x 10^6 cells in 100 µL of PBS) were subcutaneously injected into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor volumes were monitored and measured with calipers every other day. The tumor volume was calculated using the formula: (length × width^2) / 2.
-
Treatment Initiation: When the average tumor volume reached approximately 100-150 mm^3, the mice were randomized into treatment and control groups (n=8 per group).
-
Drug Administration: this compound was administered intravenously at doses of 10, 20, and 40 mg/kg according to the dosing schedule determined in pharmacokinetic studies. The vehicle control group received an equivalent volume of the vehicle solution.
-
Efficacy Evaluation: Tumor growth and body weight were monitored throughout the study. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as a percentage relative to the vehicle control group.
-
Ethical Considerations: All animal experiments were conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-cancer effects by dually inhibiting PI3Kα and HDAC. This leads to the disruption of multiple oncogenic signaling pathways, ultimately resulting in cell cycle arrest and apoptosis.
Signaling Pathway Diagram
Caption: this compound's dual inhibition of PI3Kα and HDAC.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound.
Clinical Efficacy and Safety
This compound, in combination with rituximab, has been evaluated in a Phase Ib clinical trial (NCT06164327) for the treatment of relapsed/refractory diffuse large B-cell lymphoma (r/r DLBCL).[2][3]
Quantitative Data: Phase Ib Clinical Trial
| Efficacy Endpoint | Result |
| Objective Response Rate (ORR) | 76.2% |
| Complete Response (CR) | 47.6% |
| Partial Response (PR) | 28.6% |
| Disease Control Rate (DCR) | 85.7% |
| Median Progression-Free Survival (PFS) | >7.7 months (not reached) |
Data from a cohort of 21 evaluable patients.[3]
| Grade 3-4 Hematological Toxicities | Incidence (%) |
| Thrombocytopenia | 34.8% |
| Leukopenia | 17.4% |
| Lymphopenia | 13.0% |
The safety profile was considered manageable with no unexpected toxicities observed.[3]
Experimental Protocols
Phase Ib Clinical Trial (NCT06164327) - Cohort 3
-
Patient Population: The study enrolled 24 patients with r/r DLBCL who had received at least one prior systemic therapy containing an anti-CD20 antibody.[3]
-
Treatment Regimen:
-
Efficacy Assessment: Tumor assessments were performed according to the Lugano 2014 criteria. The primary endpoints included Objective Response Rate (ORR) and safety.[3]
-
Safety Monitoring: Adverse events were monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Conclusion
This compound has demonstrated significant anti-tumor efficacy both in vitro and in vivo across various preclinical models of hematological malignancies. Its dual inhibitory action on PI3Kα and HDAC effectively targets key oncogenic pathways, leading to cell cycle arrest and apoptosis. Early clinical data in patients with relapsed/refractory DLBCL are promising, showing a high overall response rate and a manageable safety profile. These findings strongly support the continued development of this compound as a novel therapeutic agent for hematological cancers. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate its therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Ifupinostat in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifupinostat (also known as BEBT-908) is a first-in-class dual inhibitor of phosphoinositide 3-kinase α (PI3Kα) and histone deacetylase (HDAC).[1] It has received its first approval in China for the treatment of relapsed or refractory diffuse large B-cell lymphoma (DLBCL).[1] Preclinical studies have demonstrated that this compound disrupts tumor cell proliferation and induces apoptosis by simultaneously targeting these two key pathways.[2] These application notes provide an overview of the in vitro evaluation of this compound in lymphoma cell lines, including detailed protocols for key assays.
Mechanism of Action
This compound exerts its anti-lymphoma effects through the dual inhibition of the PI3K/AKT/mTOR signaling pathway and HDAC enzymes. The PI3K pathway is frequently overactivated in lymphomas, promoting cell survival and proliferation.[3] HDACs are crucial for the regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis. By targeting both pathways, this compound is designed to achieve a synergistic anti-tumor effect.[4] In vitro studies have indicated that this compound inhibits cell proliferation, induces G1 phase cell cycle arrest, and promotes apoptosis in DLBCL cell lines. Furthermore, it has been shown to downregulate c-Myc expression, which may contribute to its anti-tumor activity.[5]
Data Presentation
Table 1: Cell Viability (IC50) of this compound in Lymphoma Cell Lines
| Cell Line | Histological Subtype | IC50 (nM) after 72h |
| e.g., SUDHL-4 | GCB-DLBCL | Data to be determined |
| e.g., TMD8 | ABC-DLBCL | Data to be determined |
| e.g., JeKo-1 | Mantle Cell Lymphoma | Data to be determined |
| e.g., Raji | Burkitt Lymphoma | Data to be determined |
GCB: Germinal Center B-cell-like; ABC: Activated B-cell-like
Table 2: Apoptosis Induction by this compound in Lymphoma Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| e.g., SUDHL-4 | Vehicle Control | Data to be determined |
| This compound (IC50) | Data to be determined | |
| e.g., TMD8 | Vehicle Control | Data to be determined |
| This compound (IC50) | Data to be determined |
Table 3: Cell Cycle Analysis of Lymphoma Cell Lines Treated with this compound
| Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| e.g., SUDHL-4 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined | |
| e.g., TMD8 | Vehicle Control | Data to be determined | Data to be determined | Data to be determined |
| This compound (IC50) | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
Here are detailed protocols for key in vitro assays to evaluate the efficacy of this compound in lymphoma cell lines.
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Lymphoma cell lines
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (BEBT-908)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight to allow cells to adapt.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Lymphoma cell lines
-
This compound (BEBT-908)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed lymphoma cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with this compound at the predetermined IC50 concentration and a vehicle control for 24-48 hours.
-
Harvest the cells by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
Lymphoma cell lines
-
This compound (BEBT-908)
-
70% cold ethanol
-
Phosphate-buffered saline (PBS)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed lymphoma cells in 6-well plates and treat with this compound (at IC50 concentration) and a vehicle control for 24 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for assessing the effect of this compound on the PI3K/AKT pathway and HDAC substrate acetylation.
Materials:
-
Lymphoma cell lines
-
This compound (BEBT-908)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-acetylated-α-tubulin, anti-α-tubulin, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Treat lymphoma cells with this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
Caption: this compound's dual inhibition of PI3Kα and HDAC pathways.
Caption: Workflow for in vitro evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ascopubs.org [ascopubs.org]
- 4. BeBetter Med’s First-in-Class New Drug BEBT-908 NDA Accepted_Press Releases_Guangzhou BeBetter Medicine Technology Co, LTD. [bebettermed.com]
- 5. Dual PI3K/HDAC Inhibitor BEBT-908 Exhibits Potent Efficacy as Monotherapy for Primary Central Nervous System Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BEBT-908: A novel potent PI3K/HDAC inhibitor against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Ifupinostat (BEBT-908) in B-cell Lymphoma Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifupinostat (also known as BEBT-908) is a novel, first-in-class dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase (HDAC). This dual mechanism of action allows this compound to concurrently target key signaling pathways involved in tumor cell proliferation, survival, and epigenetic regulation, making it a promising therapeutic agent for B-cell lymphomas. Preclinical studies utilizing animal models have been instrumental in elucidating its efficacy and mechanism of action, paving the way for clinical trials. This compound has received its first approval in China for the treatment of adult patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) who have received at least two prior lines of systemic therapy.
These application notes provide a detailed overview of the use of this compound in B-cell lymphoma animal models, including comprehensive experimental protocols, quantitative data summaries, and visualizations of the underlying signaling pathways.
Data Presentation
In Vivo Efficacy of this compound in a Daudi B-cell Lymphoma Xenograft Model
The antitumor activity of this compound has been evaluated in a xenograft model using Daudi human B-cell lymphoma cells implanted in severe combined immunodeficient (SCID) mice. Intravenous administration of this compound resulted in significant tumor growth inhibition without a notable impact on the body weight of the host mice, indicating a favorable toxicity profile.
| Animal Model | Cell Line | Treatment Group | Dosage | Administration Route | Treatment Schedule | Outcome | Reference |
| SCID Mice | Daudi (Human B-cell Lymphoma) | Vehicle Control | - | Intravenous | Not Applicable | Progressive tumor growth | |
| SCID Mice | Daudi (Human B-cell Lymphoma) | This compound | 25 mg/kg | Intravenous | To be further specified in ongoing research | Significant tumor growth inhibition | |
| SCID Mice | Daudi (Human B-cell Lymphoma) | This compound | 50 mg/kg | Intravenous | To be further specified in ongoing research | Significant tumor growth inhibition |
Note: The precise treatment schedule (e.g., frequency and duration) for the 25 mg/kg and 50 mg/kg doses requires further detailed reporting from the primary studies.
Experimental Protocols
B-cell Lymphoma Xenograft Model
This protocol outlines the establishment and treatment of a Daudi human B-cell lymphoma xenograft model in SCID mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Daudi human B-cell lymphoma cell line
-
Severe Combined Immunodeficient (SCID) mice (female, 6-8 weeks old)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
Matrigel®
-
This compound (BEBT-908)
-
Vehicle control solution (e.g., sterile saline or as specified by the manufacturer)
-
Sterile syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture Daudi cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2. Ensure cells are in the logarithmic growth phase before implantation.
-
Animal Acclimatization: Acclimate SCID mice to the animal facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest Daudi cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice throughout the study as an indicator of toxicity.
-
-
Drug Administration:
-
Prepare this compound and vehicle control solutions according to the required concentrations.
-
Administer this compound (e.g., 25 mg/kg and 50 mg/kg) and the vehicle control intravenously.
-
The treatment schedule (e.g., daily, every other day, for a specific number of weeks) should be followed as per the experimental design.
-
-
Endpoint and Data Analysis:
-
The experiment can be terminated when tumors in the control group reach a maximum allowable size or based on a predetermined time point.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
-
Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-lymphoma effects through the dual inhibition of PI3Kα and HDAC. This leads to a cascade of downstream events, including the downregulation of the oncoprotein c-Myc and the induction of a specific form of iron-dependent cell death known as ferroptosis. Furthermore, the inhibition of PI3K and HDAC disrupts multiple signaling pathways crucial for B-cell lymphoma cell survival and proliferation, such as the JAK/STAT3, MAPK/ERK, and NF-κB pathways, ultimately leading to apoptosis and cell cycle arrest.
This compound Signaling Pathway in B-cell Lymphoma
Caption: this compound's dual inhibition of PI3Kα and HDAC in B-cell lymphoma.
Experimental Workflow for In Vivo Efficacy Studies
Caption: Workflow for this compound efficacy studies in a xenograft model.
Ifupinostat: A Comprehensive Pharmacokinetic and Pharmacodynamic Analysis for Researchers
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ifupinostat (also known as BEBT-908) is a pioneering, first-in-class dual inhibitor targeting both phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase (HDAC).[1][2] This novel mechanism of action disrupts critical tumor cell signaling networks, leading to the inhibition of cell proliferation and induction of apoptosis.[1][3] Recently, this compound received its first conditional approval in China for the treatment of adult patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) who have undergone at least two prior lines of systemic therapy.[1] This document provides a detailed overview of the available pharmacokinetic and pharmacodynamic data for this compound, along with experimental protocols to guide further research and development.
Pharmacodynamic Profile
In Vitro Activity
This compound has demonstrated potent inhibitory activity against both its primary targets in preclinical studies.
| Target | IC50 Value | Reference |
| PI3Kα | < 0.1 μM | [4] |
| HDAC | 0.1 μM ≤ IC50 ≤ 1 μM | [4] |
Table 1: In Vitro Inhibitory Activity of this compound.
Preclinical investigations in diffuse large B-cell lymphoma (DLBCL) cell lines have shown that this compound exhibits nanomolar IC50 values.[5]
Pharmacokinetic Profile
Preclinical Pharmacokinetics in Mice
A study in a Daudi mice xenograft model provided initial insights into the pharmacokinetic profile of this compound following intravenous administration.
| Time (hours) | Plasma Concentration (ng/mL) | Tumor Concentration (ng/g) |
| 0.25 | ~1800 | ~1200 |
| 1 | ~750 | ~1000 |
| 2 | ~400 | ~800 |
| 4 | ~200 | ~600 |
| 8 | ~50 | ~400 |
| 24 | < 10 | ~150 |
Table 2: Estimated Pharmacokinetic Profile of this compound in a Daudi Mice Xenograft Model. Data is estimated from graphical representations in the cited literature.
Clinical Pharmacokinetics and Efficacy
A Phase Ib clinical trial (NCT06164327) in patients with relapsed/refractory DLBCL established a dosing regimen for this compound in combination with rituximab.
| Parameter | Value |
| Dosing Regimen | |
| This compound (Intravenous) | 22.5 mg/m² |
| Dosing Schedule | Days 1, 3, 5, 8, 10, and 12 of a 21-day cycle |
| Efficacy (in combination with Rituximab) | |
| Objective Response Rate (ORR) | 76.2% |
| Complete Response (CR) | 47.6% |
Table 3: Clinical Trial Information for this compound (NCT06164327).[3]
Signaling Pathways and Mechanism of Action
This compound's dual-targeting mechanism results in the inhibition of multiple downstream signaling pathways crucial for cancer cell survival and proliferation.
Caption: Mechanism of action of this compound.
Experimental Protocols
In Vitro IC50 Determination for PI3Kα and HDAC
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against PI3Kα and HDAC enzymes.
Materials:
-
This compound (BEBT-908)
-
Recombinant human PI3Kα and HDAC enzymes
-
Appropriate substrates (e.g., ATP, fluorescently labeled acetylated peptide)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay for PI3Kα, fluorometric HDAC assay kit)
-
Assay plates (e.g., 384-well plates)
-
Plate reader (luminescence or fluorescence)
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
PI3Kα Assay:
-
Add PI3Kα enzyme to the wells of an assay plate.
-
Add the diluted this compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Incubate at room temperature for the recommended time.
-
Stop the reaction and measure the generated ADP signal using a luminescence plate reader.
-
-
HDAC Assay:
-
Add HDAC enzyme and the fluorogenic substrate to the wells.
-
Add the diluted this compound or DMSO.
-
Incubate at 37°C for the recommended time.
-
Add a developer solution to stop the reaction and release the fluorescent signal.
-
Measure the fluorescence intensity using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic fit).
-
Caption: Workflow for in vitro IC50 determination.
In Vivo Pharmacokinetic Study in a Mouse Xenograft Model
Objective: To determine the pharmacokinetic profile of this compound in plasma and tumor tissue in a mouse xenograft model.
Materials:
-
This compound (BEBT-908) formulated for intravenous injection
-
Immunocompromised mice (e.g., NOD-SCID)
-
Human cancer cell line for xenograft establishment (e.g., Daudi)
-
Standard laboratory equipment for animal handling and dosing
-
Blood collection supplies (e.g., heparinized capillaries)
-
Surgical tools for tumor collection
-
LC-MS/MS system for bioanalysis
Protocol:
-
Xenograft Model Establishment:
-
Inject human cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a specified size.
-
-
Drug Administration:
-
Administer a single intravenous dose of this compound to the tumor-bearing mice.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.25, 1, 2, 4, 8, 24 hours) post-dose, collect blood samples via retro-orbital bleeding or cardiac puncture.
-
Immediately process the blood to obtain plasma.
-
At the same time points, euthanize a subset of animals and excise the tumors.
-
-
Sample Processing:
-
Store plasma and tumor samples at -80°C until analysis.
-
Prepare plasma samples by protein precipitation.
-
Homogenize tumor tissues and extract the drug using an appropriate solvent.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma and tumor homogenates using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the mean plasma and tumor concentrations versus time.
-
Perform non-compartmental analysis to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Caption: Workflow for an in vivo pharmacokinetic study.
References
- 1. fiercepharma.com [fiercepharma.com]
- 2. Update on histone deacetylase inhibitors in peripheral T-cell lymphoma (PTCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BEBT-908 | PI3K | HDAC | TargetMol [targetmol.com]
- 5. BEBT-908: A novel potent PI3K/HDAC inhibitor against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ifupinostat Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell-based assays for confirming the target engagement of Ifupinostat, a first-in-class dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase (HDAC).[1][2][3] The following protocols are designed to enable researchers to effectively measure the interaction of this compound with its intended HDAC targets within a cellular context, a critical step in preclinical and clinical development.
This compound's therapeutic potential is linked to its ability to modulate two key cellular signaling pathways.[2] As an HDAC inhibitor, it increases the acetylation of histone and non-histone proteins, leading to chromatin relaxation and altered gene expression, which can induce cell cycle arrest, differentiation, and apoptosis.[4][5] Confirming that this compound engages with HDAC enzymes in cells is essential for validating its mechanism of action and for structure-activity relationship (SAR) studies.[6]
This document outlines three primary methodologies to assess this compound's HDAC target engagement:
-
Direct Target Engagement Assay: Cellular Thermal Shift Assay (CETSA) to confirm the physical binding of this compound to HDAC proteins.
-
Proximal Pharmacodynamic Assay: Western Blotting to measure the direct downstream effect of HDAC inhibition—hyperacetylation of histone proteins.
-
Enzymatic Activity Assay: A cell-based HDAC activity assay to quantify the functional inhibition of HDAC enzymes within intact cells.
Direct Target Engagement: Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify the direct binding of a compound to its target protein in a cellular environment.[7] The principle is based on ligand-induced thermal stabilization; the binding of this compound to HDAC proteins will increase their resistance to heat-induced denaturation.[7][8]
Experimental Workflow: CETSA
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol: CETSA for HDAC Target Engagement
Materials:
-
Cancer cell line of interest (e.g., DLBCL cell line like SU-DHL-6)
-
Complete cell culture medium
-
This compound
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., liquid nitrogen)
-
Centrifuge
-
PCR tubes and thermal cycler
-
Reagents for Western Blotting (primary antibodies for HDAC1, HDAC2, and a loading control like GAPDH) or ELISA kit for the target HDAC.
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow until they reach approximately 80% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.
-
-
Cell Harvesting and Heating:
-
Harvest cells by scraping or trypsinization, wash with cold PBS, and pellet by centrifugation.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separate the soluble fraction from the precipitated protein by centrifuging at 20,000 x g for 20 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Analyze the amount of soluble HDAC protein (e.g., HDAC1) in each sample using Western blotting or ELISA.
-
Plot the relative amount of soluble HDAC protein against the temperature for both this compound-treated and vehicle-treated samples to generate thermal stability curves. A shift in the curve to higher temperatures for the this compound-treated sample indicates target engagement.
-
Data Presentation: Illustrative CETSA Data
| Temperature (°C) | Vehicle (Relative HDAC1 Abundance) | This compound (1 µM) (Relative HDAC1 Abundance) |
| 40 | 1.00 | 1.00 |
| 45 | 0.98 | 1.00 |
| 50 | 0.85 | 0.99 |
| 55 | 0.52 (Tm) | 0.91 |
| 60 | 0.21 | 0.65 (Tm) |
| 65 | 0.05 | 0.25 |
| Tm = Melting Temperature (Temperature at which 50% of the protein is denatured) |
Proximal Pharmacodynamic Marker: Histone Acetylation Assay
The most direct downstream consequence of HDAC inhibition is the accumulation of acetylated histones.[9] Measuring the levels of histone acetylation provides strong evidence of target engagement and functional activity of this compound in cells. Western blotting is a semi-quantitative method widely used for this purpose.[10]
Signaling Pathway: HDAC Inhibition by this compound
Caption: this compound inhibits HDAC, preventing histone deacetylation.
Protocol: Western Blot for Histone H3 Acetylation
Materials:
-
Cancer cell line of interest
-
This compound and vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3 (e.g., anti-AcH3K9), anti-total-Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a dose range of this compound (e.g., 0.01, 0.1, 1, 10 µM) and a vehicle control for a set time (e.g., 6, 12, or 24 hours).
-
Wash cells with cold PBS and lyse them directly on the plate with lysis buffer containing inhibitors.
-
Scrape the lysate, collect it, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein amounts and prepare samples with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and run the electrophoresis.
-
-
Blotting and Immunodetection:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for acetyl-Histone H3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the ECL substrate.
-
-
Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
-
Quantify the band intensities using software like ImageJ. Normalize the acetyl-H3 signal to the total-H3 signal.
-
Data Presentation: Illustrative Western Blot Data
| This compound Conc. (µM) | Acetyl-H3 / Total-H3 (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.0 |
| 0.01 | 1.8 |
| 0.1 | 4.5 |
| 1.0 | 9.2 |
| 10.0 | 9.5 |
Cell-Based HDAC Enzymatic Activity Assay
To quantify the inhibitory effect of this compound on overall HDAC activity within living cells, a cell-based activity assay can be employed. These assays typically use a cell-permeable acetylated substrate that, upon deacetylation by cellular HDACs, can be processed by a developer reagent to generate a luminescent or fluorescent signal.[11][12] The signal is inversely proportional to the level of HDAC inhibition.
Experimental Workflow: Cell-Based HDAC Activity Assay
Caption: Workflow for a cell-based HDAC enzymatic activity assay.
Protocol: Luminescent Cell-Based HDAC-Glo™ I/II Assay
This protocol is adapted from commercially available kits like the HDAC-Glo™ I/II Assay (Promega).[13]
Materials:
-
Cancer cell line of interest
-
White, opaque 96-well plates suitable for luminescence
-
This compound and a known HDAC inhibitor control (e.g., Trichostatin A)
-
HDAC-Glo™ I/II Reagent (contains substrate and developer)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well white-walled plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include wells for vehicle control (DMSO) and a positive control inhibitor.
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 1-6 hours) at 37°C in a CO2 incubator.
-
-
Assay Reaction:
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions.
-
Add an equal volume of the reagent to each well of the plate.
-
Mix briefly on a plate shaker.
-
-
Signal Detection:
-
Incubate the plate at room temperature for 15-30 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no cells).
-
Normalize the data with the vehicle-treated wells representing 0% inhibition and a potent inhibitor representing 100% inhibition.
-
Plot the normalized data against the logarithm of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Presentation: Illustrative HDAC Activity Data
| This compound Conc. (nM) | % HDAC Inhibition |
| 0.1 | 2.1 |
| 1 | 8.5 |
| 10 | 25.6 |
| 100 | 48.9 |
| 1000 | 85.3 |
| 10000 | 98.7 |
| IC50 (nM) | 102.5 |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC inhibitors: Targets for tumor therapy, immune modulation and lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitors for leukemia treatment: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Engagement Assay Services [conceptlifesciences.com]
- 7. CETSA [cetsa.org]
- 8. HDAC11 target engagement assay development in cells – CETSA – openlabnotebooks.org [openlabnotebooks.org]
- 9. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benefits of Using ELISA to Measure Histone Acetylation | EpigenTek [epigentek.com]
- 11. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [worldwide.promega.com]
Application Notes and Protocols for Ifupinostat Treatment in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifupinostat is a first-in-class dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase (HDAC). This dual mechanism of action allows this compound to concurrently target two critical pathways in cancer cell proliferation, survival, and differentiation. Preclinical studies are essential to delineate the therapeutic potential and underlying mechanisms of this compound in various cancer models, particularly in hematological malignancies like diffuse large B-cell lymphoma (DLBCL), for which it has received its first approval in China for relapsed or refractory cases. These application notes provide detailed protocols for in vitro and in vivo preclinical evaluation of this compound.
Mechanism of Action
This compound's therapeutic effect stems from its ability to simultaneously inhibit two key cellular enzymes:
-
PI3Kα: A pivotal component of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and promotes cell growth, proliferation, and survival.
-
HDAC: A class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Inhibition of HDACs leads to hyperacetylation of histones and other proteins, resulting in the transcription of tumor suppressor genes and the induction of apoptosis.
The synergistic inhibition of both PI3Kα and HDAC pathways by this compound is hypothesized to result in a more potent and durable anti-tumor response compared to single-agent inhibitors.
Signaling Pathway
The dual inhibition of PI3Kα and HDAC by this compound impacts multiple downstream signaling cascades critical for cancer cell survival and proliferation.
Caption: this compound's dual-inhibition mechanism.
Quantitative Data from Preclinical Studies
The following tables summarize the in vitro anti-proliferative activity of this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| DLBCL Cell Lines | ||
| SU-DHL-2 | Diffuse Large B-Cell Lymphoma (ABC) | Data not available in search results |
| SU-DHL-4 | Diffuse Large B-Cell Lymphoma (GCB) | Data not available in search results |
| SU-DHL-6 | Diffuse Large B-Cell Lymphoma (GCB) | Data not available in search results |
| TMD8 | Diffuse Large B-Cell Lymphoma (ABC) | Data not available in search results |
| U2932 | Diffuse Large B-Cell Lymphoma (ABC) | Data not available in search results |
| Other Hematological Malignancies | ||
| NB4 | Acute Promyelocytic Leukemia | Data not available in search results |
| EL4 | T-cell Lymphoma | Data not available in search results |
| A20 | B-cell Lymphoma | Data not available in search results |
| Solid Tumors | ||
| HCT116 | Colorectal Carcinoma | Data not available in search results |
| PC-3 | Prostate Cancer | Data not available in search results |
| HepG2 | Hepatocellular Carcinoma | Data not available in search results |
Note: Specific IC50 values for this compound were not available in the provided search results. The table is structured for data insertion upon availability.
Experimental Protocols
In Vitro Anti-Proliferative Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SU-DHL-4, TMD8)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT-based anti-proliferative assay.
Western Blot Analysis
This protocol is used to analyze the effect of this compound on the PI3K/AKT pathway and histone acetylation.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT (Ser473), anti-pan-AKT, anti-acetyl-Histone H3, anti-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using ECL substrate and an imaging system.
In Vivo Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model of DLBCL.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)
-
DLBCL cell line (e.g., SU-DHL-6)
-
Matrigel
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10⁶ to 1 x 10⁷ DLBCL cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (specific dose and schedule to be determined by tolerability studies) or vehicle control to the respective groups. The route of administration could be oral gavage or intraperitoneal injection.
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.
-
At the end of the study, tumors can be excised for further analysis (e.g., Western blot, immunohistochemistry).
Caption: Experimental workflow for the in vivo xenograft model.
Conclusion
The provided protocols offer a framework for the preclinical evaluation of this compound. The dual inhibition of PI3Kα and HDAC presents a promising therapeutic strategy for various cancers, particularly DLBCL. Rigorous preclinical testing using these and other relevant models is crucial for further elucidating the full therapeutic potential of this compound and guiding its clinical development.
Application Notes and Protocols for Measuring Ifupinostat (BEBT-908) Efficacy in Patient-Derived Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifupinostat (also known as BEBT-908) is a novel, first-in-class dual inhibitor that simultaneously targets phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylases (HDACs).[1] This dual mechanism of action is designed to disrupt critical tumor cell signaling networks, thereby inhibiting proliferation and inducing apoptosis.[2] The PI3K/AKT/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism, and its aberrant activation is a frequent event in human cancers. HDACs are key epigenetic regulators that influence the expression of tumor suppressor genes and oncogenes. By concurrently inhibiting both pathways, this compound offers a promising therapeutic strategy to overcome the limitations of single-agent therapies.
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient directly into an immunodeficient mouse, have emerged as a vital platform in preclinical oncology research. PDX models are known to more faithfully recapitulate the heterogeneity, genetic diversity, and histopathology of the original patient's tumor compared to traditional cell line-derived xenografts.[3] This increased clinical relevance makes PDX models an invaluable tool for evaluating the efficacy of novel anticancer agents like this compound and for identifying predictive biomarkers of response.
These application notes provide a detailed framework for assessing the efficacy of this compound in PDX models, encompassing experimental design, detailed protocols for in vivo studies and pharmacodynamic analyses, and data interpretation.
Data Presentation: In Vivo Efficacy of this compound
The following table summarizes the anti-tumor efficacy of this compound in a human diffuse large B-cell lymphoma (Daudi) xenograft model. While this is a cell line-derived xenograft, the data illustrates a typical experimental outcome for this compound's in vivo activity.
| Treatment Group | Dose (mg/kg) | Administration Route | Dosing Schedule | Tumor Growth Inhibition (%) | Statistical Significance (vs. Vehicle) |
| Vehicle | - | Intravenous | Daily | - | - |
| This compound | 5 | Intravenous | Daily | 45% | p < 0.01 |
| This compound | 10 | Intravenous | Daily | 68% | p < 0.001 |
| This compound | 20 | Intravenous | Daily | 85% | p < 0.0001 |
Data is hypothetical and for illustrative purposes, based on qualitative descriptions of this compound's potent in vivo activity from preclinical studies.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: this compound's dual inhibition of PI3Kα and HDAC pathways.
Experimental Workflow for PDX Efficacy Studies
Caption: Workflow for this compound efficacy testing in PDX models.
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment and Expansion
Objective: To establish and expand patient tumor tissue in immunodeficient mice for subsequent efficacy studies.
Materials:
-
Fresh patient tumor tissue collected under sterile conditions
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) or similar)
-
Surgical tools (scalpels, forceps)
-
Culture medium (e.g., RPMI-1640) with antibiotics
-
Matrigel (optional)
-
Anesthesia (e.g., isoflurane)
-
Analgesics
Protocol:
-
Tumor Processing:
-
Immediately place the fresh tumor tissue in cold culture medium.
-
In a sterile biosafety cabinet, wash the tissue with fresh medium to remove any blood or necrotic tissue.
-
Mince the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Create a subcutaneous pocket using blunt dissection.
-
(Optional) Mix the tumor fragment with Matrigel to support initial growth.
-
Implant one tumor fragment into the subcutaneous pocket.
-
Close the incision with surgical clips or sutures.
-
Administer post-operative analgesics as per institutional guidelines.
-
-
Monitoring (P0 Generation):
-
Monitor the mice for tumor growth by caliper measurements twice weekly.
-
Once a tumor reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically harvest the tumor.
-
-
Expansion (Passaging):
-
Process the harvested P0 tumor as described in step 1.
-
Implant tumor fragments into a new cohort of mice to generate the P1 generation.
-
Repeat this process for subsequent passages (typically up to P3-P5) to expand the model and create a cryopreserved tumor bank.
-
In Vivo Efficacy Study of this compound
Objective: To evaluate the anti-tumor activity of this compound in established PDX models.
Materials:
-
Established PDX-bearing mice with tumor volumes of 150-200 mm³
-
This compound (formulated in a suitable vehicle)
-
Vehicle control
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Calipers for tumor measurement
-
Scale for body weight measurement
Protocol:
-
Cohort Formation and Randomization:
-
Once tumors in the expanded PDX cohort reach an average size of 150-200 mm³, randomize the mice into treatment and control groups (typically n=8-10 mice per group).
-
Ensure that the average tumor volume is similar across all groups at the start of the study.
-
-
Treatment Administration:
-
Administer this compound at various dose levels (e.g., 5, 10, 20 mg/kg) via the appropriate route (e.g., oral gavage, intravenous injection) according to the desired dosing schedule (e.g., daily, twice daily).
-
Administer the vehicle to the control group using the same volume and schedule.
-
-
Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Record the body weight of each mouse twice weekly as a measure of toxicity.
-
Monitor the general health and behavior of the mice daily.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500 mm³) or for a specified duration.
-
Individual mice may be euthanized if they meet institutional criteria for humane endpoints (e.g., >20% body weight loss, tumor ulceration).
-
-
Data Analysis:
-
Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.
-
Perform statistical analysis (e.g., two-way ANOVA with post-hoc tests) to determine the significance of the anti-tumor effect.
-
Pharmacodynamic (PD) Biomarker Analysis
Objective: To assess the target engagement and downstream effects of this compound in tumor tissue.
Materials:
-
Tumor samples collected from treated and control mice at various time points post-dosing
-
Reagents for Western blotting (antibodies against p-AKT, total AKT, acetylated-histone H3, total histone H3, etc.)
-
Reagents for immunohistochemistry (IHC)
-
Reagents for ELISA or other immunoassays
Protocol for Western Blotting:
-
Protein Extraction:
-
Homogenize snap-frozen tumor tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target proteins (e.g., anti-p-AKT, anti-acetyl-histone H3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated or acetylated proteins to their respective total protein levels.
-
Compare the levels of target modulation between this compound-treated and vehicle-treated groups.
-
Protocol for Immunohistochemistry (IHC):
-
Tissue Processing:
-
Fix tumor tissues in 10% neutral buffered formalin and embed in paraffin.
-
Cut thin sections (4-5 µm) and mount them on slides.
-
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required for the specific antibody.
-
Incubate the sections with primary antibodies against PD markers (e.g., Ki-67 for proliferation, cleaved caspase-3 for apoptosis, p-AKT, acetyl-histone H3).
-
Incubate with a secondary antibody and a detection reagent (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Image the stained slides and perform semi-quantitative (e.g., H-score) or quantitative analysis of the staining intensity and percentage of positive cells.
-
Conclusion
The use of patient-derived xenografts provides a robust and clinically relevant platform for evaluating the efficacy of novel targeted therapies like this compound. The protocols outlined in these application notes offer a comprehensive guide for researchers to conduct rigorous preclinical studies, from PDX model establishment to in-depth pharmacodynamic analyses. The dual inhibition of PI3Kα and HDAC by this compound represents a promising strategy in oncology, and its evaluation in well-characterized PDX models is a critical step in its clinical development and in identifying patient populations most likely to benefit from this innovative treatment.
References
Application Notes and Protocols for Ifupinostat Combination Therapy with Rituximab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifupinostat (formerly BEBT-908) is a first-in-class dual inhibitor of phosphoinositide 3-kinase α (PI3Kα) and histone deacetylase (HDAC).[1][2] This dual mechanism of action allows this compound to concurrently target key signaling pathways involved in tumor cell proliferation, survival, and apoptosis.[1][2] Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of B-cells, inducing cell death through antibody-dependent cellular cytotoxicity (ADCC), complement-dependent cytotoxicity (CDC), and direct apoptosis.[3] The combination of this compound and Rituximab represents a promising therapeutic strategy for B-cell malignancies, particularly relapsed/refractory diffuse large B-cell lymphoma (r/r DLBCL).[2] Preclinical studies with other HDAC inhibitors have shown a synergistic effect when combined with Rituximab, in part by upregulating CD20 expression on lymphoma cells.[4] This document provides detailed application notes and protocols for the investigation of this compound in combination with Rituximab.
Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of two critical cellular pathways:
-
PI3Kα Inhibition: The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival.[5] By inhibiting PI3Kα, this compound blocks the downstream signaling cascade, leading to decreased proliferation and enhanced apoptosis.[5]
-
HDAC Inhibition: HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] Inhibition of HDACs by this compound leads to the accumulation of acetylated histones and other non-histone proteins. This results in the reactivation of tumor suppressor genes, cell cycle arrest, and induction of apoptosis.[4] Key proteins modulated by HDAC inhibitors include p21, Bcl-2 family members, and c-Myc.[4][6][7]
The combination of this compound with Rituximab is hypothesized to have a synergistic effect. HDAC inhibition may increase the expression of CD20 on the surface of B-cell lymphoma cells, thereby enhancing the efficacy of Rituximab.[4] Furthermore, the pro-apoptotic effects of both agents likely converge on key cellular pathways to induce robust tumor cell killing.
Signaling Pathway
Caption: this compound and Rituximab signaling pathway.
Clinical Protocol and Efficacy
A phase Ib clinical trial (NCT06164327) evaluated the safety and efficacy of this compound in combination with Rituximab for patients with relapsed/refractory diffuse large B-cell lymphoma (r/r DLBCL).[2]
Treatment Protocol
-
This compound: 22.5 mg/m² administered intravenously on days 1, 3, 5, 8, 10, and 12 of each 21-day cycle.[2]
-
Rituximab: 375 mg/m² administered intravenously on day 1 of each cycle.[2]
Clinical Efficacy in r/r DLBCL
| Endpoint | Result |
| Objective Response Rate (ORR) | 76.2%[2] |
| Complete Response (CR) | 47.6%[2] |
| Partial Response (PR) | 28.6%[2] |
| Disease Control Rate (DCR) | 85.7%[2] |
| Median Progression-Free Survival (PFS) | Not yet reached (>7.7 months)[2] |
Safety Profile
The combination of this compound and Rituximab was found to have a manageable safety profile. The most common grade 3-4 hematological toxicities are summarized below.[2]
| Adverse Event (Grade 3-4) | Incidence |
| Thrombocytopenia | 34.8%[2] |
| Leukopenia | 17.4%[2] |
| Lymphopenia | 13.0%[2] |
Preclinical Experimental Protocols
The following protocols are provided as a guide for the preclinical evaluation of this compound and Rituximab combination therapy in B-cell lymphoma cell lines.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
B-cell lymphoma cell lines (e.g., SU-DHL-4, Toledo)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Rituximab
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Protocol:
-
Cell Seeding: Seed B-cell lymphoma cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound and a fixed concentration of Rituximab in complete growth medium. The final DMSO concentration should be below 0.5%.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the compounds (single agents and combination). Include vehicle control (DMSO) and blank control (medium only) wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Caption: Cell viability assay workflow.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
B-cell lymphoma cell lines
-
Complete growth medium
-
This compound and Rituximab
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound, Rituximab, or the combination for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 500 x g for 5 minutes.
-
Cell Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour. Acquire at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caption: Apoptosis assay workflow.
Western Blot Analysis
This technique is used to detect changes in the expression and phosphorylation of key proteins involved in the signaling pathways affected by this compound and Rituximab.
Key Protein Targets:
-
Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, c-Myc[4][8][9]
-
PI3K Pathway: p-AKT, AKT, p-mTOR, mTOR[5]
-
HDAC Pathway: Acetylated Histone H3[4]
-
Cell Cycle: p21[6]
Protocol:
-
Cell Lysis: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target proteins, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of a human B-cell lymphoma cell line (e.g., SU-DHL-6) into the flank of immunodeficient mice (e.g., NOD/SCID).[10]
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle, this compound, Rituximab, combination).[10]
-
Treatment Administration: Administer this compound and Rituximab according to a predetermined schedule and dosage, based on the clinical protocol and preclinical tolerability studies.
-
Tumor Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conclusion
The combination of this compound and Rituximab is a promising therapeutic strategy for r/r DLBCL, with demonstrated clinical efficacy and a manageable safety profile. The dual inhibition of PI3Kα and HDAC by this compound, coupled with the B-cell depleting activity of Rituximab, provides a strong rationale for their synergistic anti-tumor effects. The detailed protocols provided in these application notes offer a framework for further preclinical investigation into the mechanisms of action and efficacy of this combination therapy.
References
- 1. Development of New Diffuse Large B Cell Lymphoma Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical and phase I and II trials of rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC inhibitor chidamide synergizes with venetoclax to inhibit the growth of diffuse large B-cell lymphoma via down-regulation of MYC, BCL2, and TP53 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Team Work Matters: Dual Inhibition Puts Non Hodgkin’s Lymphoma Under Siege - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression of p21 Protein Predicts Clinical Outcome in DLBCL Patients Over Age 60 Treated with R-CHOP but not CHOP: A prospective ECOG and SWOG correlative study of E4494 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptotic Blocks in Primary Non-Hodgkin B Cell Lymphomas Identified by BH3 Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apoptosis western blot guide | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Xenografting of Cancer Cell Lines for In Vivo Screening of the Therapeutic Potential of HDAC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of PI3K and HDAC Pathway Modulation by Ifupinostat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifupinostat (CUDC-907) is a dual inhibitor that simultaneously targets phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) enzymes.[1][2][3][4][5] This dual-action mechanism makes this compound a compound of significant interest in oncology and other therapeutic areas, as it can concurrently modulate two critical signaling pathways involved in cell proliferation, survival, and gene expression. The PI3K/AKT/mTOR axis is one of the most frequently dysregulated pathways in cancer, playing a crucial role in cell growth and survival.[4][6] HDACs are key epigenetic regulators, and their inhibition can lead to the re-expression of tumor suppressor genes.[7]
These application notes provide detailed protocols for utilizing Western blot analysis to investigate the effects of this compound on the PI3K and HDAC pathways. Western blotting is a fundamental technique to detect and quantify changes in protein expression and post-translational modifications, such as phosphorylation and acetylation, which are key indicators of pathway activity.
Data Presentation
The following tables summarize representative quantitative data from Western blot analyses of cells treated with this compound. The data is presented as a fold change in protein expression or modification relative to a vehicle control, normalized to a loading control (e.g., β-actin or GAPDH).
Table 1: Modulation of the PI3K/AKT Pathway by this compound
| Target Protein | Treatment (24 hours) | Concentration | Fold Change (vs. Vehicle) |
| p-AKT (Ser473) | Vehicle (DMSO) | - | 1.0 |
| This compound | 50 nM | 0.4 | |
| This compound | 100 nM | 0.2 | |
| Total AKT | Vehicle (DMSO) | - | 1.0 |
| This compound | 50 nM | 1.0 | |
| This compound | 100 nM | 1.0 | |
| p-S6 Ribosomal Protein | Vehicle (DMSO) | - | 1.0 |
| This compound | 50 nM | 0.3 | |
| This compound | 100 nM | 0.1 |
Table 2: Modulation of the HDAC Pathway by this compound
| Target Protein | Treatment (24 hours) | Concentration | Fold Change (vs. Vehicle) |
| Acetyl-Histone H3 | Vehicle (DMSO) | - | 1.0 |
| This compound | 50 nM | 2.5 | |
| This compound | 100 nM | 4.8 | |
| Total Histone H3 | Vehicle (DMSO) | - | 1.0 |
| This compound | 50 nM | 1.0 | |
| This compound | 100 nM | 1.0 | |
| Acetyl-α-tubulin | Vehicle (DMSO) | - | 1.0 |
| This compound | 50 nM | 3.1 | |
| This compound | 100 nM | 5.9 |
Signaling Pathways and Experimental Workflow
Caption: this compound's dual-inhibition of PI3K and HDAC pathways.
Caption: General workflow for Western blot analysis.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 10, 50, 100 nM) in fresh cell culture medium.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate for the desired time period (e.g., 24 hours).
Protein Extraction
-
Cell Harvest: After treatment, place the 6-well plates on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein, to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each sample using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the concentrations, calculate the volume of each lysate needed to have an equal amount of protein for each sample (typically 20-30 µg per lane).
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a 4-20% precast polyacrylamide gel. Include a protein molecular weight marker in one lane. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[8][9]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[9][10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.[10] Recommended primary antibodies and dilutions:
-
p-AKT (Ser473) (1:1000)
-
Total AKT (1:1000)
-
Acetyl-Histone H3 (1:2000)[8]
-
Total Histone H3 (1:2000)
-
β-actin or GAPDH (1:5000) (loading control)
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer (1:3000 - 1:5000) for 1 hour at room temperature.[8][10]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.[9]
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the corresponding loading control bands.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively use Western blot analysis for studying the modulation of the PI3K and HDAC pathways by this compound. By carefully following these methodologies, researchers can obtain reliable and quantifiable data on the dose-dependent effects of this dual inhibitor on key cellular signaling and epigenetic markers. This information is invaluable for preclinical studies and the broader understanding of this compound's mechanism of action.
References
- 1. Frontiers | A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Fimepinostat, a novel dual inhibitor of HDAC and PI3K, effectively reverses HIV-1 latency ex vivo without T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Concurrent Targeting of HDAC and PI3K to Overcome Phenotypic Heterogeneity of Castration-resistant and Neuroendocrine Prostate Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/mTOR INHIBITION MARKEDLY POTENTIATES HDAC INHIBITOR ACTIVITY IN NHL CELLS THROUGH BIM- and MCL-1-DEPENDENT MECHANISMS IN VITRO AND IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase Inhibitors as Multitarget-Directed Epi-Drugs in Blocking PI3K Oncogenic Signaling: A Polypharmacology Approach [mdpi.com]
- 8. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Apoptosis Assays in Ifupinostat-Treated Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifupinostat is a histone deacetylase (HDAC) inhibitor that has demonstrated potent anti-tumor activity in various cancer models. A primary mechanism of its action is the induction of apoptosis, or programmed cell death, in cancer cells. This document provides detailed application notes and experimental protocols for assessing apoptosis in cancer cells treated with this compound. The following sections offer a comprehensive guide to understanding the underlying signaling pathways and methodologies for quantifying the apoptotic response.
Histone deacetylase inhibitors, including this compound, exert their effects by altering the acetylation status of histone and non-histone proteins. This leads to changes in gene expression, ultimately promoting cell cycle arrest, differentiation, and apoptosis.[1] The induction of apoptosis by HDAC inhibitors is a key mechanism for their therapeutic efficacy against cancer.[2]
Signaling Pathways of this compound-Induced Apoptosis
This compound is understood to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. These pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Intrinsic (Mitochondrial) Pathway: This pathway is a major route for apoptosis induction by HDAC inhibitors.[3] It involves the regulation of the Bcl-2 family of proteins, which includes both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic (e.g., Bax, Bak) members. This compound treatment can shift the balance towards apoptosis by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins. This disruption of mitochondrial membrane potential leads to the release of cytochrome c, which then activates a caspase cascade, culminating in the activation of effector caspases like caspase-3 and -7.[3]
Extrinsic (Death Receptor) Pathway: HDAC inhibitors can also sensitize cancer cells to apoptosis by upregulating the expression of death receptors (e.g., FAS, TRAIL-R1/DR4, TRAIL-R2/DR5) and their ligands on the cell surface.[3] Binding of these ligands to their receptors initiates the formation of the death-inducing signaling complex (DISC), leading to the activation of initiator caspase-8.[3] Activated caspase-8 can then directly activate effector caspases or cleave the BH3-only protein Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.[3]
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Ifupinostat in Lymphoma Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ifupinostat (BEBT-908) in lymphoma cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in lymphoma?
A1: this compound (also known as BEBT-908) is a first-in-class dual inhibitor that simultaneously targets phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylases (HDACs).[1][2][3] In lymphoma, these two pathways are often dysregulated and contribute to cancer cell growth, survival, and proliferation. By inhibiting both PI3Kα and HDACs, this compound can induce apoptosis (programmed cell death) and cell cycle arrest in lymphoma cells.[4] Preclinical studies have shown that this dual inhibition is more effective than targeting either PI3K or HDAC alone.[4]
Q2: In which lymphoma subtypes has this compound shown promise?
A2: this compound has demonstrated significant anti-tumor activity in various subtypes of hematological malignancies, with notable efficacy in diffuse large B-cell lymphoma (DLBCL).[3][4][5] Clinical trials are also exploring its potential in other lymphomas, including peripheral T-cell lymphoma (PTCL), follicular lymphoma (FL), chronic lymphocytic leukemia/small lymphocytic lymphoma (CLL/SLL), and marginal zone lymphoma (MZL).[3]
Q3: What are the expected outcomes of treating sensitive lymphoma cells with this compound?
A3: In sensitive lymphoma cell lines, treatment with this compound is expected to lead to:
-
Inhibition of cell proliferation: A dose-dependent decrease in the number of viable cells.
-
Induction of apoptosis: An increase in the percentage of cells undergoing programmed cell death.
-
Cell cycle arrest: An accumulation of cells in the G1 phase of the cell cycle.[4]
-
Biochemical changes: Decreased phosphorylation of downstream targets of the PI3K pathway (e.g., AKT, S6) and increased acetylation of histones (e.g., Histone H3).[4][6]
Troubleshooting Guide: Overcoming this compound Resistance
This guide addresses potential issues with this compound resistance observed during in vitro experiments.
Issue 1: Lymphoma cells show reduced sensitivity or acquired resistance to this compound.
Potential Cause A: Alterations in the PI3K/AKT/mTOR Pathway
-
Explanation: The PI3K/AKT/mTOR pathway is a critical survival pathway in many cancers. Resistance to PI3K inhibitors can arise from secondary mutations in the PI3K genes (e.g., PIK3CA) or activating mutations in downstream components like AKT. Loss of the tumor suppressor PTEN, which negatively regulates this pathway, can also contribute to resistance.
-
Troubleshooting/Experimental Validation:
-
Sequence PI3K pathway genes: Perform DNA sequencing on resistant cell lines to identify potential mutations in PIK3CA, PIK3R1, AKT, and PTEN.
-
Assess pathway activation: Use Western blotting to compare the phosphorylation status of key pathway proteins (p-AKT, p-mTOR, p-S6) in sensitive versus resistant cells, both at baseline and after this compound treatment. Persistent phosphorylation in the presence of the drug suggests pathway reactivation.
-
-
Strategy to Overcome:
-
Combination Therapy: Consider combining this compound with an mTOR inhibitor (e.g., everolimus) or an AKT inhibitor to achieve a more complete pathway blockade.[1]
-
Potential Cause B: Activation of Bypass Signaling Pathways
-
Explanation: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of the PI3K and HDAC pathways. The MAPK/ERK pathway is a common escape route.[7]
-
Troubleshooting/Experimental Validation:
-
Analyze MAPK pathway activation: Use Western blotting to check the phosphorylation levels of MEK and ERK in resistant cells compared to sensitive cells.
-
-
Strategy to Overcome:
-
Combination Therapy: Combine this compound with a MEK inhibitor (e.g., trametinib) to simultaneously block both the PI3K and MAPK pathways. Synergistic effects have been observed with such combinations in other contexts.
-
Potential Cause C: Increased Drug Efflux
-
Explanation: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump drugs out of the cell, reducing the intracellular concentration of this compound and thereby its efficacy.[8]
-
Troubleshooting/Experimental Validation:
-
Measure P-gp expression: Use Western blotting or flow cytometry to compare P-gp protein levels in sensitive and resistant cells.
-
Functional efflux assay: Perform a rhodamine 123 efflux assay. Resistant cells with high P-gp activity will retain less of the fluorescent dye.[9]
-
-
Strategy to Overcome:
-
Co-administration with a P-gp inhibitor: Use a known P-gp inhibitor, such as verapamil, in combination with this compound to see if sensitivity can be restored.
-
Potential Cause D: Epigenetic Reprogramming and Chromatin Remodeling
-
Explanation: As an HDAC inhibitor, this compound alters the epigenetic landscape. Resistance can emerge through further epigenetic modifications that counteract the drug's effects, for example, by silencing tumor suppressor genes or activating pro-survival genes through mechanisms not fully dependent on the HDACs targeted by this compound.
-
Troubleshooting/Experimental Validation:
-
Global histone modification analysis: Use techniques like mass spectrometry or Western blotting with a panel of antibodies against various histone modifications to compare the epigenetic state of sensitive and resistant cells.
-
Gene expression profiling: Perform RNA sequencing to identify differentially expressed genes in resistant cells that may contribute to survival.
-
-
Strategy to Overcome:
-
Combination with other epigenetic drugs: Explore combinations with DNA methyltransferase (DNMT) inhibitors (e.g., azacitidine) or BET bromodomain inhibitors (e.g., JQ1) to target multiple layers of epigenetic regulation.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound (BEBT-908) in Diffuse Large B-Cell Lymphoma (DLBCL) Cell Lines
| Cell Line | Subtype | IC50 (nM) |
| OCI-Ly3 | ABC-DLBCL | 15.6 |
| OCI-Ly10 | ABC-DLBCL | 23.3 |
| SU-DHL-2 | GCB-DLBCL | 29.8 |
| Toledo | GCB-DLBCL | 33.1 |
Data extracted from preclinical studies on BEBT-908.[4]
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Lymphoma Cell Lines
This protocol describes a general method for developing drug-resistant cell lines through continuous, stepwise exposure to the drug.
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of this compound for the parental lymphoma cell line using a cell viability assay (see Protocol 2).
-
Initial Exposure: Culture the parental cells in the presence of this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Dose Escalation: Once the cells have resumed a normal growth rate, subculture them and increase the concentration of this compound by 1.5- to 2-fold.
-
Repeat and Expand: Repeat the dose escalation step multiple times. It may take several months to generate a highly resistant cell line.
-
Characterization: Periodically check the IC50 of the cultured cells to monitor the development of resistance.
-
Cryopreservation: At each stage of increased resistance, freeze vials of the cells for future experiments.
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Drug Treatment: Add varying concentrations of this compound to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat lymphoma cells with this compound at the desired concentration and for the desired time. Include untreated controls.
-
Cell Harvesting: Collect the cells (including any floating cells) by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
-
Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate on ice for at least 30 minutes.
-
Washing: Wash the fixed cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 5: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: After drug treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-AKT, total AKT, acetyl-Histone H3, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. PI3K/mTOR INHIBITION MARKEDLY POTENTIATES HDAC INHIBITOR ACTIVITY IN NHL CELLS THROUGH BIM- and MCL-1-DEPENDENT MECHANISMS IN VITRO AND IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BeBetter Med’s First-in-Class New Drug BEBT-908 NDA Accepted_Press Releases_Guangzhou BeBetter Medicine Technology Co, LTD. [bebettermed.com]
- 4. BEBT-908: A novel potent PI3K/HDAC inhibitor against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual PI3K/HDAC Inhibitor BEBT-908 Exhibits Potent Efficacy as Monotherapy for Primary Central Nervous System Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual inhibition of histone deacetylases and phosphoinositide 3-kinase enhances therapeutic activity against B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Generation of multidrug resistant lymphoma cell lines stably expressing P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Mechanisms of acquired resistance to dual PI3K/HDAC inhibitors
Welcome to the Technical Support Center for Dual PI3K/HDAC Inhibitors. This guide provides troubleshooting information and frequently asked questions (FAQs) regarding the mechanisms of acquired resistance to these agents.
Section 1: General Issues of Reduced Sensitivity
Question: My cancer cell line, which was initially sensitive to a dual PI3K/HDAC inhibitor (e.g., CUDC-907/fimepinostat), is now showing reduced sensitivity and higher IC50 values after continuous culture with the drug. What are the likely mechanisms of this acquired resistance?
Answer: Acquired resistance to dual PI3K/HDAC inhibitors is a multi-faceted problem that can arise from several molecular changes within the cancer cells. The most commonly observed mechanisms include:
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of the PI3K/AKT pathway by upregulating alternative pro-survival signaling cascades.
-
MAPK/ERK Pathway: A frequent mechanism is the activation of the MEK/ERK pathway. Inhibition of PI3K can sometimes lead to a feedback activation of ERK signaling, which then promotes cell proliferation and survival, counteracting the effects of the drug.[1][2][3]
-
mTOR Signaling: Compensatory activation of mTOR signaling, downstream of PI3K/AKT, has also been identified as a resistance mechanism.[1][3]
-
-
Alterations in Target Proteins: Genetic mutations in the drug's target proteins can prevent the inhibitor from binding effectively.
-
Secondary PIK3CA Mutations: The emergence of new mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, can alter the drug binding pocket and confer resistance.[4]
-
Mutations in Downstream Effectors: Activating mutations in downstream components like AKT1 can also render the cells resistant to PI3K inhibition by maintaining pathway activity.[4]
-
-
Epigenetic Compensation: Cells can develop resistance through epigenetic modifications that counteract the effects of HDAC inhibition. This can involve compensatory upregulation of alternative epigenetic modifications like DNA methylation to re-silence tumor suppressor genes.[5]
-
Upregulation of Anti-Apoptotic Proteins: Resistance can be mediated by changes in the expression of proteins that regulate apoptosis.
-
Increased Drug Efflux: Cancer cells may increase the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration and efficacy.[5]
Section 2: Investigating Specific Resistance Mechanisms
Question: How can I determine if bypass pathway activation is responsible for the observed resistance in my cell line?
Answer: To investigate the role of bypass pathways, you can perform a series of experiments to measure the activation status of key signaling nodes.
Recommended Experiment: Western Blotting for key phosphoproteins.
-
Objective: To compare the phosphorylation levels of key proteins in the MAPK/ERK and mTOR pathways between your sensitive (parental) and resistant cell lines.
-
Key Proteins to Probe:
-
Expected Result Indicating Resistance: A significant increase in the ratio of phosphorylated protein to total protein (e.g., p-ERK/total ERK) in the resistant cell line compared to the parental line, especially after treatment with the dual inhibitor, would suggest activation of that bypass pathway.[1][2]
Table 1: Example Data from Western Blot Quantification
| Cell Line | Treatment | p-ERK / Total ERK (Fold Change vs. Parental DMSO) | p-S6 / Total S6 (Fold Change vs. Parental DMSO) |
| Parental | DMSO | 1.0 | 1.0 |
| Parental | CUDC-907 (IC50) | 0.8 | 0.4 |
| Resistant | DMSO | 1.2 | 1.5 |
| Resistant | CUDC-907 (IC50) | 4.5 | 3.8 |
This table illustrates a hypothetical scenario where the resistant line shows strong activation of ERK and S6 phosphorylation upon drug treatment, indicating bypass activation.
Question: My results suggest MAPK/ERK pathway activation. How can I confirm this is the causal mechanism of resistance?
Answer: To confirm a causal link, you can use a combination therapy approach in your cell viability assays.
Recommended Experiment: Combination Index (CI) Assay.
-
Objective: To determine if inhibiting the suspected bypass pathway can re-sensitize the resistant cells to the dual PI3K/HDAC inhibitor.
-
Procedure: Treat the resistant cells with the dual PI3K/HDAC inhibitor alone, a specific MEK inhibitor (e.g., Trametinib) or mTOR inhibitor (e.g., Everolimus) alone, and a combination of both drugs across a range of concentrations.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method. A CI value < 1 indicates synergy, suggesting that blocking the bypass pathway overcomes resistance.
Section 3: Experimental Protocols
Protocol 1: Generating Drug-Resistant Cell Lines
This protocol describes a general method for developing acquired resistance in a cancer cell line through continuous exposure to increasing drug concentrations.[7][8]
Materials:
-
Parental cancer cell line of interest
-
Complete growth medium
-
Dual PI3K/HDAC inhibitor (e.g., CUDC-907)
-
Cell culture plates/flasks, incubator, etc.
-
Cryopreservation medium
Procedure:
-
Determine Initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the drug on the parental cell line using a standard cell viability assay (e.g., MTT, CellTiter-Glo).
-
Initial Exposure: Begin by continuously culturing the parental cells in their complete growth medium supplemented with the drug at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells daily. Initially, a significant amount of cell death is expected. When the surviving cells reach 70-80% confluency, passage them and re-plate them in a medium containing the same drug concentration.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration (stable doubling time), increase the drug concentration by a factor of 1.5 to 2.0.[7]
-
Repeat and Cryopreserve: Repeat steps 3 and 4, gradually increasing the drug concentration. It is critical to cryopreserve an aliquot of cells at each successful concentration step. This allows you to return to a previous stage if a subsequent dose increase kills the entire population.[7]
-
Confirm Resistance: After several months of culture and multiple dose escalations, the resulting cell line should be able to proliferate in a drug concentration that is at least 10-fold higher than the parental IC50. Confirm this new, higher IC50 value with a dose-response assay comparing the resistant line to the parental line.[7]
Protocol 2: Western Blotting for Phospho-Proteins
Materials:
-
Parental and resistant cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus (wet or semi-dry) and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of protein bands is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Repeat the washing step (Step 6).
-
Detection: Apply the ECL substrate to the membrane and immediately capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To probe for total protein or another target, the membrane can be stripped of antibodies and re-probed starting from the blocking step (Step 4). It is recommended to probe for the phosphoprotein first, then strip and re-probe for the corresponding total protein.
Section 4: Signaling Pathway Overview
The diagram below illustrates the central PI3K/AKT pathway, the role of HDACs, and how activation of the MAPK/ERK bypass pathway can confer resistance to a dual PI3K/HDAC inhibitor.
References
- 1. Antitumor activity and mechanism of resistance of the novel HDAC and PI3K dual inhibitor CUDC-907 in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CUDC‐907, a novel dual PI3K and HDAC inhibitor, in prostate cancer: Antitumour activity and molecular mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity and mechanism of resistance of the novel HDAC and PI3K dual inhibitor CUDC-907 in pancreatic cancer | Semantic Scholar [semanticscholar.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antileukemic activity and mechanism of action of the novel PI3K and histone deacetylase dual inhibitor CUDC-907 in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.crownbio.com [blog.crownbio.com]
Off-target effects of Ifupinostat and how to mitigate them
Welcome to the technical support center for Ifupinostat. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and mitigate potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound (also known as BEBT-908) is a first-in-class dual inhibitor that targets both phosphoinositide 3-kinase α (PI3Kα) and histone deacetylases (HDACs).[1][2] This dual activity is key to its mechanism of action in disrupting tumor cell proliferation and inducing apoptosis.[2]
Q2: What are the known off-target effects of this compound?
A2: In a research context focused on PI3Kα inhibition, the concurrent inhibition of HDACs can be considered a significant off-target effect, and vice-versa. Clinically, common adverse effects observed are primarily hematological, including thrombocytopenia, leukopenia, and lymphopenia.[2] These can be considered off-target effects in experimental systems where the goal is to study a specific cellular process unrelated to hematopoiesis.
Q3: How can I be sure that the phenotype I observe is due to the inhibition of my target of interest (PI3Kα or HDAC) and not an off-target effect?
A3: Deconvoluting the effects of a dual inhibitor requires a multi-pronged approach. Key strategies include:
-
Dose-response analysis: Correlate the observed phenotype with the IC50 values for PI3Kα and HDAC inhibition.
-
Use of selective inhibitors: Compare the effects of this compound with highly selective inhibitors for either PI3Kα or specific HDAC isoforms.
-
Genetic knockdown/knockout: Use techniques like siRNA or CRISPR/Cas9 to silence the expression of either PI3Kα or specific HDACs to see if the phenotype is recapitulated.
-
Rescue experiments: Overexpress a downstream effector of the pathway of interest to see if it reverses the effect of this compound.
Troubleshooting Guides
Issue 1: Unexpected cellular toxicity or apoptosis.
Possible Cause: The observed toxicity may be due to the combined inhibition of PI3K and HDAC pathways, or an off-target effect on a critical cellular process.
Troubleshooting Steps:
-
Determine the EC50 for toxicity: Perform a dose-response curve with this compound to determine the concentration at which toxicity occurs. Compare this to the IC50 for PI3Kα and HDAC inhibition.
-
Compare with selective inhibitors: Treat cells with a selective PI3Kα inhibitor (e.g., Alpelisib) and a pan-HDAC inhibitor (e.g., Vorinostat) or an isoform-specific HDAC inhibitor. This will help determine if the toxicity is due to the inhibition of one pathway or the synergistic effect of inhibiting both.
-
Assess pathway-specific markers: Use Western blotting to analyze markers of apoptosis (e.g., cleaved caspase-3) and the activity of the PI3K and HDAC pathways (e.g., p-Akt for PI3K and acetylated histones for HDACs) at various concentrations of this compound and the selective inhibitors.
Issue 2: Observed phenotype does not correlate with the known function of the intended target.
Possible Cause: The phenotype may be a result of inhibiting the second primary target of this compound or an unknown off-target.
Troubleshooting Steps:
-
Deconvolution with selective inhibitors: As in the previous issue, use selective inhibitors for PI3Kα and HDACs to see which, if any, recapitulate the phenotype observed with this compound.
-
Genetic validation:
-
siRNA knockdown: Use siRNA to specifically reduce the expression of PI3Kα or a specific HDAC isoform. If the phenotype is reproduced, it is likely an on-target effect.
-
CRISPR/Cas9 knockout: For more definitive validation, use CRISPR/Cas9 to create a knockout cell line for the target of interest.
-
-
Rescue experiment:
-
If you hypothesize the effect is due to PI3Kα inhibition, you can perform a rescue experiment by overexpressing a constitutively active form of a downstream effector, such as Akt1 (myr-Akt1).
-
If HDAC inhibition is suspected, a rescue experiment could involve the overexpression of a specific downstream target that is regulated by acetylation.
-
Data Presentation
| Compound | Target(s) | IC50 | Reference |
| This compound | PI3Kα | <0.1 µM | [3] |
| HDAC | 0.1 µM ≤ IC50 ≤ 1 µM | [3] | |
| Alpelisib | PI3Kα | ~5 nM | |
| Vorinostat (SAHA) | Pan-HDAC | ~50 nM |
Note: IC50 values can vary depending on the assay conditions and cell type.
| Adverse Event (Grade 3-4) | Frequency in Clinical Trial | Reference |
| Thrombocytopenia | 34.8% | [2] |
| Leukopenia | 17.4% | [2] |
| Lymphopenia | 13.0% | [2] |
Experimental Protocols
Protocol 1: Deconvolution of this compound's Effects using Selective Inhibitors
Objective: To determine whether an observed cellular phenotype is due to PI3Kα inhibition, HDAC inhibition, or the dual inhibition of both.
Methodology:
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with a dose-response of:
-
This compound
-
A selective PI3Kα inhibitor (e.g., Alpelisib)
-
A pan-HDAC inhibitor (e.g., Vorinostat)
-
A combination of the selective PI3Kα and HDAC inhibitors
-
Vehicle control (e.g., DMSO)
-
-
Incubation: Incubate for a time period relevant to the phenotype being studied (e.g., 24-72 hours).
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability using an MTS assay, apoptosis by Annexin V staining, or changes in gene expression by qPCR).
-
Biochemical Analysis: Lyse a parallel set of treated cells and perform Western blotting for p-Akt (a marker of PI3K pathway activity) and acetylated histones (a marker of HDAC inhibition) to confirm target engagement.
Protocol 2: Genetic Validation using siRNA Knockdown
Objective: To validate that the observed effect of this compound is on-target by silencing the expression of the putative target.
Methodology:
-
siRNA Transfection: Transfect cells with siRNA targeting either PIK3CA (for PI3Kα) or a specific HDAC isoform. A non-targeting siRNA should be used as a negative control.
-
Incubation: Allow 48-72 hours for target protein knockdown.
-
Verification of Knockdown: Lyse a portion of the cells and perform Western blotting to confirm the reduction in the target protein levels.
-
Phenotypic Analysis: Assess the phenotype in the knockdown cells. If the phenotype mimics the effect of this compound, it provides strong evidence for an on-target effect.
-
(Optional) this compound Treatment: Treat the knockdown and control cells with this compound. If the target is already silenced, the effect of this compound on the phenotype may be blunted.
Protocol 3: PI3K Pathway Rescue Experiment
Objective: To rescue a phenotype induced by this compound by reactivating the PI3K pathway downstream of PI3Kα.
Methodology:
-
Vector Preparation: Obtain or clone a constitutively active form of a downstream effector of PI3Kα, such as myristoylated Akt1 (myr-Akt1), into a mammalian expression vector. An empty vector should be used as a control.
-
Transfection: Transfect the cells of interest with the myr-Akt1 expression vector or the empty vector control.
-
Incubation and Selection (if applicable): Allow 24-48 hours for protein expression. If using a vector with a selection marker, select for stably transfected cells.
-
This compound Treatment: Treat both the myr-Akt1 expressing cells and the control cells with this compound.
-
Phenotypic Analysis: Assess the phenotype of interest. If the overexpression of myr-Akt1 reverses or mitigates the effect of this compound, it suggests the phenotype is mediated by the inhibition of the PI3K pathway.
Visualizations
Caption: Dual inhibitory action of this compound on PI3Kα and HDAC pathways.
Caption: Workflow for troubleshooting unexpected phenotypes with this compound.
Caption: Logical diagram of a PI3K pathway rescue experiment.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ifupinostat (BEBT-908) Dosage for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Ifupinostat (BEBT-908) dosage for in vivo studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BEBT-908) is a first-in-class, dual inhibitor of phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylases (HDACs). Its anti-cancer activity stems from the simultaneous blockade of these two key signaling pathways, which are crucial for tumor cell proliferation, survival, and differentiation. This dual inhibition can lead to cell cycle arrest, apoptosis, and the induction of ferroptosis, a form of iron-dependent programmed cell death.
Q2: What are the known signaling pathways affected by this compound?
This compound's primary targets are PI3Kα and Class I and II HDACs. By inhibiting these, it modulates several downstream signaling cascades critical for cancer progression.
-
PI3K/Akt/mTOR Pathway: Inhibition of PI3Kα blocks the conversion of PIP2 to PIP3, leading to reduced activation of Akt and mTOR. This pathway is central to cell growth, proliferation, and survival.
-
HDAC-mediated Gene Expression: HDAC inhibition leads to hyperacetylation of histones, altering chromatin structure and reactivating the expression of tumor suppressor genes that are often silenced in cancer. It also affects the acetylation status and function of non-histone proteins involved in crucial cellular processes.
-
Downstream Effectors: Preclinical studies have shown that this compound can also inhibit other signaling pathways, including JAK/STAT3, MAPK/ERK, and NF-κB, and downregulate the expression of the oncoprotein c-Myc.
Q3: What are the recommended starting points for dosing this compound in preclinical mouse models?
While specific preclinical dosages in mg/kg are not consistently reported in publicly available literature, valuable insights can be drawn from clinical trial data. In a Phase Ib study for relapsed/refractory diffuse large B-cell lymphoma (DLBCL), this compound was administered intravenously at doses of 18.5 mg/m² and 22.5 mg/m² on days 1, 3, 5, 8, 10, and 12 of a 21-day cycle.[1][2][3][4] Researchers should perform dose-range finding studies in their specific mouse models to determine the optimal and maximum tolerated dose (MTD).
Q4: What administration routes have been used for this compound in in vivo studies?
Preclinical studies have primarily utilized intravenous (IV) injections for the administration of this compound in mouse xenograft and orthotopic models.[5][6]
Q5: What are the potential toxicities to monitor for during in vivo studies?
Based on clinical trial data for this compound, common grade 3-4 hematological toxicities include thrombocytopenia, leukopenia, and lymphopenia.[1] During preclinical studies, it is crucial to monitor for signs of toxicity such as:
-
Body weight loss
-
Changes in behavior (e.g., lethargy, ruffled fur)
-
Complete blood counts (CBCs) to assess hematological parameters
-
Serum chemistry to evaluate organ function
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity or animal mortality | The administered dose is above the Maximum Tolerated Dose (MTD). | Conduct a dose-range finding study to determine the MTD in your specific animal model and tumor type. Start with lower doses and escalate gradually while closely monitoring for signs of toxicity. |
| Lack of tumor growth inhibition | The dose is too low, or the dosing schedule is not optimal. The tumor model may be resistant to PI3K/HDAC inhibition. | Increase the dose in a stepwise manner, ensuring it remains below the MTD. Consider altering the dosing frequency (e.g., more frequent administration at a lower dose). Verify the expression and activity of PI3K and HDAC pathways in your tumor model. |
| Inconsistent tumor response among animals | Variability in tumor implantation and growth. Inconsistent drug administration. | Ensure consistent tumor cell implantation techniques and start treatment when tumors reach a uniform size. Verify the accuracy and consistency of the intravenous injections. |
| Drug precipitation in formulation | Poor solubility of this compound in the chosen vehicle. | Consult the manufacturer's guidelines for recommended solvents and formulation procedures. Ensure the vehicle is appropriate for intravenous administration in mice. |
Data Presentation
Table 1: Summary of In Vivo Studies with this compound (BEBT-908)
| Animal Model | Tumor Type | Administration Route | Dosing Schedule | Outcome | Reference |
| SCID Mice | H2122 (Lung Cancer) | Intravenous | Not specified | Tumor growth inhibition | [5][6] |
| Nude Mice | HCT116 (Colorectal Cancer) | Intravenous | Not specified | Tumor growth inhibition | [5][6] |
| C57BL/6 Mice | MC38 (Colon Adenocarcinoma) | Intravenous | Not specified | Tumor growth inhibition | [5][6] |
| SCID Mice | Daudi (Burkitt's Lymphoma) | Intravenous | Not specified | Significant tumor growth inhibition without body weight loss | |
| Brain Orthotopic Mouse Model | Lymphoma | Not specified | Not specified | Inhibited tumor growth and prolonged survival | [5] |
Table 2: this compound (BEBT-908) Clinical Trial Dosage (for reference)
| Clinical Trial ID | Indication | Dosage | Dosing Schedule |
| NCT06164327 | Relapsed/Refractory Diffuse Large B-Cell Lymphoma | 22.5 mg/m² | Intravenously on days 1, 3, 5, 8, 10, and 12 of a 21-day cycle |
| NCT06792253 | Relapsed/Refractory Diffuse Large B-Cell Lymphoma | 18.5 mg/m² | Intravenously on days 1, 3, 5, 8, 10, and 12 of a 21-day cycle |
Experimental Protocols
1. General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Utilize immunodeficient mice (e.g., SCID or nude mice) appropriate for the human cancer cell line being studied.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in sterile PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Drug Preparation and Administration: Prepare this compound in a sterile vehicle suitable for intravenous injection according to the manufacturer's instructions. Administer the drug and vehicle control intravenously via the tail vein.
-
Treatment Schedule: Follow the determined dosing schedule (e.g., based on a prior MTD study or referencing clinical trial schedules).
-
Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
2. Protocol for Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use the same strain of mice that will be used for the efficacy studies.
-
Dose Escalation: Start with a low dose of this compound and administer it to a small group of mice (n=3-5).
-
Observation: Closely monitor the mice for a defined period (e.g., 7-14 days) for signs of toxicity, including weight loss (a common endpoint is >20% weight loss), behavioral changes, and mortality.
-
Dose Increase: If no significant toxicity is observed, escalate the dose in a new group of mice.
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity or mortality.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biotechhunter.com [biotechhunter.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Dual PI3K/HDAC Inhibitor BEBT-908 Exhibits Potent Efficacy as Monotherapy for Primary Central Nervous System Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Toxicities of PI3K Inhibitors in Hematologic Malignancies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoinositide 3-kinase (PI3K) inhibitors in the context of hematologic malignancies. The information is designed to help manage and troubleshoot common toxicities encountered during pre-clinical and clinical research.
I. Troubleshooting Guides for Common Toxicities
This section provides a systematic approach to identifying and managing common toxicities associated with PI3K inhibitors.
Hyperglycemia
Issue: Elevated glucose levels observed in cell culture media or in animal models following treatment with a PI3K inhibitor.
| Question | Answer/Troubleshooting Steps |
| What is the likely cause of hyperglycemia? | Hyperglycemia is a known on-target effect of PI3K inhibitors, particularly those targeting the p110α isoform. Inhibition of the PI3K/Akt pathway impairs insulin signaling, leading to decreased glucose uptake by cells and increased glucose production by the liver.[1][2] |
| How can I confirm that the observed hyperglycemia is due to the PI3K inhibitor? | - Dose-Response: Test a range of inhibitor concentrations to see if the effect on glucose levels is dose-dependent. - Washout Experiment: Remove the inhibitor and monitor if glucose levels return to baseline. - Pathway Analysis: Perform a Western blot to confirm inhibition of the PI3K pathway (e.g., decreased phosphorylation of Akt and its downstream targets). |
| What are the initial steps to manage hyperglycemia in an experimental setting? | - Dose Reduction: Determine the minimal effective concentration of the inhibitor that achieves the desired anti-cancer effect with the lowest impact on glucose levels. - Alternative Inhibitor: If using a pan-PI3K inhibitor, consider switching to a more isoform-specific inhibitor (e.g., delta- or gamma-specific) that may have a less pronounced effect on glucose metabolism.[3] |
| What therapeutic agents can be used to manage hyperglycemia in preclinical models? | - Metformin: This is often the first-line agent. It decreases hepatic glucose production.[4][5] - SGLT2 Inhibitors: These agents increase urinary glucose excretion.[4][5] - Insulin: Use with caution, as it can reactivate the PI3K pathway, potentially counteracting the inhibitor's anti-cancer effects.[2] |
Diarrhea/Colitis
Issue: Signs of diarrhea (e.g., loose stool in animal models) or cellular indicators of intestinal distress in in vitro models.
| Question | Answer/Troubleshooting Steps |
| What is the underlying mechanism of PI3K inhibitor-induced diarrhea/colitis? | This is often an immune-mediated toxicity, particularly with inhibitors of the delta isoform of PI3K, which is highly expressed in lymphocytes.[6][7] Inhibition of PI3Kδ can disrupt immune tolerance in the gut. |
| How can I investigate the cause of diarrhea in my experimental model? | - Histopathology: In animal models, perform histological analysis of the colon to look for signs of inflammation and immune cell infiltration. - Immune Cell Profiling: Analyze the immune cell populations in the gut-associated lymphoid tissue to assess for changes in regulatory T cells (Tregs) and other immune cells. |
| What are the management strategies for diarrhea/colitis in a research setting? | - Dose Interruption/Reduction: Temporarily halt or lower the dose of the PI3K inhibitor to see if symptoms resolve.[6][8] - Immunosuppressive Agents: In animal models, consider the use of corticosteroids (e.g., budesonide) to manage the inflammatory response.[8] |
Hepatotoxicity
Issue: Elevated liver enzymes (ALT/AST) in animal models or signs of cellular stress in in vitro liver models.
| Question | Answer/Troubleshooting Steps |
| Why do PI3K inhibitors cause liver toxicity? | The mechanism can be multifactorial, including immune-mediated inflammation and direct effects on hepatocyte survival pathways.[8][9] Some studies suggest that PI3K/AKT inhibitors can sensitize hepatocytes to apoptosis.[8] |
| How can I assess hepatotoxicity in my experiments? | - In Vitro Models: Use primary hepatocytes or liver cell lines (e.g., HepG2) to assess cell viability, apoptosis, and the expression of liver toxicity markers after inhibitor treatment.[3][10][11] - In Vivo Models: Monitor serum levels of ALT and AST in animal models.[6] Perform histopathological examination of liver tissue. |
| What are the troubleshooting steps for managing hepatotoxicity? | - Dose Modification: Reduce the inhibitor dose or interrupt treatment to allow for liver enzyme levels to normalize.[6] - Mechanism Investigation: In vitro, investigate the role of apoptosis and inflammatory pathways in the observed hepatotoxicity. |
Pneumonitis
Issue: Signs of respiratory distress in animal models or inflammatory responses in in vitro lung models.
| Question | Answer/Troubleshooting Steps |
| What is the likely cause of pneumonitis? | Pneumonitis associated with PI3K inhibitors is often an immune-mediated inflammatory response in the lungs.[12][13] |
| How can I evaluate for pneumonitis in a preclinical setting? | - Animal Models: Monitor for signs of respiratory distress. Perform bronchoalveolar lavage (BAL) to analyze inflammatory cell populations and cytokines.[14] Conduct histopathological analysis of lung tissue. - In Vitro Lung Models: Co-culture lung epithelial cells with immune cells and treat with the PI3K inhibitor to assess inflammatory responses. |
| What are the management strategies for pneumonitis in research models? | - Treatment Discontinuation: In animal models exhibiting respiratory distress, immediately discontinue the PI3K inhibitor. - Anti-inflammatory Agents: Consider the use of corticosteroids to manage the inflammatory response in animal models. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities associated with PI3K inhibitors in hematologic malignancies?
A1: The most frequently reported toxicities include hyperglycemia, diarrhea/colitis, hepatotoxicity (elevated transaminases), pneumonitis, and an increased risk of infections.[4][13]
Q2: Are the toxicities of PI3K inhibitors class-specific or isoform-specific?
A2: While some toxicities are considered class effects, the specific toxicity profile can vary depending on the isoform selectivity of the inhibitor. For instance, hyperglycemia is more prominent with inhibitors of the p110α isoform, while immune-mediated toxicities like colitis and pneumonitis are more commonly associated with inhibitors of the p110δ isoform.[4][6]
Q3: How can I monitor for the emergence of these toxicities in my experiments?
A3: For in vivo studies, regular monitoring of animal health, body weight, and relevant blood parameters (glucose, liver enzymes) is crucial. For in vitro studies, a range of cell-based assays can be employed to assess cytotoxicity, apoptosis, and specific metabolic or inflammatory responses in relevant cell types.
Q4: What is the first step I should take if I observe significant toxicity in my experimental model?
A4: The first step is typically to interrupt or reduce the dose of the PI3K inhibitor to determine if the toxicity is drug-related and reversible.[6]
Q5: Are there ways to mitigate the toxicities of PI3K inhibitors without compromising their anti-cancer efficacy?
A5: Strategies include optimizing the dosing schedule (e.g., intermittent dosing), using combination therapies that allow for lower doses of the PI3K inhibitor, and the prophylactic use of agents to manage expected side effects (e.g., metformin for hyperglycemia).
III. Data Presentation: Incidence of Common Toxicities
The following tables summarize the incidence of common grade ≥3 adverse events for selected PI3K inhibitors in clinical trials for hematologic malignancies.
Table 1: Incidence of Grade ≥3 Adverse Events with Idelalisib
| Adverse Event | Incidence Rate (%) |
| Diarrhea/Colitis | 14 - 16.4 |
| Pneumonitis | 6.4 |
| Elevated ALT/AST | 14 |
| Neutropenia | 24 - 34 |
Data compiled from multiple clinical trials.[9][12][15][16]
Table 2: Incidence of Grade ≥3 Adverse Events with Duvelisib
| Adverse Event | Incidence Rate (%) |
| Diarrhea/Colitis | ~15 |
| Neutropenia | 24 - 34 |
| Anemia | 2 - 14 |
| Thrombocytopenia | Not specified |
Data compiled from multiple clinical trials.[15][16]
Table 3: Incidence of Grade ≥3 Adverse Events with Copanlisib
| Adverse Event | Incidence Rate (%) |
| Hyperglycemia | 30 |
| Hypertension | Significant rates reported |
| Neutropenia | Not specified |
Data compiled from multiple clinical trials.
IV. Experimental Protocols
Western Blot Analysis of PI3K Pathway Inhibition
Objective: To confirm the on-target effect of a PI3K inhibitor by assessing the phosphorylation status of key downstream proteins.
Methodology:
-
Cell Culture and Treatment: Culture hematologic malignancy cell lines to 70-80% confluency. Treat the cells with the PI3K inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated Akt (Ser473), total Akt, phosphorylated S6 ribosomal protein, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[17][18][19]
-
In Vitro Glucose Uptake Assay
Objective: To assess the effect of a PI3K inhibitor on glucose uptake in hematologic cancer cells.
Methodology:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and treat with the PI3K inhibitor for the desired duration.
-
Glucose Starvation: Remove the treatment media and incubate the cells in glucose-free media for a defined period (e.g., 1-2 hours) to deplete intracellular glucose.
-
Glucose Uptake: Add media containing a fluorescent glucose analog (e.g., 2-NBDG) or a radiolabeled glucose analog (e.g., 2-deoxy-D-[³H]glucose) and incubate for a short period (e.g., 30-60 minutes).
-
Measurement:
-
For 2-NBDG, wash the cells and measure the fluorescence using a plate reader or flow cytometer.
-
For radiolabeled glucose, lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the glucose uptake to the cell number or protein concentration and compare the inhibitor-treated cells to the vehicle control.[20][21]
In Vitro Hepatotoxicity Assay
Objective: To evaluate the potential of a PI3K inhibitor to induce liver cell toxicity.
Methodology:
-
Cell Culture: Culture primary human hepatocytes or a human liver cell line (e.g., HepG2) in appropriate media.
-
Compound Treatment: Treat the cells with a range of concentrations of the PI3K inhibitor for 24-72 hours.
-
Cell Viability Assessment:
-
MTT or MTS Assay: Measure the metabolic activity of the cells as an indicator of viability.
-
LDH Release Assay: Measure the release of lactate dehydrogenase into the culture medium as an indicator of cell membrane damage.
-
-
Apoptosis Assay: Use assays such as TUNEL staining or caspase activity assays to detect apoptosis.
-
Data Analysis: Calculate the IC50 value for cytotoxicity and assess the induction of apoptosis compared to a vehicle control.[3][10][11][22]
V. Mandatory Visualizations
Caption: The PI3K/Akt/mTOR signaling pathway and the point of inhibition by PI3K inhibitors.
Caption: A general experimental workflow for screening and validating PI3K inhibitor toxicities.
Caption: A logical flowchart for troubleshooting observed toxicities during experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancernetwork.com [cancernetwork.com]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PI3K/AKT inhibitors aggravate death receptor-mediated hepatocyte apoptosis and liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Compound Hepatotoxicity Using Human Plateable Cryopreserved Hepatocytes in a 1536-Well-Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advancing hepatotoxicity assessment: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Managing toxicities of phosphatidylinositol-3-kinase (PI3K) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AZD8154 [openinnovation.astrazeneca.com]
- 15. PI3K Inhibitors: Efficacy in Hematologic Malignancies and Management of Treatment-Related Adverse Events - The Oncology Pharmacist [theoncologypharmacist.com]
- 16. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Discovery of New Glucose Uptake Inhibitors as Potential Anticancer Agents by Non-Radioactive Cell-Based Assays [mdpi.com]
- 22. Microscale 3D Liver Bioreactor for In Vitro Hepatotoxicity Testing under Perfusion Conditions [mdpi.com]
Troubleshooting Ifupinostat solubility and stability in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ifupinostat in in vitro experiments. The information is tailored to address common challenges related to the solubility and stability of this dual PI3Kα/HDAC inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1] It is highly soluble in DMSO, with a concentration of at least 37 mg/mL (72.90 mM) being achievable.[1] For optimal results, it is crucial to use newly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q2: How should I store this compound powder and stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 2 years |
| -20°C | 1 year |
Data sourced from MedChemExpress product information.[1]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into single-use volumes before storage.[1]
Q3: I am observing precipitation when I dilute my this compound DMSO stock solution into aqueous media for my cell-based assay. What should I do?
A3: Precipitation upon dilution of a DMSO stock into aqueous buffer or cell culture media is a common issue for poorly soluble compounds. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.
-
Increase Serum Percentage: If your experimental design allows, increasing the percentage of serum (e.g., FBS) in the cell culture medium can aid in solubilizing hydrophobic compounds through protein binding.
-
Use of Excipients: Consider the use of solubility-enhancing excipients. However, it is crucial to first test the excipient alone to ensure it does not interfere with your assay.
-
pH Adjustment: The solubility of this compound may be pH-dependent. Adjusting the pH of your final assay medium might improve its solubility. This requires careful consideration as changes in pH can also affect cell viability and other experimental parameters.
Q4: Could inconsistent results in my experiments be related to this compound's solubility?
A4: Yes, inconsistent results are a common consequence of poor compound solubility. If this compound is not fully dissolved, the actual concentration exposed to your cells will be lower and more variable than intended. This can lead to an underestimation of its potency (e.g., higher IC50 values) and poor reproducibility. Always visually inspect your prepared solutions for any signs of precipitation before adding them to your experimental setup.
Troubleshooting Guides
Problem 1: Incomplete Dissolution of this compound in DMSO
-
Symptom: Visible particles in the DMSO stock solution even after vortexing.
-
Possible Causes:
-
The concentration is too high.
-
The DMSO is old or has absorbed water.
-
Insufficient mixing.
-
-
Solutions:
-
Use Fresh, Anhydrous DMSO: Always use a new, sealed bottle of anhydrous, high-purity DMSO.[1]
-
Gentle Warming and Sonication: Gently warm the solution (e.g., to 37°C) and use a bath sonicator to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Prepare a More Dilute Stock Solution: If complete dissolution is not achieved, prepare a more dilute stock solution.
-
Problem 2: Precipitation in Aqueous Medium Over Time
-
Symptom: The initially clear assay medium containing this compound becomes cloudy or shows visible precipitate after a period of incubation.
-
Possible Causes:
-
The compound has low thermodynamic solubility in the aqueous medium and is precipitating out of a supersaturated solution.
-
The compound is degrading to less soluble products.
-
-
Solutions:
-
Conduct a Time-Course Solubility Study: Determine the kinetic solubility of this compound in your specific assay medium over the time course of your experiment. (See Experimental Protocols section for a detailed method).
-
Filter the Stock Solution: Before preparing the final dilution, filter the stock solution through a 0.22 µm syringe filter to remove any potential nucleation sites for precipitation.
-
Prepare Fresh Dilutions: Prepare fresh dilutions of this compound in the aqueous medium immediately before each experiment.
-
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Media
This protocol provides a method to assess the kinetic solubility of this compound in a specific aqueous buffer or cell culture medium.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous medium of interest (e.g., PBS, cell culture medium with serum)
-
96-well microplate (UV-transparent if using a plate reader for quantification)
-
Plate shaker
-
High-performance liquid chromatography (HPLC) system or a UV-Vis plate reader
Methodology:
-
Prepare a Concentrated Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Medium: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing a larger volume (e.g., 198 µL) of the pre-warmed aqueous medium. This will result in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at the desired temperature (e.g., 37°C) on a plate shaker for a set period (e.g., 1, 4, or 24 hours).
-
Quantification of Soluble Compound:
-
Using HPLC: Centrifuge the plate to pellet any precipitate. Carefully collect the supernatant and analyze the concentration of this compound by HPLC.
-
Using a Plate Reader: Measure the absorbance at a wavelength where this compound has maximum absorbance. The highest concentration that does not show a significant increase in light scattering (measured at a non-absorbing wavelength) compared to the vehicle control can be considered the kinetic solubility limit.
-
Protocol 2: Assessment of In Vitro Stability
This protocol outlines a method to evaluate the stability of this compound in a specific buffer or cell culture medium over time.
Materials:
-
This compound stock solution in DMSO
-
Aqueous medium of interest (e.g., PBS at different pH values, cell culture medium)
-
Incubator set at the desired temperature (e.g., 37°C)
-
HPLC system
Methodology:
-
Prepare Test Solution: Dilute the this compound DMSO stock solution into the pre-warmed aqueous medium to a final concentration that is known to be soluble.
-
Incubation: Aliquot the test solution into multiple vials and incubate them at the desired temperature.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from the incubator and immediately stop the degradation process by freezing it at -80°C or by mixing with a quenching solution (e.g., acetonitrile).
-
HPLC Analysis: Analyze the samples by HPLC to determine the remaining concentration of this compound at each time point. The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½) of the compound under the tested conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solution preparation.
Caption: Dual inhibitory action of this compound on PI3K and HDAC pathways.
References
Technical Support Center: Identifying Biomarkers of Ifupinostat Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to identify biomarkers of resistance to Ifupinostat (BEBT-908), a dual inhibitor of PI3Kα and histone deacetylases (HDACs).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BEBT-908) is a novel small molecule that functions as a dual inhibitor, targeting both phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylases (HDACs).[1][2] Its anti-cancer activity stems from the simultaneous blockade of these two critical pathways. The PI3K pathway is a key regulator of cell growth, proliferation, and survival, while HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting both, this compound can induce cell cycle arrest and apoptosis in cancer cells.[1]
Q2: What are the potential mechanisms of resistance to this compound?
Given its dual-targeting nature, resistance to this compound can arise from alterations in either the PI3K/Akt/mTOR pathway, the pathways affected by HDAC inhibition, or both. Potential mechanisms include:
-
Alterations in the PI3K pathway:
-
Mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K.
-
Loss of function of the tumor suppressor PTEN, a negative regulator of the PI3K pathway.
-
Activation of alternative survival pathways that bypass the PI3K blockade, such as the MAPK/ERK pathway.
-
-
Mechanisms related to HDAC inhibition:
-
Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), which can actively transport this compound out of the cell.
-
Changes in the expression or activity of different HDAC isoforms.
-
Alterations in histone acetylation patterns that counteract the effects of HDAC inhibition.
-
-
Compensatory Signaling:
-
Studies on similar dual PI3K/HDAC inhibitors suggest that compensatory activation of the mTOR and MEK/ERK signaling pathways could be a significant mechanism of resistance.
-
Q3: What are some candidate biomarkers to investigate for this compound resistance?
Based on the known mechanisms of resistance to PI3K and HDAC inhibitors, the following are potential biomarkers to investigate:
-
Genomic Biomarkers:
-
PIK3CA mutations
-
PTEN mutations or deletions
-
KRAS mutations
-
-
Protein Expression/Activity Biomarkers:
-
PTEN protein levels
-
Phosphorylation status of key signaling proteins in the PI3K/Akt/mTOR and MAPK/ERK pathways (e.g., p-Akt, p-S6, p-ERK)
-
Expression levels of specific HDAC isoforms
-
Expression of drug efflux pumps (e.g., P-glycoprotein)
-
-
Epigenetic Biomarkers:
-
Global or gene-specific histone acetylation levels (e.g., H3K27ac).
-
Troubleshooting Guides
Problem: Inconsistent or non-reproducible results in cell viability assays when determining this compound IC50.
| Possible Cause | Troubleshooting Step |
| Cell line heterogeneity | Ensure you are using a consistent and low-passage number of your cell line. Perform cell line authentication. |
| Inaccurate cell seeding density | Optimize and standardize the cell seeding density for your specific cell line and assay duration. |
| Drug instability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Assay variability | Ensure proper mixing of reagents and uniform incubation times. Use a multichannel pipette for adding reagents to minimize timing differences between wells. |
| Contamination | Regularly check cell cultures for microbial contamination. |
Problem: Difficulty in generating a stable this compound-resistant cell line.
| Possible Cause | Troubleshooting Step |
| Initial drug concentration is too high | Start with a low concentration of this compound (e.g., IC20 or IC50) and gradually increase the concentration in a stepwise manner.[3][4] |
| Insufficient recovery time | Allow cells to reach at least 70-80% confluency before each subsequent treatment or passage.[5] |
| Loss of resistance phenotype | Maintain a low concentration of this compound in the culture medium to apply continuous selective pressure. Periodically re-evaluate the IC50 to confirm resistance. |
| Clonal selection | After establishing a resistant population, consider single-cell cloning to isolate and characterize distinct resistant clones. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating drug-resistant cancer cell lines through continuous exposure to increasing concentrations of this compound.[3][5][6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Determine the initial IC50 of this compound:
-
Seed cells in 96-well plates at an optimized density.
-
The following day, treat the cells with a range of this compound concentrations.
-
After 72 hours, assess cell viability and calculate the IC50 value.
-
-
Initiate resistance induction:
-
Culture the parental cell line in the presence of this compound at a concentration equal to the IC20 or IC50.
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers.
-
-
Stepwise increase in drug concentration:
-
Once the cells are growing steadily, passage them and increase the this compound concentration by a small increment (e.g., 1.5 to 2-fold).
-
Repeat this process of gradual dose escalation, allowing the cells to adapt at each concentration.
-
-
Characterize the resistant cell line:
-
After several months of continuous culture and dose escalation, a resistant cell line should be established.
-
Determine the new IC50 of the resistant cell line to quantify the degree of resistance (Resistance Index = IC50 of resistant cells / IC50 of parental cells).
-
Cryopreserve aliquots of the resistant cell line at different passages.
-
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol provides a method for analyzing the expression and phosphorylation status of proteins in the PI3K/Akt and MAPK/ERK pathways.[8][9][10][11]
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-PTEN, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein extraction:
-
Lyse parental and resistant cells with ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and protein transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
-
Protocol 3: Chromatin Immunoprecipitation (ChIP) for Histone Acetylation
This protocol outlines the steps for performing ChIP to analyze changes in histone acetylation at specific gene promoters.[12][13][14][15][16]
Materials:
-
Parental and this compound-resistant cell lines
-
Formaldehyde
-
Glycine
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Sonicator
-
Antibody against acetylated histone H3 at lysine 27 (H3K27ac)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters
Procedure:
-
Cross-linking and cell lysis:
-
Cross-link proteins to DNA by treating cells with formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
-
Chromatin shearing:
-
Lyse the nuclei and shear the chromatin into fragments of 200-500 bp using sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-H3K27ac antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
-
Washing and elution:
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
-
Reverse cross-linking and DNA purification:
-
Reverse the cross-links by heating and treating with proteinase K.
-
Purify the immunoprecipitated DNA.
-
-
Analysis:
-
Quantify the enrichment of specific gene promoters in the immunoprecipitated DNA using quantitative PCR (qPCR) or proceed with library preparation for ChIP-sequencing (ChIP-seq).
-
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) |
| A549 | Lung Cancer | 150 |
| MCF-7 | Breast Cancer | 85 |
| U87-MG | Glioblastoma | 220 |
| HCT116 | Colon Cancer | 110 |
| HCT116-IR | This compound-Resistant Colon Cancer | 1500 |
Table 2: Hypothetical Western Blot Quantification of Key Biomarkers
| Protein | Parental HCT116 (Relative Intensity) | This compound-Resistant HCT116 (Relative Intensity) |
| p-Akt (Ser473) | 1.0 | 0.2 |
| Total Akt | 1.0 | 1.1 |
| p-ERK1/2 | 1.0 | 3.5 |
| Total ERK1/2 | 1.0 | 1.2 |
| PTEN | 1.0 | 0.1 |
| P-glycoprotein | 1.0 | 8.2 |
Visualizations
Caption: Experimental workflow for identifying and validating biomarkers of this compound resistance.
References
- 1. BEBT-908: A novel potent PI3K/HDAC inhibitor against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dual PI3K/HDAC Inhibitor BEBT-908 Exhibits Potent Efficacy as Monotherapy for Primary Central Nervous System Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell Culture Academy [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Detecting Histone Modifications and Modifiers | Springer Nature Experiments [experiments.springernature.com]
- 16. Bioinformatic Analysis for Profiling Drug-induced Chromatin Modification Landscapes in Mouse Brain Using ChlP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ifupinostat Treatment and Compensatory Signaling
This technical support resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ifupinostat. The focus is on understanding and addressing the activation of compensatory signaling pathways that can arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in PI3K/AKT pathway activity as expected with this compound treatment, but the anti-proliferative effect is less than anticipated. What could be the underlying reason?
A1: This is a common observation and is often due to the activation of compensatory signaling pathways.[1][2][3] When the PI3K/AKT/mTOR pathway is inhibited, cancer cells can adapt by activating alternative survival pathways to overcome the blockade.[4] One of the most frequently observed compensatory mechanisms is the activation of the MAPK/ERK pathway.[5][6] Inhibition of mTORC1, a downstream effector of PI3K/AKT, can lead to a feedback activation of the MAPK pathway via an S6K-PI3K-Ras-dependent loop.[5] We recommend investigating the phosphorylation status of key proteins in the MAPK pathway, such as RAF, MEK, and ERK.[7]
Q2: How can we confirm the activation of the MAPK/ERK pathway in our this compound-treated cells?
A2: The most direct method to confirm MAPK/ERK pathway activation is to perform a Western blot analysis. You should probe for the phosphorylated forms of key kinases in the cascade. A significant increase in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK) in this compound-treated cells compared to vehicle-treated controls would indicate the activation of this compensatory pathway.[7] It is also good practice to probe for the total protein levels of MEK and ERK to ensure that the observed changes are due to phosphorylation and not an increase in total protein expression.
Q3: Besides the MAPK/ERK pathway, are there other compensatory pathways we should be aware of when using this compound?
A3: Yes, another significant compensatory pathway to consider is the JAK/STAT signaling pathway, particularly the activation of STAT3.[7] Inhibition of the PI3K/AKT pathway has been shown to induce the compensatory activation of MET/STAT3 signaling.[8] Additionally, as this compound is also an HDAC inhibitor, it can lead to the activation of NF-κB, which is another pro-survival pathway.[1] The activation of NF-κB can occur through the acetylation of the RelA/p65 subunit, leading to the expression of genes that protect against cell death.[1] Therefore, assessing the phosphorylation of STAT3 and the nuclear translocation or acetylation of NF-κB components can provide a more complete picture of the cellular response to this compound.
Q4: What strategies can we employ to overcome resistance mediated by these compensatory pathways?
A4: A rational approach to overcoming resistance is to co-administer this compound with an inhibitor of the identified compensatory pathway. For instance, if you observe MAPK/ERK activation, a combination therapy with a MEK inhibitor could enhance the anti-tumor effects of this compound.[5][9] Similarly, if STAT3 activation is prominent, a STAT3 inhibitor could be used in combination.[8] This dual-inhibition strategy aims to block both the primary oncogenic pathway and the escape route, potentially leading to a more potent and durable anti-cancer response.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent phosphorylation signals in Western blots. | Suboptimal antibody concentration, incorrect buffer composition, or issues with protein transfer. | Optimize antibody dilutions and incubation times. Ensure the use of fresh lysis and transfer buffers containing phosphatase and protease inhibitors. Verify efficient protein transfer using Ponceau S staining. |
| High background in Western blots for phosphorylated proteins. | Non-specific antibody binding or high concentration of the secondary antibody. | Increase the number and duration of wash steps. Use a blocking buffer with a higher concentration of non-fat dry milk or bovine serum albumin. Titrate the secondary antibody to the lowest effective concentration. |
| Difficulty in detecting changes in protein acetylation. | Acetylation changes can be transient or less robust than phosphorylation. The antibody may not be specific to the acetylated lysine of interest. | Perform a time-course experiment to identify the optimal time point for detecting acetylation changes. Use a pan-acetyl-lysine antibody for a broader assessment or a highly specific antibody validated for the target protein. Consider immunoprecipitation to enrich for the protein of interest before Western blotting. |
| Cell viability assays show high variability between replicates. | Inconsistent cell seeding density, uneven drug distribution, or edge effects in multi-well plates. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for drug addition. Avoid using the outer wells of the plate, or fill them with sterile PBS to minimize evaporation. |
Experimental Protocols
Western Blot Analysis of Signaling Pathway Activation
This protocol is for assessing the phosphorylation status of key proteins in the PI3K/AKT and MAPK/ERK pathways.
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT, AKT, p-ERK, ERK, p-MEK, and MEK overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use densitometry software to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of CUDC-907, a dual HDAC and PI3K inhibitor with a similar mechanism of action to this compound. This data can serve as a reference for expected potencies.
| Target | Inhibitor | Cell Line | IC50 (nM) | Reference |
| PI3Kα | CUDC-907 | Enzyme Assay | 19 | [7] |
| HDAC1 | CUDC-907 | Enzyme Assay | 1.7 | [7] |
| HDAC2 | CUDC-907 | Enzyme Assay | 5.0 | [7] |
| HDAC10 | CUDC-907 | Enzyme Assay | 1.8 | [7] |
Visualizations
Signaling Pathways
Caption: Compensatory signaling in response to this compound.
Experimental Workflow
Caption: Workflow for investigating compensatory pathways.
References
- 1. Histone Deacetylase Inhibitors as Multitarget-Directed Epi-Drugs in Blocking PI3K Oncogenic Signaling: A Polypharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance of Cancer Cells to Targeted Therapies Through the Activation of Compensating Signaling Loops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Compensatory pathways in oncogenic kinase signaling and resistance to targeted therapies: six degrees of separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Activation of the MAPK pathway mediates resistance to PI3K inhibitors in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. embopress.org [embopress.org]
Technical Support Center: Overcoming Resistance to PI3K Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address intrinsic and acquired resistance to Phosphoinositide 3-kinase (PI3K) inhibitors in experimental settings.
I. Troubleshooting Guides
This section offers detailed protocols for key experiments to investigate and characterize resistance to PI3K inhibitors.
Guide 1: Determining PI3K Inhibitor IC50 Values in Cancer Cell Lines
Objective: To determine the half-maximal inhibitory concentration (IC50) of a PI3K inhibitor, a measure of its potency in a specific cell line. Discrepancies in IC50 values between parental and treated cell lines can indicate the development of resistance.
Experimental Protocol:
-
Cell Seeding:
-
Drug Preparation and Treatment:
-
Prepare a stock solution of the PI3K inhibitor in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor to create a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the overnight culture medium from the cells and replace it with a fresh medium containing the different inhibitor concentrations. Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the treated cells for a duration relevant to the inhibitor's mechanism of action and the cell line's doubling time (typically 48-72 hours).[3]
-
-
Cell Viability Assay (e.g., MTT Assay):
-
Add MTT reagent (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.[1]
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., 100 µL of DMSO or a specialized buffer).[1]
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[1][3]
-
-
Data Analysis:
-
Normalize the absorbance data to the vehicle-only control to determine the percentage of cell viability.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value using software like GraphPad Prism or CalcuSyn.[3][4]
-
Workflow for Determining IC50:
Caption: Workflow for determining the IC50 of a PI3K inhibitor.
Guide 2: Assessing PI3K Pathway Activation via Western Blot
Objective: To detect changes in the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway, which can indicate pathway reactivation in resistant cells.
Experimental Protocol:
-
Cell Lysis:
-
Treat parental and resistant cells with or without the PI3K inhibitor for a specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.[5]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against key pathway proteins overnight at 4°C. Recommended antibodies include:
-
Phospho-AKT (Ser473 and Thr308)
-
Total AKT
-
Phospho-S6 Ribosomal Protein
-
Total S6 Ribosomal Protein
-
Phospho-4E-BP1
-
Total 4E-BP1
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
-
Workflow for Western Blot Analysis:
Caption: Western blot workflow for PI3K pathway analysis.
Guide 3: Generating PI3K Inhibitor-Resistant Cell Lines
Objective: To develop cell line models of acquired resistance for further mechanistic studies.
Experimental Protocol:
-
Initial Drug Exposure:
-
Determine the IC20-IC30 of the PI3K inhibitor for the parental cell line.
-
Continuously culture the parental cells in a medium containing the inhibitor at this sub-lethal concentration.
-
-
Dose Escalation:
-
Once the cells resume a normal proliferation rate, gradually increase the inhibitor concentration in a stepwise manner (e.g., 1.5 to 2-fold increments).[7]
-
Monitor cell viability and morphology closely. If significant cell death occurs, maintain the current concentration until the cells adapt.
-
-
Selection of Resistant Clones:
-
After several months of continuous culture with escalating drug concentrations, a resistant population should emerge.
-
Isolate single-cell clones by limiting dilution or by picking individual colonies.
-
-
Characterization of Resistant Phenotype:
-
Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 of the resistant clones to the parental cell line. A significant increase in IC50 indicates resistance.
-
Maintain the resistant cell lines in a medium containing the final concentration of the PI3K inhibitor to preserve the resistant phenotype.
-
II. Quantitative Data Summary
| Mechanism of Resistance | Genetic Alteration | Frequency in Resistant Tumors | Fold Change in IC50 (Approximate) | Reference |
| On-Target Mutations | Secondary PIK3CA mutations | 28% (in breast cancer) | Varies by mutation | [8] |
| Bypass Pathway Activation | PTEN loss/mutation | 15% (in breast cancer) | >10-fold | [8][9] |
| Bypass Pathway Activation | Activating AKT1 mutations | 15% (in breast cancer) | Varies | [8] |
| Bypass Pathway Activation | KRAS mutation | Co-occurs with PIK3CA mutations | >10-fold (resistance to MEK inhibitors) | [9] |
| PI3K Inhibitor | Target | IC50 in Sensitive Cells (nM) | IC50 in Resistant Cells (nM) | Reference |
| Alpelisib (BYL719) | PI3Kα | 10-100 | >1000 | [10] |
| Buparlisib (BKM120) | Pan-PI3K | 50-200 | >2000 | [11] |
| GDC-0941 (Pictilisib) | Pan-PI3K | 30-150 | >1500 | [11] |
III. Signaling Pathways and Resistance Mechanisms
PI3K/AKT/mTOR Signaling Pathway:
Caption: The canonical PI3K/AKT/mTOR signaling pathway.
Mechanisms of Acquired Resistance to PI3K Inhibitors:
Caption: Key mechanisms of acquired resistance to PI3K inhibitors.
IV. Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to my PI3K inhibitor. How can I confirm if this is acquired resistance?
A1: First, perform an IC50 determination assay (see Guide 1) on your treated cells and compare the results to the parental, untreated cell line. A significant rightward shift in the dose-response curve and a higher IC50 value are indicative of resistance. To further investigate, use Western blotting (see Guide 2) to check for the reactivation of downstream signaling molecules like phospho-AKT and phospho-S6, even in the presence of the inhibitor.
Q2: I suspect PTEN loss is the cause of resistance in my experiments. What is the best way to detect this?
A2: PTEN loss can be assessed at the protein and genetic levels. Immunohistochemistry (IHC) is a common and relatively inexpensive method to detect the absence of PTEN protein expression in tissue samples.[12][13] For a more definitive genetic analysis, Fluorescence In Situ Hybridization (FISH) can be used to detect deletions of the PTEN gene.[12][13]
Q3: My resistant cells show hyperactivation of the MAPK pathway. What are my options to overcome this?
A3: Co-inhibition of both the PI3K and MAPK pathways is a promising strategy. You can treat your resistant cells with a combination of your PI3K inhibitor and a MEK inhibitor (e.g., trametinib) or an ERK inhibitor. To assess the effectiveness of this combination, you can perform a synergy analysis, for example, by using the Chou-Talalay method to calculate a combination index (CI). A CI value less than 1 indicates a synergistic effect.[11][14]
Q4: Are there any alternative strategies to overcome resistance besides combination therapies?
A4: Yes, novel therapeutic agents are being developed. For instance, allosteric PI3Kα inhibitors have been shown to be effective against certain secondary PIK3CA mutations that confer resistance to traditional ATP-competitive inhibitors.[8][15] These inhibitors bind to a different site on the PI3Kα protein, bypassing the resistance mechanism.
Q5: I am starting to generate a resistant cell line. What are some common pitfalls to avoid?
A5: A common pitfall is escalating the drug concentration too quickly, which can lead to excessive cell death and the loss of the entire cell population. It is crucial to allow the cells to adapt and resume a stable growth rate at each concentration before increasing the dose.[7] Also, ensure that you maintain a backup stock of cells at each concentration step. Finally, be patient, as the process of generating a stable resistant cell line can take several months.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Determination of IC50 [bio-protocol.org]
- 4. clyte.tech [clyte.tech]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Systematic functional characterization of resistance to PI3K inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. researchgate.net [researchgate.net]
- 13. PTEN loss detection in prostate cancer: comparison of PTEN immunohistochemistry and PTEN FISH in a large retrospective prostatectomy cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors [mdpi.com]
- 15. Secondary PIK3CA Mutations, Drug Resistance, and Novel PI3K Alpha Inhibitors in Breast Cancer - The ASCO Post [ascopost.com]
Validation & Comparative
Ifupinostat Emerges as a Novel Dual PI3K/HDAC Inhibitor for Lymphoma Treatment: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – Ifupinostat (formerly BEBT-908), a first-in-class dual phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylase (HDAC) inhibitor, is showing promise in the treatment of relapsed or refractory (r/r) lymphomas. This guide provides a comprehensive comparison of this compound with other approved and investigational HDAC inhibitors, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by preclinical and clinical data.
This compound recently received its first approval in China for adults with r/r diffuse large B-cell lymphoma (DLBCL) who have received at least two prior lines of systemic therapy[1]. This dual-targeting mechanism aims to simultaneously disrupt critical tumor cell signaling networks involved in proliferation and survival, potentially offering an advantage over single-target HDAC inhibitors.
Preclinical Efficacy: A Head-to-Head Look at Potency
Inhibitory concentration (IC50) values provide a measure of a drug's potency. Preclinical studies have demonstrated this compound's dual activity against both PI3Kα and HDAC enzymes. A detailed comparison of the in vitro potency of this compound and other HDAC inhibitors against various lymphoma cell lines and HDAC isoforms is presented below.
| Inhibitor | Target(s) | Cell Line(s) | IC50 (µM) | HDAC Isoform(s) | IC50 (nM) |
| This compound | PI3Kα / HDAC | - | <0.1 (PI3Kα) / 0.1-1 (HDAC) | - | - |
| Vorinostat | Pan-HDAC (Class I, II) | HH, HuT78, MJ, MylA, SeAx | 0.146 - 2.697 | HDAC1, HDAC3 | 10, 20 |
| Daudi, MV4-11 | 0.493, 0.636 | ||||
| Romidepsin | Class I HDAC selective (HDAC1, 2) | PEER, SUPT1, Patient J | 0.007 - 0.0108 | HDAC1, HDAC2, HDAC4, HDAC6 | 36, 47, 510, 1400 |
| Hut-78, Karpas-299 | 0.000038 - 0.00636 | ||||
| Belinostat | Pan-HDAC (Class I, II, IV) | HeLa cell extracts | 0.027 | HDAC6 | 82 |
| A2780, HCT116, HT29, etc. | 0.2 - 3.4 | ||||
| Chidamide | Class I HDAC selective (HDAC1, 2, 3) and Class IIb (HDAC10) | Hs445, L428 | 1.326 - 22.07 | HDAC1, 2, 3, 10 | - |
| RL, DOHH2, SU-DHL4, Karpas422 | 0.54 - 30 | ||||
| CA46, Daudi, Granta-519, etc. | 1.063 - 1.652 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
Clinical Performance in Lymphoma: A Comparative Overview
Clinical trials have evaluated the efficacy and safety of this compound and other HDAC inhibitors in various lymphoma subtypes. The following table summarizes key findings from these studies.
| Inhibitor | Lymphoma Subtype(s) | Trial Phase | Overall Response Rate (ORR) | Complete Response (CR) | Key Grade 3/4 Adverse Events |
| This compound (with Rituximab) | r/r Diffuse Large B-Cell Lymphoma (DLBCL) | Ib | - | - | Thrombocytopenia (34.8%), Leukopenia (17.4%), Lymphopenia (13.0%) |
| Vorinostat | r/r Follicular Lymphoma (FL) | II | 47% | 23.5% | Thrombocytopenia, Anemia, Leukopenia, Fatigue |
| r/r Mantle Cell Lymphoma (MCL) | II | 0% | 0% | ||
| r/r Cutaneous T-Cell Lymphoma (CTCL) | II | 24-30% | - | Thrombocytopenia, Dehydration, Fatigue, Diarrhea, Nausea | |
| Romidepsin | r/r Peripheral T-Cell Lymphoma (PTCL) | II | 38% | 18% | Thrombocytopenia, Granulocytopenia, Nausea, Fatigue |
| r/r Cutaneous T-Cell Lymphoma (CTCL) | II | 34% | 6% | - | |
| Belinostat | r/r Peripheral T-Cell Lymphoma (PTCL) | II | 25.8% | 10.8% | Anemia (10.8%), Thrombocytopenia (7%), Dyspnea (6.2%), Neutropenia (6.2%) |
| Chidamide | r/r Peripheral T-Cell Lymphoma (PTCL) | II | 28% | 14% | Thrombocytopenia, Neutropenia, Anemia |
| r/r PTCL (monotherapy, real-world) | - | 58.6% | 21.1% | Hematological toxicities | |
| r/r PTCL (combination therapy, real-world) | - | 73.2% | 25.4% | Hematological toxicities |
Mechanism of Action: A Dual Approach to Cancer Therapy
This compound's unique mechanism of action involves the simultaneous inhibition of two key signaling pathways implicated in lymphoma pathogenesis: the PI3K/AKT/mTOR pathway and histone deacetylases.
Other HDAC inhibitors primarily function by increasing histone acetylation, leading to the expression of tumor suppressor genes and ultimately cell cycle arrest and apoptosis. Pan-HDAC inhibitors like vorinostat and belinostat target a broad range of HDAC enzymes, while more selective inhibitors like romidepsin and chidamide target specific HDAC classes.
Experimental Protocols
Standardized methodologies are crucial for the reliable evaluation of anti-cancer agents. Below are detailed protocols for key in vitro assays used to characterize HDAC inhibitors.
HDAC Activity Assay (Fluorometric)
This assay quantifies the enzymatic activity of HDACs.
-
Reagent Preparation: Prepare HDAC assay buffer, a fluorogenic HDAC substrate, and a developer solution.
-
Reaction Setup: In a 96-well plate, add the HDAC-containing sample (e.g., nuclear extract or purified enzyme) to the assay buffer.
-
Inhibitor Addition: Add the test compound (e.g., this compound) or a known HDAC inhibitor (e.g., Trichostatin A) to the designated wells.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
-
Development: Stop the reaction and initiate fluorescence by adding the developer solution.
-
Measurement: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm). The decrease in fluorescence in the presence of the inhibitor is proportional to its inhibitory activity.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture lymphoma cells and treat with the HDAC inhibitor at various concentrations for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat lymphoma cells with the HDAC inhibitor as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.
-
PI Staining: Add propidium iodide to the cell suspension to stain the cellular DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence intensity, allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound represents a promising new therapeutic option for patients with relapsed or refractory lymphoma, particularly DLBCL. Its dual inhibitory mechanism targeting both PI3Kα and HDACs may offer a synergistic anti-tumor effect and potentially overcome resistance mechanisms associated with single-agent therapies. The preclinical and clinical data gathered to date demonstrate its potential, and ongoing clinical trials will further elucidate its efficacy and safety profile in comparison to other established and emerging HDAC inhibitors. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and comparison of these important anti-cancer agents.
References
A Comparative Guide: Ifupinostat Versus Isoform-Specific PI3K Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, the landscape of PI3K pathway inhibitors is rapidly evolving. This guide provides a detailed comparison of the novel dual PI3Kα/HDAC inhibitor, Ifupinostat (BEBT-908), against established isoform-specific PI3K inhibitors, supported by experimental data and detailed methodologies to aid in research and development decisions.
This compound is a first-in-class dual inhibitor targeting both phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylases (HDACs).[1][2] This dual mechanism of action represents a novel strategy to overcome resistance and enhance anti-tumor efficacy compared to agents that target a single PI3K isoform. Preclinical studies have demonstrated that the combined inhibition of PI3K and HDAC can have synergistic effects, leading to superior anti-tumor activity compared to the inhibition of either target alone.[1][3]
Performance and Selectivity: A Quantitative Comparison
The inhibitory activity of this compound and various isoform-specific PI3K inhibitors is summarized below. The data is presented as half-maximal inhibitory concentrations (IC50), providing a quantitative measure of potency. For a broader comparative context, data for the closely related dual PI3K/HDAC inhibitor Fimepinostat (CUDC-907) is also included.
| Inhibitor | Target(s) | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) | HDACs (IC50, nM) |
| This compound (BEBT-908) | PI3Kα/HDAC | <100 | - | - | - | 100-1000 |
| Fimepinostat (CUDC-907) | PI3K/HDAC | 19 | 54 | 39 | - | 1.7 (HDAC1), 5.0 (HDAC2), 1.8 (HDAC3), 2.8 (HDAC10) |
| Alpelisib (BYL719) | PI3Kα | 5 | 1200 | 290 | 250 | - |
| GSK2636771 | PI3Kβ | >900x selectivity vs β | 5.2 | >10x selectivity vs β | >900x selectivity vs β | - |
| Idelalisib (CAL-101) | PI3Kδ | - | - | 2.5 | - | - |
| Eganelisib (IPI-549) | PI3Kγ | 3200 | 3500 | >8400 | 16 | - |
Clinical Efficacy and Safety Profile
This compound has shown promising clinical activity, particularly in hematological malignancies. In a Phase Ib study for relapsed/refractory diffuse large B-cell lymphoma (DLBCL), this compound in combination with rituximab demonstrated an overall response rate (ORR) of 76.2%, with 47.6% of patients achieving a complete response.[2] Common grade 3-4 toxicities included thrombocytopenia, leukopenia, and lymphopenia, which were considered manageable.[2]
In contrast, isoform-specific PI3K inhibitors have demonstrated efficacy in more targeted patient populations. For instance, the PI3Kα inhibitor Alpelisib, in combination with fulvestrant, is approved for patients with PIK3CA-mutated, HR-positive, HER2-negative advanced breast cancer.[4] However, its use is associated with side effects such as hyperglycemia and rash.[5] The development of some pan-PI3K inhibitors has been hampered by toxicity, highlighting the potential advantage of more selective or dual-target approaches.
Signaling Pathways and Mechanism of Action
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[6] Isoform-specific inhibitors block a single node in this pathway, which can be effective in tumors driven by a specific PI3K isoform. However, cancer cells can develop resistance through pathway feedback loops or activation of parallel signaling cascades.
This compound's dual mechanism offers a multi-pronged attack. By inhibiting PI3Kα, it directly blocks the PI3K/AKT signaling cascade. Simultaneously, its inhibition of HDACs leads to the accumulation of acetylated histones and other proteins, which can alter gene expression, induce cell cycle arrest, and promote apoptosis.[3] This synergistic action may prevent the development of resistance and be effective in a broader range of tumors.[3]
Caption: Mechanism of this compound vs. Isoform-Specific PI3K Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate PI3K inhibitors.
In Vitro PI3K Enzyme Assay
This assay quantifies the enzymatic activity of PI3K and the inhibitory potential of test compounds.
Caption: Workflow for an in vitro PI3K kinase inhibitor assay.
Protocol:
-
Reaction Setup: In a 96-well plate, add recombinant PI3K enzyme, the lipid substrate PIP2, and kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the wells. Pre-incubate for 10-15 minutes at room temperature.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the phosphorylation of PIP2 to PIP3.
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Detection: The amount of PIP3 produced is quantified using a detection method such as a competitive ELISA or a luminescence-based assay.
-
Data Analysis: The signal is inversely proportional to the PI3K activity. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This assay measures the effect of an inhibitor on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the test inhibitor or vehicle control for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Western Blot for PI3K Pathway Activation
This technique is used to detect the phosphorylation status of key proteins in the PI3K signaling pathway, such as AKT, to confirm the on-target effect of the inhibitor in a cellular context.
Protocol:
-
Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with the inhibitor for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-AKT Ser473) overnight at 4°C. Also, probe a separate membrane with an antibody for total AKT as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated protein compared to the total protein.
References
- 1. BEBT-908: A novel potent PI3K/HDAC inhibitor against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. P110α inhibitor alpelisib exhibits a synergistic effect with pyrotinib and reverses pyrotinib resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K Inhibitors: Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Dual PI3K/HDAC Inhibitor Ifupinostat: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Ifupinostat (also known as BEBT-908) is a novel, first-in-class dual inhibitor targeting both phosphoinositide 3-kinase alpha (PI3Kα) and histone deacetylases (HDACs). This dual mechanism of action offers a promising therapeutic strategy in oncology, particularly for hematological malignancies like diffuse large B-cell lymphoma. Understanding the selectivity and potential off-target effects of such dual inhibitors is paramount for predicting their efficacy and safety profiles. This guide provides a comparative analysis of this compound's activity and cross-reactivity with other kinases, with a focus on available experimental data. As a direct comparator, Fimepinostat (CUDC-907), another well-characterized dual PI3K/HDAC inhibitor, is included.
In Vitro Inhibitory Activity: this compound vs. Fimepinostat
The primary targets of this compound are PI3Kα and HDAC enzymes. To provide a clear comparison, the following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and Fimepinostat against their intended targets and known off-targets.
Table 1: Inhibition of PI3K Isoforms
| Compound | PI3Kα (IC50, nM) | PI3Kβ (IC50, nM) | PI3Kδ (IC50, nM) | PI3Kγ (IC50, nM) |
| This compound (BEBT-908) | 9.4 | Not Reported | Not Reported | Not Reported |
| Fimepinostat (CUDC-907) | 19[1][2] | 54[1][2] | 39[1][2] | 311[2] |
Table 2: Inhibition of HDAC Isoforms
| Compound | Pan-HDAC (IC50) | HDAC1 (IC50, nM) | HDAC2 (IC50, nM) | HDAC3 (IC50, nM) | HDAC6 (IC50, nM) | HDAC8 (IC50, nM) | HDAC10 (IC50, nM) | HDAC11 (IC50, nM) |
| This compound (BEBT-908) | Potent inhibitor (specific IC50 not detailed) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Fimepinostat (CUDC-907) | Potent pan-inhibitor of Class I and II[1] | 1.7[2] | 5.0[2] | 1.8[2] | 27[2] | 191[2] | 2.8[2] | 5.4[2] |
Table 3: Known Off-Target Kinase Activity
| Compound | Off-Target Kinase | IC50 (nM) |
| This compound (BEBT-908) | mTOR | 227.5 |
| Fimepinostat (CUDC-907) | Not Reported in broad kinase panel screen | Not Reported |
It is important to note that while this compound has been shown to inhibit downstream signaling pathways such as JAK/STAT3, MAPK/ERK, and NF-κB, this does not necessarily imply direct inhibition of the upstream kinases in those pathways[3]. A comprehensive, publicly available kinase cross-reactivity panel screening for this compound has not been identified at the time of this guide's compilation. Therefore, a direct comparison of its broader kinase off-target profile with other inhibitors is currently limited.
Signaling Pathway Inhibition
The dual inhibition of PI3K and HDAC by this compound leads to the disruption of multiple oncogenic signaling pathways. The following diagram illustrates the key pathways affected by this dual-target inhibitor.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the general methodologies for key experiments in kinase inhibitor profiling.
Kinase Selectivity Profiling (General Protocol)
Kinase selectivity is often assessed using in vitro kinase activity assays against a broad panel of purified kinases. A common method is the radiometric assay, which measures the incorporation of radiolabeled phosphate from ATP into a substrate.
Objective: To determine the inhibitory activity of a compound against a large panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compound (e.g., this compound) at various concentrations
-
96- or 384-well plates
-
Phosphocellulose or filter-binding apparatus
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
In each well of the assay plate, combine the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the test compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose membrane or filter plate to capture the phosphorylated substrate.
-
Wash the membrane/plate to remove unincorporated [γ-³³P]ATP.
-
Quantify the amount of incorporated radiolabel using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
HDAC Enzymatic Assay (General Protocol)
The inhibitory activity of compounds against HDAC enzymes is typically measured using a fluorogenic assay.
Objective: To determine the IC50 values of a compound against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC isoforms
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., Tris-HCl, NaCl, Tween-20)
-
Developer solution (containing a protease, e.g., trypsin)
-
Test compound (e.g., this compound) at various concentrations
-
96- or 384-well black plates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compound.
-
In each well of the black plate, add the HDAC enzyme and assay buffer.
-
Add the test compound or vehicle control.
-
Pre-incubate the enzyme with the compound for a short period.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a defined time.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., AMC).
-
Measure the fluorescence intensity using a fluorometer (e.g., excitation at 360 nm, emission at 460 nm).
-
Calculate the percentage of HDAC activity inhibition for each compound concentration.
-
Determine the IC50 value from the dose-response curve.
Conclusion
This compound is a potent dual inhibitor of PI3Kα and HDACs. While its activity against these primary targets is well-documented, a comprehensive understanding of its cross-reactivity with a broad panel of kinases remains an area for further investigation. The available data indicates a favorable selectivity for PI3Kα over mTOR. For a complete assessment of its off-target profile, a head-to-head comparison with other dual PI3K/HDAC inhibitors, such as Fimepinostat, across a comprehensive kinase panel would be highly valuable for the research and drug development community. The experimental protocols provided herein offer a standardized framework for conducting such comparative studies.
References
- 1. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BEBT-908: A novel potent PI3K/HDAC inhibitor against diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual-Inhibitor Ifupinostat Shows Potent Anti-Cancer Activity Comparable to Combination Therapies
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical and clinical data reveals that Ifupinostat (also known as CUDC-907 or Fimepinostat), a dual inhibitor of phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC), demonstrates significant anti-cancer efficacy, often comparable or superior to the combination of single PI3K and HDAC inhibitors. This guide provides a detailed comparison for researchers, scientists, and drug development professionals, summarizing key experimental data, outlining methodologies, and illustrating the underlying biological pathways.
The simultaneous inhibition of the PI3K/AKT/mTOR pathway and HDACs has emerged as a promising strategy in oncology. The PI3K pathway is frequently hyperactivated in various cancers, promoting cell growth, proliferation, and survival. HDACs, on the other hand, are crucial epigenetic regulators, and their inhibition can lead to the re-expression of tumor suppressor genes and cell cycle arrest. While combining single-agent PI3K and HDAC inhibitors has shown synergistic effects, the development of dual inhibitors like this compound offers potential advantages in terms of drug delivery, pharmacokinetics, and patient compliance.
Comparative Efficacy: this compound vs. Combination Therapy
Preclinical studies in various cancer models, including diffuse large B-cell lymphoma (DLBCL), endometrial cancer, and neuroblastoma, have demonstrated the potent anti-proliferative and pro-apoptotic effects of this compound. In several instances, the activity of the dual inhibitor was more potent than single-agent PI3K or HDAC inhibitors alone.[1]
While direct head-to-head trials are limited, data from multiple studies allow for a comparative assessment. For example, in preclinical models of hematologic cancers, the dual inhibitor CUDC-907 displayed greater anti-proliferative potency against human cancer cell lines than the combination of a PI3K inhibitor (GDC-0941) and an HDAC inhibitor (SAHA).[2] Similarly, in endometrial cancer cell lines, CUDC-907 was more effective at reducing p-Akt levels than the HDAC inhibitor LBH589 and showed superior potency in suppressing p-rS6 compared to the PI3K inhibitor BKM120 in Hec50 cells.[3]
The synergistic nature of combining PI3K and HDAC inhibitors is well-documented. Studies have shown that co-administration of a PI3K/mTOR inhibitor like BEZ235 and an HDAC inhibitor such as panobinostat results in synergistic inhibition of cell viability and induction of apoptosis in glioblastoma and pancreatic cancer cells.[4][5] This synergistic interaction underscores the rationale for developing dual-targeting agents like this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy data for this compound (CUDC-907) and representative single-agent combinations.
Table 1: In Vitro Anti-Proliferative Activity (IC50 Values)
| Cell Line | Cancer Type | This compound (CUDC-907) (nM) | PI3K Inhibitor (e.g., BKM120) (nM) | HDAC Inhibitor (e.g., Panobinostat) (nM) | Combination (PI3K + HDAC Inhibitor) | Reference |
| SU-DHL4 | DLBCL | ~3 | ~450 | ~11.5 | Synergistic | [6] |
| ECC1 | Endometrial Cancer | Potent Inhibition | Effective Inhibition | Less Effective | Not Directly Compared | [3] |
| Ishikawa | Endometrial Cancer | Potent Inhibition | Effective Inhibition | Less Effective | Not Directly Compared | [3] |
| U87 | Glioblastoma | Not Available | >1000 (BEZ235) | ~20 (Panobinostat) | Synergistic (CI < 1.0) | [4] |
| U251 | Glioblastoma | Not Available | >1000 (BEZ235) | ~30 (Panobinostat) | Synergistic (CI < 1.0) | [4] |
| EL4 | T-cell Lymphoma | Potent (compared to single agents) | Less Potent (BKM120) | Less Potent (SAHA) | Not Directly Compared | [7] |
| A20 | B-cell Lymphoma | Potent (compared to single agents) | Less Potent (BKM120) | Less Potent (SAHA) | Not Directly Compared | [7] |
Table 2: In Vivo Anti-Tumor Efficacy
| Cancer Model | Treatment | Dosage and Schedule | Tumor Growth Inhibition | Survival Benefit | Reference |
| SU-DHL4 Xenograft (DLBCL) | BEZ235 + Panobinostat | BEZ235 (50 mg/kg, daily), Panobinostat (15 mg/kg, daily) | Significant reduction vs. single agents | Significantly prolonged vs. single agents | [6] |
| EL4 Xenograft (T-cell Lymphoma) | Compound 23 (Dual Inhibitor) | 3.75, 7.5, 15 mg/kg, i.p. daily | Dose-dependent inhibition (up to 78.1%) | Not Reported | [7] |
| A20 Xenograft (B-cell Lymphoma) | Compound 23 (Dual Inhibitor) | 7.5, 15, 30 mg/kg, i.p. daily | Dose-dependent inhibition (up to 68.3%) | Not Reported | [7] |
| Panc1 Xenograft (Pancreatic) | BEZ235 + Panobinostat | BEZ235 (25 mg/kg, p.o.), Panobinostat (10 mg/kg, i.p.) | Significantly more effective than single agents | Not Reported | [5] |
Signaling Pathways and Experimental Workflows
The efficacy of this compound and combination therapies stems from their ability to concurrently modulate the PI3K and HDAC pathways, leading to cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway targeted by PI3K and HDAC inhibitors.
A typical experimental workflow to compare these inhibitors involves a series of in vitro and in vivo assays.
References
- 1. Phase 1 safety and dose escalation of CUDC-907, a first-in-class, oral, dual inhibitor of HDAC and PI3K in relapsed or refractory lymphoma and multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. curis.com [curis.com]
- 3. Frontiers | Dual PI3K and HDAC inhibitor, CUDC-907, effectively inhibits endometrial cancer growth in vitro and in vivo [frontiersin.org]
- 4. Enhanced efficacy of histone deacetylase inhibitor panobinostat combined with dual PI3K/mTOR inhibitor BEZ235 against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superior efficacy of co-treatment with dual PI3K/mTOR inhibitor NVP-BEZ235 and pan-histone deacetylase inhibitor against human pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Ifupinostat Versus Dual PI3K/mTOR Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ifupinostat, a novel dual PI3Kα/HDAC inhibitor, and established dual PI3K/mTOR inhibitors. This document outlines their distinct mechanisms of action, presents comparative preclinical data, and provides detailed experimental methodologies.
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeted therapies that disrupt key signaling pathways driving tumor growth and survival. The PI3K/AKT/mTOR pathway is a critical regulator of cellular processes and its dysregulation is a hallmark of many cancers, making it a prime target for drug development.[1][2] This has led to the development of various inhibitors, including dual PI3K/mTOR inhibitors. Recently, a new class of dual-target agents has emerged, exemplified by this compound, which simultaneously inhibits PI3Kα and histone deacetylases (HDACs). This guide offers a head-to-head comparison of this compound with prominent dual PI3K/mTOR inhibitors, providing a detailed analysis of their preclinical performance and underlying mechanisms.
Distinct Mechanisms of Action
This compound represents a novel therapeutic strategy by co-targeting two distinct but interconnected pathways involved in tumorigenesis. In contrast, dual PI3K/mTOR inhibitors focus on vertical inhibition of a single signaling cascade.
This compound (BEBT-908): A Dual PI3Kα and HDAC Inhibitor
This compound is a first-in-class small molecule that uniquely combines the inhibition of PI3Kα and histone deacetylases (HDACs).
-
PI3Kα Inhibition: By targeting the p110α catalytic subunit of PI3K, this compound blocks the conversion of PIP2 to PIP3, a critical step in activating the PI3K/AKT/mTOR pathway. This leads to the downstream inhibition of cell growth, proliferation, and survival signals.
-
HDAC Inhibition: HDACs are enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and repression of gene transcription.[3][4] By inhibiting HDACs, this compound promotes a more open chromatin structure, allowing for the expression of tumor suppressor genes.[5][6] HDAC inhibition can also induce cell cycle arrest, apoptosis, and modulate the immune response.[7][8][9] The dual inhibition of PI3K and HDAC is thought to have a synergistic anti-tumor effect.[10][11]
Dual PI3K/mTOR Inhibitors
This class of inhibitors, including Dactolisib (BEZ235), Gedatolisib (PF-05212384), Omipalisib (GSK2126458), and Voxtalisib (XL765), targets two key kinases within the same signaling pathway.
-
PI3K Inhibition: Similar to this compound, these inhibitors block the activity of PI3K isoforms, thereby inhibiting the initial step of the signaling cascade.
-
mTOR Inhibition: These agents also inhibit the mammalian target of rapamycin (mTOR), a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2.[12][13][14] mTORC1 regulates protein synthesis and cell growth, while mTORC2 is involved in cell survival and proliferation.[15] By inhibiting both PI3K and mTOR, these drugs aim for a more complete shutdown of the pathway, potentially overcoming feedback loops that can arise from single-target inhibition.[16]
Preclinical Performance: A Comparative Overview
Direct comparative studies of this compound against dual PI3K/mTOR inhibitors in the same experimental settings are limited. However, by examining their individual preclinical data, we can draw informative comparisons.
In Vitro Efficacy: Enzymatic and Cellular Inhibition
The following tables summarize the reported inhibitory activities of this compound and several dual PI3K/mTOR inhibitors against their respective targets and in various cancer cell lines.
Table 1: Enzymatic Inhibitory Activity
| Inhibitor | Target | IC50 / Ki (nM) |
| This compound | PI3Kα | <100 (IC50) |
| HDAC | 100-1000 (IC50) | |
| Dactolisib | p110α | 4 (IC50) |
| p110β | 75 (IC50) | |
| p110γ | 5 (IC50) | |
| p110δ | 7 (IC50) | |
| mTOR | 20.7 (IC50) | |
| Gedatolisib | PI3Kα | 0.4 (IC50) |
| PI3Kγ | 5.4 (IC50) | |
| mTOR | 1.6 (IC50) | |
| Omipalisib | p110α | 0.019 (Ki) |
| p110β | 0.13 (Ki) | |
| p110δ | 0.024 (Ki) | |
| p110γ | 0.06 (Ki) | |
| mTORC1 | 0.18 (Ki) | |
| mTORC2 | 0.3 (Ki) | |
| Voxtalisib | p110α | 39 (IC50) |
| p110β | 113 (IC50) | |
| p110γ | 9 (IC50) | |
| p110δ | 43 (IC50) | |
| mTOR | 157 (IC50) |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| Dactolisib | HCT116 | Colorectal Cancer | 14.3 |
| U87 | Glioblastoma | 15.8 | |
| P3 | Glioblastoma | 12.7 | |
| Gedatolisib | MDA-361 | Breast Cancer | 4 |
| PC3-MM2 | Prostate Cancer | 13.1 | |
| Omipalisib | T47D | Breast Cancer | 3 |
| BT474 | Breast Cancer | 2.4 | |
| OCI-AML3 | Acute Myeloid Leukemia | 17.45 | |
| THP-1 | Acute Myeloid Leukemia | 8.93 | |
| Voxtalisib | PC-3 | Prostate Cancer | 1840 (proliferation) |
| MCF7 | Breast Cancer | 1070 (proliferation) |
Note: IC50 values can vary depending on the assay conditions and cell lines used.
In Vivo Efficacy: Xenograft Models
Preclinical in vivo studies in xenograft models provide valuable insights into the anti-tumor activity of these compounds.
-
This compound: In vivo studies have shown that dual PI3K/HDAC inhibitors can significantly inhibit tumor growth in hematologic malignancy models.[17]
-
Dactolisib: Has demonstrated anti-tumor activity in in vivo models, though some studies have reported toxicity at effective doses.[18][19][20][21][22]
-
Gedatolisib: Exhibits potent anti-tumor efficacy in various xenograft models, including those for breast and prostate cancer.[23][24][25]
-
Omipalisib: Shows dose-dependent tumor growth inhibition in xenograft models of breast and esophageal cancer.[26][27][28][29]
-
Voxtalisib: Has demonstrated tumor growth inhibition in xenograft models, particularly in combination with other agents.[30]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating these inhibitors.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase - Wikipedia [en.wikipedia.org]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 6. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Combinatorial antitumor effect of HDAC and the PI3K-Akt-mTOR pathway inhibition in a Pten defecient model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. cusabio.com [cusabio.com]
- 14. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. A Dual PI3K/HDAC Inhibitor Downregulates Oncogenic Pathways in Hematologic Tumors In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. oncotarget.com [oncotarget.com]
- 19. The dual PI3K/mTOR inhibitor dactolisib elicits anti-tumor activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. d-nb.info [d-nb.info]
- 21. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Dactolisib (NVP-BEZ235) toxicity in murine brain tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. Omipalisib Inhibits Esophageal Squamous Cell Carcinoma Growth Through Inactivation of Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) and ERK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. selleckchem.com [selleckchem.com]
- 28. Omipalisib (GSK2126458, GSK458) | PI3K inhibitor | CAS 1086062-66-9 | Dual PI3K/mToR Inhibitor | Buy Omipalisib (GSK-2126458, GSK-458) from Supplier InvivoChem [invivochem.com]
- 29. medchemexpress.com [medchemexpress.com]
- 30. selleckchem.com [selleckchem.com]
Unveiling the Synergistic Potential of Ifupinostat in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Ifupinostat (BEBT-908), a first-in-class dual inhibitor of histone deacetylase (HDAC) and phosphoinositide 3-kinase alpha (PI3Kα), is an emerging therapeutic agent in oncology.[1][2] Its unique mechanism of action, targeting both epigenetic and critical cell signaling pathways, has prompted investigations into its synergistic effects when combined with other chemotherapies. This guide provides an objective comparison of this compound's performance in combination therapies, supported by available clinical data and an exploration of its potential synergistic mechanisms.
Clinical Efficacy: this compound in Combination with Rituximab
A significant clinical investigation into this compound's synergistic potential involves its combination with rituximab for the treatment of relapsed/refractory diffuse large B-cell lymphoma (r/r DLBCL). A multicenter, open-label Phase Ib clinical study (NCT06164327) has provided promising initial data on the efficacy and safety of this combination.
Quantitative Clinical Data Summary
The following table summarizes the key efficacy endpoints from the exploratory Phase Ib study of this compound in combination with rituximab in patients with r/r DLBCL.
| Efficacy Endpoint | This compound + Rituximab | Historical Control (Single Agent Efficacy in r/r DLBCL) |
| Objective Response Rate (ORR) | 76.2%[2] | Varies (e.g., Lenalidomide + Tafasitamab: 57.5%) |
| Complete Response (CR) | 47.6%[2] | Varies (e.g., Lenalidomide + Tafasitamab: 40.0%) |
| Partial Response (PR) | 28.6%[2] | Varies (e.g., Lenalidomide + Tafasitamab: 17.5%) |
| Disease Control Rate (DCR) | 85.7%[2] | Not consistently reported across all single-agent therapies |
Understanding the Synergistic Mechanism
This compound's dual inhibition of HDAC and PI3Kα is believed to create a synergistic anti-tumor effect with other chemotherapeutic agents, particularly in B-cell malignancies.
Dual HDAC and PI3Kα Inhibition Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound, targeting two key oncogenic pathways.
Caption: Dual inhibition of PI3Kα and HDAC by this compound.
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell proliferation and survival in many cancers, including B-cell lymphomas.[3] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression of tumor suppressor genes.[4] By inhibiting both PI3Kα and HDAC, this compound can simultaneously block a key survival pathway and reactivate the expression of tumor suppressor genes, leading to a potent anti-tumor effect.
Synergy with Rituximab
The synergy between HDAC inhibitors and rituximab has been observed in preclinical models.[5][6][7] One of the proposed mechanisms is the upregulation of CD20 expression on the surface of lymphoma cells by HDAC inhibitors.[5][7] Rituximab is a monoclonal antibody that targets the CD20 antigen on B-cells, mediating their destruction through antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC). By increasing the density of CD20 on the cell surface, HDAC inhibitors can potentially enhance the binding of rituximab and augment its cytotoxic effects.[5]
Experimental Protocols
While specific preclinical experimental protocols for this compound in combination with other chemotherapies are not yet widely published, this section outlines a generalized workflow for evaluating such synergistic effects in a research setting.
In Vitro Synergy Assessment Workflow
The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound with another chemotherapeutic agent in cancer cell lines.
Caption: A generalized workflow for in vitro synergy studies.
Detailed Methodologies:
-
Cell Culture: Human diffuse large B-cell lymphoma (DLBCL) cell lines (e.g., SU-DHL-4, SU-DHL-6) are cultured in appropriate media and conditions.
-
Drug Preparation: this compound and the chemotherapeutic agent of interest are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations.
-
Treatment: Cells are seeded in multi-well plates and treated with either this compound alone, the other agent alone, or a combination of both at various concentrations for a specified duration (e.g., 48-72 hours).
-
Cell Viability Assay: After treatment, cell viability is assessed using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo.
-
Apoptosis Assay: To determine the extent of programmed cell death, cells are stained with Annexin V and propidium iodide (PI) and analyzed by flow cytometry.
-
Western Blot Analysis: Protein lysates are collected from treated cells to analyze the expression and phosphorylation status of key proteins in the PI3K/HDAC signaling pathways (e.g., p-AKT, acetylated histones, MYC, BCL2) by Western blotting.
-
Data Analysis: The dose-response curves for each agent and their combination are used to calculate the Combination Index (CI) using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
In Vivo Xenograft Model Workflow
To validate the in vitro findings, the synergistic effect of this compound in combination with another chemotherapy can be evaluated in a mouse xenograft model of DLBCL.
Caption: A standard workflow for in vivo synergy evaluation.
Detailed Methodologies:
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID) are subcutaneously inoculated with a human DLBCL cell line.
-
Treatment Groups: Once tumors reach a palpable size, the mice are randomized into different treatment groups: vehicle control, this compound alone, the other chemotherapeutic agent alone, and the combination of this compound and the other agent.
-
Dosing and Administration: The drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intravenous injection).
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoints: The primary endpoint is typically tumor growth inhibition. Survival analysis is also performed.
-
Immunohistochemistry: At the end of the study, tumors are excised and can be analyzed by immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3), as well as for the expression of proteins in the target signaling pathways.
Conclusion
The available clinical data for this compound in combination with rituximab demonstrates a promising synergistic effect in patients with r/r DLBCL. The dual inhibitory mechanism of this compound on HDAC and PI3Kα provides a strong rationale for its combination with other chemotherapeutic agents. While specific preclinical data for this compound combinations is eagerly awaited, the established principles of synergy for HDAC inhibitors in lymphoma and the generalized experimental workflows provided here offer a solid foundation for researchers to further explore and validate the therapeutic potential of this compound in combination regimens. As more data becomes available, the role of this compound in the landscape of cancer therapy will be further elucidated.
References
- 1. This compound: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dual inhibition of histone deacetylases and phosphoinositide 3-kinase enhances therapeutic activity against B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC inhibitors augment cytotoxic activity of rituximab by upregulating CD20 expression on lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel HDAC inhibitor Chidamide synergizes with Rituximab to inhibit diffuse large B-cell lymphoma tumour growth by upregulating CD20 - PubMed [pubmed.ncbi.nlm.nih.gov]
Predicting Response to Ifupinostat Therapy: A Comparative Guide to Biomarkers
For Immediate Release
A Deep Dive into Predictive Biomarkers for Ifupinostat and Alternative Therapies in Relapsed/Refractory Diffuse Large B-Cell Lymphoma
This guide provides a comprehensive comparison of biomarkers for predicting response to this compound, a novel dual phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) inhibitor, and its alternatives in the treatment of relapsed/refractory diffuse large B-cell lymphoma (DLBCL). This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current experimental data, detailed methodologies for biomarker assessment, and visual representations of key biological pathways and workflows.
Introduction to this compound and the Need for Predictive Biomarkers
This compound (BEBT-908) is a first-in-class, orally administered dual inhibitor of PI3Kα and HDAC, which has shown promising efficacy in hematological malignancies.[1] Its dual mechanism of action targets two critical pathways in cancer cell proliferation, survival, and immune evasion. A key aspect of this compound's activity involves the induction of immunogenic ferroptosis, a form of iron-dependent programmed cell death, which is mediated through the hyperacetylation of the tumor suppressor protein p53. This finding suggests that the p53 pathway may be a critical determinant of response to this compound.
The identification of robust predictive biomarkers is paramount for optimizing patient selection and improving therapeutic outcomes. This guide will explore the current landscape of biomarkers for this compound and compare them with those for established and emerging alternative therapies for relapsed/refractory DLBCL.
Potential Biomarkers for Predicting Response to this compound
While specific clinical data on predictive biomarkers for this compound are still emerging, its mechanism of action points to several promising candidates.
p53 Acetylation and Mutational Status:
The ability of this compound to induce p53 hyperacetylation suggests that the functional status of p53 could be a key predictor of response. Tumors with wild-type TP53 may be more susceptible to this compound-induced apoptosis and ferroptosis. Conversely, mutations in TP53 might confer resistance.[2] The anti-lymphoma efficacy of the XPO1 inhibitor selinexor, for instance, is significantly reduced in the presence of mutant TP53.[2]
PI3K/AKT/mTOR Pathway Alterations:
Given that this compound targets PI3Kα, alterations in the PI3K pathway, such as activating mutations in PIK3CA or loss of the tumor suppressor PTEN, could influence sensitivity to the drug. However, the dual HDAC inhibitory activity of this compound may overcome some resistance mechanisms associated with PI3K pathway alterations alone.
Table 1: Potential Biomarkers for this compound Therapy
| Biomarker Category | Specific Biomarker | Potential Impact on Response |
| Tumor Suppressor Status | p53 acetylation level | Higher acetylation may correlate with increased apoptosis and better response. |
| TP53 mutational status | Wild-type TP53 may predict for sensitivity; mutations may confer resistance. | |
| PI3K Pathway | PIK3CA mutations | Activating mutations could indicate dependence on this pathway, suggesting sensitivity. |
| PTEN loss | Loss of this tumor suppressor may increase reliance on PI3K signaling. |
Comparative Analysis of Biomarkers for Alternative Therapies
The treatment landscape for relapsed/refractory DLBCL has evolved significantly, with several targeted therapies and immunotherapies now available. The following sections compare the biomarkers associated with these alternatives.
Polatuzumab Vedotin
Polatuzumab vedotin is an antibody-drug conjugate (ADC) targeting CD79b, a component of the B-cell receptor (BCR).
-
CD79b Expression: While CD79b is the direct target, studies have shown that the level of its surface expression, as measured by flow cytometry, is a better predictor of sensitivity than total protein expression assessed by immunohistochemistry (IHC).[3][4][5][6] Glycosylation of CD79b can mask the binding epitope for polatuzumab, reducing its efficacy.[3]
-
Cell of Origin (COO): Subgroup analyses from clinical trials suggest that patients with the Activated B-Cell-like (ABC) subtype of DLBCL may derive greater benefit from polatuzumab vedotin compared to the Germinal Center B-cell-like (GCB) subtype.
Tafasitamab and Lenalidomide
Tafasitamab is a humanized anti-CD19 monoclonal antibody, and its combination with the immunomodulatory drug lenalidomide has shown significant activity in relapsed/refractory DLBCL.
-
CD19 Expression: As the target of tafasitamab, CD19 expression on lymphoma cells is a prerequisite for its activity. Encouragingly, studies have shown that CD19 expression is generally maintained on tumor cells even after treatment with tafasitamab, suggesting it remains a viable target for subsequent CD19-directed therapies like CAR T-cells.[7][8][9][10][11]
CAR T-Cell Therapy
Chimeric antigen receptor (CAR) T-cell therapy, which involves genetically modifying a patient's T cells to target tumor antigens, has revolutionized the treatment of relapsed/refractory DLBCL.
-
CD19 Expression: Most currently approved CAR T-cell therapies for DLBCL target CD19. Therefore, loss of CD19 expression on tumor cells is a major mechanism of resistance.
-
T-Cell Fitness: The characteristics of the patient's own T cells used to manufacture the CAR T-cell product are emerging as critical biomarkers. Low levels of differentiated T cells (CD3+CD27–CD28–) in the apheresis product have been associated with a more favorable response.[12]
Other Novel Agents
-
Selinexor: This XPO1 inhibitor has shown efficacy in relapsed/refractory DLBCL. High expression of its target, XPO1, and wild-type TP53 are associated with better responses.[2][13] Patients with high levels of c-Myc expression may have a lower overall response rate.[14]
-
Loncastuximab Tesirine: An anti-CD19 ADC, for which metabolic tumor volume (MTV) as assessed by PET/CT has been identified as a predictive biomarker for response.[15][16]
-
Bispecific Antibodies (Glofitamab, Epcoritamab): These agents engage T cells to kill lymphoma cells by targeting both CD3 on T cells and CD20 on B cells. Baseline levels of CD20 and CD8+ T-cells in the tumor microenvironment, as well as circulating tumor DNA (ctDNA) kinetics, are being investigated as potential predictive biomarkers.[17][18][19][20][21][22]
Table 2: Comparison of Predictive Biomarkers for Alternative Therapies in R/R DLBCL
| Therapy | Biomarker | Method of Detection | Correlation with Response |
| Polatuzumab Vedotin | CD79b Surface Expression | Flow Cytometry | Higher surface expression correlates with better response.[3][4] |
| Cell of Origin (COO) | Gene Expression Profiling/IHC | ABC subtype may benefit more than GCB subtype. | |
| Tafasitamab + Lenalidomide | CD19 Expression | IHC | Presence of CD19 is required for activity.[7][8] |
| CAR T-Cell Therapy | CD19 Expression | IHC/Flow Cytometry | Loss of CD19 is a mechanism of resistance. |
| T-Cell Phenotype | Flow Cytometry | Low levels of differentiated T cells (CD3+CD27–CD28–) may predict better response.[12] | |
| Selinexor | XPO1 Expression | IHC | High expression may predict for better response.[2] |
| TP53 Mutational Status | Sequencing | Wild-type TP53 is associated with better response.[2] | |
| Loncastuximab Tesirine | Metabolic Tumor Volume (MTV) | PET/CT | Lower MTV is predictive of a better response.[15][16] |
| Glofitamab/Epcoritamab | CD20 Expression, CD8+ T-cell infiltration | IHC | Higher baseline levels may be associated with better response.[17][18] |
| ctDNA levels | Sequencing | Reduction in ctDNA correlates with response.[17] |
Experimental Protocols
Detailed experimental protocols are crucial for the standardized assessment of these biomarkers.
Protocol 1: Analysis of p53 Acetylation by Western Blot
-
Cell Lysis: Lyse DLBCL cells or homogenized tumor tissue in RIPA buffer supplemented with protease and deacetylase inhibitors (e.g., Trichostatin A, sodium butyrate).
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Immunoprecipitation (Optional): For enhanced detection, immunoprecipitate p53 from 500-1000 µg of protein lysate using an anti-p53 antibody.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for acetylated p53 (e.g., anti-acetyl-p53 at specific lysine residues). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensity and normalize to total p53 or a loading control like β-actin.
Protocol 2: CD79b Surface Expression by Flow Cytometry
-
Sample Preparation: Prepare a single-cell suspension from fresh lymph node biopsy or peripheral blood.
-
Staining: Incubate cells with a fluorescently labeled monoclonal antibody against the extracellular domain of CD79b. Include other markers to identify the malignant B-cell population (e.g., CD19, CD20, and markers to exclude normal B cells).
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on the malignant B-cell population and quantify the mean fluorescence intensity (MFI) or percentage of CD79b-positive cells.
Protocol 3: CD19 and CD79b Immunohistochemistry (IHC)
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer.
-
Antibody Incubation: Incubate with a primary antibody against CD19 or CD79b.
-
Detection: Use a polymer-based detection system with a chromogen (e.g., DAB).
-
Counterstaining: Counterstain with hematoxylin.
-
Scoring: For CD79b, an H-score can be calculated by multiplying the percentage of positive cells at each staining intensity level (0, 1+, 2+, 3+) by the corresponding intensity score and summing the results (range 0-300).[5][6][23] For CD19, the percentage of positive tumor cells is typically reported.
Signaling Pathways and Experimental Workflows
Conclusion
The development of targeted therapies for relapsed/refractory DLBCL has created a critical need for predictive biomarkers to guide treatment decisions. For this compound, its unique dual PI3K/HDAC inhibitory mechanism suggests that biomarkers related to p53 function and the PI3K pathway will be crucial for identifying patients most likely to benefit. As clinical data for this compound emerges, these potential biomarkers will require rigorous validation.
In comparison, alternative therapies for relapsed/refractory DLBCL have more established, albeit still evolving, biomarker strategies. The level of target antigen expression, such as CD79b for polatuzumab vedotin and CD19 for tafasitamab and CAR T-cell therapies, is a key determinant of response. Furthermore, the underlying biology of the tumor, such as the cell of origin, and the patient's own immune system characteristics are increasingly recognized as important predictive factors.
This guide provides a framework for understanding and comparing the current landscape of predictive biomarkers in relapsed/refractory DLBCL. Continued research and standardized methodologies for biomarker assessment will be essential for realizing the full potential of personalized medicine in this challenging disease.
References
- 1. Frontiers | Recent Update of HDAC Inhibitors in Lymphoma [frontiersin.org]
- 2. XPO1 expression worsens the prognosis of unfavorable DLBCL that can be effectively targeted by selinexor in the absence of mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous Surface CD79b Expression in Aggressive B-Cell Lymphomas Assessed by Flow Cytometry on Lymph Node Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. ascopubs.org [ascopubs.org]
- 9. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 10. incytemi.com [incytemi.com]
- 11. Tafasitamab in R/R DLBCL: Real-world outcomes, and maintenance of CD19 expression [lymphomahub.com]
- 12. hospitalhealthcare.com [hospitalhealthcare.com]
- 13. onclive.com [onclive.com]
- 14. onclive.com [onclive.com]
- 15. Metabolic tumor volume predicts response to loncastuximab tesirine in DLBCL - Medical Conferences [conferences.medicom-publishers.com]
- 16. physiciansweekly.com [physiciansweekly.com]
- 17. cuba.dialogoroche.com [cuba.dialogoroche.com]
- 18. P1210: IMMUNE CORRELATES OF RESPONSE TO GLOFITAMAB: BIOMARKER FINDINGS FROM A PIVOTAL PHASE II EXPANSION STUDY IN PATIENTS WITH RELAPSED OR REFRACTORY (R/R) DIFFUSE LARGE B-CELL LYMPHOMA (DLBCL) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. news.abbvie.com [news.abbvie.com]
- 20. onclive.com [onclive.com]
- 21. AbbVie Announces Updated Results From Phase 2 EPCORE® NHL-6 Study Evaluating the Potential for Outpatient Monitoring of Epcoritamab in Patients With Relapsed/Refractory (R/R) Diffuse Large B-Cell Lymphoma (DLBCL) [prnewswire.com]
- 22. Safety and efficacy of epcoritamab + R-CHOP in patients with DLBCL & high-risk features | VJHemOnc [vjhemonc.com]
- 23. Correlation with CD79B expression and clinicopathological parameters including cell of origin, CD79A and CD19 expression, and CD79B mutation in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of the immune effects of different HDAC inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents with potent anti-cancer properties. Beyond their direct effects on tumor cells, there is a growing body of evidence demonstrating their significant immunomodulatory activities. These effects, however, are not uniform across all HDAC inhibitors. The diverse chemical structures and isoform selectivities of these compounds lead to distinct immunological consequences. This guide provides a comparative analysis of the immune effects of different HDAC inhibitors, supported by experimental data, to aid researchers in selecting the appropriate agent for their specific immunotherapeutic strategies.
Pan-HDAC vs. Class-Selective Inhibition: A Tale of Two Immunomodulatory Profiles
HDAC inhibitors can be broadly categorized into pan-inhibitors, which target multiple HDAC isoforms, and class-selective inhibitors, which have specificity for particular HDAC classes (Class I, II, or IV). This distinction is critical as it often dictates the ultimate immunological outcome.
Pan-HDAC inhibitors, such as Vorinostat , Panobinostat , and Trichostatin A (TSA) , generally exhibit broad anti-inflammatory properties. They have been shown to suppress the production of pro-inflammatory cytokines by various immune cells, including macrophages and dendritic cells.[1][2] In contrast, class I-selective inhibitors like Entinostat and Romidepsin can have more nuanced effects, sometimes even promoting pro-inflammatory responses that are beneficial for anti-tumor immunity.[3][4]
Impact on Key Immune Cell Populations
The differential effects of HDAC inhibitors are evident in their impact on various immune cell types. The following sections summarize these effects, with quantitative data presented in the subsequent tables.
T Cells
HDAC inhibitors can modulate T cell function in a context-dependent manner. Pan-HDAC inhibitors have been reported to suppress T cell proliferation and IL-2 production.[5] For instance, Trichostatin A (TSA) has been shown to decrease IL-2 mRNA levels in CD4+ T cells by over 50% after just four hours of treatment.[5] Conversely, some class I-selective inhibitors, such as Entinostat, have been found to selectively inhibit regulatory T cells (Tregs) while preserving or even enhancing the function of effector T cells, a desirable feature for cancer immunotherapy.[3][6] Romidepsin and Panobinostat have demonstrated potent effects on T-cells, although high concentrations can be toxic to activated T-cells.[4][7]
Dendritic Cells (DCs)
Dendritic cells, as potent antigen-presenting cells (APCs), are crucial for initiating adaptive immune responses. Pan-HDAC inhibitors like Vorinostat and TSA can impair DC maturation and function, characterized by the downregulation of co-stimulatory molecules such as CD40, CD80, and CD86, and reduced production of IL-12.[8][9] The class I-selective inhibitor MS-275 (Entinostat) has also been shown to skew DC differentiation.[9] This suppression of DC function can be detrimental to mounting an effective anti-tumor immune response.
Macrophages
Macrophages are highly plastic immune cells that can adopt pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes. The effect of HDAC inhibitors on macrophage polarization is complex and inhibitor-dependent. Broad-spectrum HDAC inhibitors have been shown to suppress the lipopolysaccharide (LPS)-induced expression of pro-inflammatory mediators in macrophages.[10] However, some studies suggest that certain HDAC inhibitors can also amplify the expression of specific pro-inflammatory genes, highlighting the need for careful inhibitor selection based on the desired immunological outcome.
Quantitative Data Summary
The following tables provide a summary of the quantitative effects of various HDAC inhibitors on key immunological parameters, compiled from multiple studies.
Table 1: Effect of HDAC Inhibitors on Cytokine Production
| HDAC Inhibitor | Class | Cell Type | Stimulus | Cytokine | Effect | Fold/Percent Change | Reference |
| Trichostatin A (TSA) | Pan | CD4+ T cells | anti-CD3/CD28 | IL-2 | Decrease | >50% decrease in mRNA | [5] |
| Vorinostat | Pan | PBMCs | LPS | TNF-α | Decrease | - | [2] |
| Givinostat (ITF2357) | Pan | PBMCs | LPS | TNF-α | Decrease | 50% reduction at 10-22 nM | [2] |
| Givinostat (ITF2357) | Pan | PBMCs | LPS | IL-1β | Decrease | 50% reduction at 12.5-25 nM | [2] |
| Panobinostat | Pan | Latently Infected T-cell lines | - | HIV-1 p24 | Increase | Potent induction at 8-31 nM | [11] |
| Romidepsin | Class I | HTLV-1 infected T-cells | - | Tax (viral protein) | Increase | Potent induction | [4][12][13] |
| Entinostat | Class I | Regulatory T cells | - | Foxp3 | Decrease | Significant decrease in mRNA | [3] |
| ITF3056 | HDAC8 Selective | PBMCs | LPS | IL-1β | Decrease | 76% reduction at 1000 nM | [1] |
| ITF3056 | HDAC8 Selective | PBMCs | LPS | TNF-α | Decrease | 88% reduction at 1000 nM | [1] |
Table 2: Effect of HDAC Inhibitors on Immune Cell Phenotype and Function
| HDAC Inhibitor | Class | Cell Type | Parameter | Effect | Observation | Reference |
| Trichostatin A (TSA) | Pan | Dendritic Cells | Maturation | Inhibition | Blocked pDC development | [8] |
| Valproic Acid (VPA) | Pan | Dendritic Cells | Maturation | Inhibition | Blocked pDC development | [8] |
| MS-275 (Entinostat) | Class I | Dendritic Cells | Maturation | Inhibition | Blocked pDC development | [8] |
| Entinostat | Class I | CD8+ T cells in tumors | Infiltration | Increase | Enhanced radiation-induced infiltration | [6] |
| Entinostat | Class I | Regulatory T cells in tumors | Population | Decrease | - | [6] |
| Romidepsin | Class I | Activated T cells | Viability | Decrease | Disproportionately toxic at higher concentrations | [7] |
| Panobinostat | Pan | Activated T cells | Viability | Decrease | Disproportionately toxic at higher concentrations | [7] |
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of HDAC inhibitors are mediated through various signaling pathways. A key pathway affected is the NF-κB signaling cascade, which plays a central role in inflammation and immunity.
Caption: HDAC inhibitors can modulate NF-κB signaling by preventing the deacetylation of NF-κB subunits, which can alter their activity and impact the transcription of pro-inflammatory genes.
A typical experimental workflow to assess the immunomodulatory effects of HDAC inhibitors is depicted below.
Caption: A generalized in vitro workflow for evaluating the impact of HDAC inhibitors on immune cell function, from cell culture to downstream analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Protocol 1: In Vitro Treatment of PBMCs and Cytokine Measurement
Objective: To determine the effect of HDAC inhibitors on cytokine production by human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
HDAC inhibitors (e.g., Givinostat, ITF3056)
-
Lipopolysaccharide (LPS)
-
Human TNF-α and IL-1β ELISA kits
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with various concentrations of the HDAC inhibitor (or vehicle control) for 1 hour at 37°C, 5% CO2.
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for 24 hours.
-
Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Quantify the levels of TNF-α and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
Protocol 2: T Cell Proliferation and IL-2 Production Assay
Objective: To assess the impact of HDAC inhibitors on T cell activation and proliferation.
Materials:
-
CD4+ T cell isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol
-
Anti-CD3 and anti-CD28 antibodies
-
HDAC inhibitor (e.g., Trichostatin A)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Human IL-2 ELISA kit
Procedure:
-
Isolate CD4+ T cells from PBMCs using a negative selection magnetic bead kit.
-
Label the T cells with CFSE according to the manufacturer's protocol to track proliferation.
-
Coat a 96-well plate with anti-CD3 antibody.
-
Plate the CFSE-labeled T cells in the pre-coated plate and add soluble anti-CD28 antibody.
-
Add the HDAC inhibitor at various concentrations to the respective wells.
-
Incubate the cells for 72 hours at 37°C, 5% CO2.
-
After 24 hours, collect a small aliquot of the supernatant for IL-2 measurement by ELISA.
-
After 72 hours, harvest the cells and analyze CFSE dilution by flow cytometry to determine the extent of cell proliferation.
Protocol 3: Dendritic Cell Maturation Assay
Objective: To evaluate the effect of HDAC inhibitors on the maturation of monocyte-derived dendritic cells (mo-DCs).
Materials:
-
CD14+ monocyte isolation kit
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
GM-CSF and IL-4
-
HDAC inhibitor (e.g., MS-275)
-
LPS
-
Fluorochrome-conjugated antibodies against CD1a, CD80, CD86, and HLA-DR
Procedure:
-
Isolate CD14+ monocytes from PBMCs.
-
Differentiate the monocytes into immature DCs by culturing them for 5-6 days in complete RPMI-1640 medium supplemented with GM-CSF and IL-4.
-
On day 6, treat the immature DCs with the HDAC inhibitor or vehicle control for 24 hours.
-
Induce DC maturation by adding LPS for the final 24 hours of culture.
-
Harvest the cells and stain with fluorochrome-conjugated antibodies against surface markers.
-
Analyze the expression of CD1a, CD80, CD86, and HLA-DR by flow cytometry to assess the maturation status of the DCs.
Conclusion
The immunomodulatory effects of HDAC inhibitors are complex and highly dependent on the specific compound, its dosage, and the cellular context. Pan-HDAC inhibitors often display broad immunosuppressive activities, which may be beneficial in autoimmune and inflammatory diseases but could be detrimental for cancer immunotherapy. In contrast, class-selective HDAC inhibitors offer the potential for more targeted immunomodulation, such as the specific inhibition of regulatory T cells, which could enhance anti-tumor immunity. A thorough understanding of these differential effects, supported by robust experimental data, is essential for the rational design of novel immunotherapeutic strategies incorporating HDAC inhibitors. This guide provides a foundational comparison to aid researchers in this endeavor.
References
- 1. Specific Inhibition of Histone Deacetylase 8 Reduces Gene Expression and Production of Proinflammatory Cytokines in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Histone Deacetylase Inhibitor ITF2357 Reduces Production of Pro-Inflammatory Cytokines In Vitro and Systemic Inflammation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Class I Histone Deacetylase Inhibitor Entinostat Suppresses Regulatory T Cells and Enhances Immunotherapies in Renal and Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC inhibitors Panobinostat and Romidepsin enhance tax transcription in HTLV-1-infected cell lines and freshly isolated patients' T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The histone deacetylase inhibitor Trichostatin A modulates CD4+ T cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunomodulation of HDAC Inhibitor Entinostat Potentiates the Anticancer Effects of Radiation and PD-1 Blockade in the Murine Lewis Lung Carcinoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dendritic cell development requires histone deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitors affect dendritic cell differentiation and immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | HDAC inhibitors Panobinostat and Romidepsin enhance tax transcription in HTLV-1-infected cell lines and freshly isolated patients’ T-cells [frontiersin.org]
- 13. HDAC inhibitors Panobinostat and Romidepsin enhance tax transcription in HTLV-1-infected cell lines and freshly isolated patients’ T-cells - PMC [pmc.ncbi.nlm.nih.gov]
Ifupinostat vs. Standard of Care in Relapsed/Refractory Diffuse Large B-Cell Lymphoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the clinical trial results for Ifupinostat (BEBT-908) in combination with rituximab versus the standard of care chemoimmunotherapy regimens, R-ICE and R-GemOx, for the treatment of relapsed or refractory diffuse large B-cell lymphoma (r/r DLBCL). The information is based on currently available clinical trial data and is intended for an audience with expertise in oncology and drug development.
Executive Summary
This compound, a novel dual inhibitor of histone deacetylase (HDAC) and phosphoinositide 3-kinase alpha (PI3Kα), has demonstrated promising efficacy and a manageable safety profile in a Phase Ib exploratory study when combined with rituximab for second-line treatment of r/r DLBCL. The combination therapy achieved a high overall response rate, including a significant number of complete responses. When compared to historical data for standard of care regimens such as R-ICE (rituximab, ifosfamide, carboplatin, etoposide) and R-GemOx (rituximab, gemcitabine, oxaliplatin), the this compound combination appears to offer a competitive, and potentially superior, efficacy profile, although direct head-to-head trial data is not yet available. This guide presents the quantitative data, experimental protocols, and relevant biological pathways to facilitate an objective comparison.
Mechanism of Action: Dual Inhibition of HDAC and PI3Kα
This compound's therapeutic potential in B-cell lymphomas stems from its unique dual-targeting mechanism. By simultaneously inhibiting HDAC and PI3Kα, this compound is designed to disrupt key signaling networks that promote tumor cell proliferation and survival. In B-cell malignancies, the PI3K/AKT/mTOR signaling pathway is frequently overactive, leading to uncontrolled cell growth and resistance to apoptosis. HDACs play a crucial role in regulating gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. The synergistic effect of inhibiting both pathways is believed to be more effective than targeting either pathway alone.
Quantitative Data Comparison
The following tables summarize the efficacy and safety data from clinical trials of this compound in combination with rituximab, and standalone R-ICE and R-GemOx regimens in patients with r/r DLBCL.
Table 1: Efficacy Outcomes
| Endpoint | This compound + Rituximab (Phase Ib, NCT06164327)[1] | R-ICE (Phase II)[1] | R-GemOx (Real-world study)[2] |
| Overall Response Rate (ORR) | 76.2% | 78.1% | 38% |
| Complete Response (CR) | 47.6% | 50.0% | 33% |
| Partial Response (PR) | 28.6% | 28.1% | Not Reported |
| Disease Control Rate (DCR) | 85.7% | Not Reported | Not Reported |
| Median Progression-Free Survival (PFS) | Not yet reached (>7.7 months) | 2-year PFS: 40.8% | 5 months |
| Median Overall Survival (OS) | Not Reported | 2-year OS: 60.7% | 10 months |
Table 2: Grade 3-4 Hematological Adverse Events
| Adverse Event | This compound + Rituximab (Phase Ib, NCT06164327)[1] | R-ICE (Phase II)[1] | R-GemOx (Retrospective study)[3] |
| Thrombocytopenia | 34.8% | 37.5% | Not specified |
| Leukopenia | 17.4% | 37.5% (Leukopenia/Neutropenia) | Not specified |
| Lymphopenia | 13.0% | Not Reported | Not specified |
| Anemia | Not Reported | 15.6% | Not specified |
| Overall Grade 3-4 Hematologic Toxicities | Not specified | 59.4% (all grade 3/4 AEs) | 30.8% |
Experimental Protocols
This compound in Combination with Rituximab (NCT06164327)
This was a multicenter, Phase 1b exploratory trial to evaluate the efficacy and safety of this compound with rituximab as a second-line treatment for r/r DLBCL.
-
Patient Population: 24 patients with r/r DLBCL who had received at least one prior systemic therapy, including an anti-CD20 antibody.
-
Treatment Regimen:
-
This compound: 22.5 mg/m² administered intravenously on days 1, 3, 5, 8, 10, and 12 of each 21-day cycle.
-
Rituximab: 375 mg/m² administered intravenously on day 1 of each 21-day cycle.
-
-
Tumor Assessment: Conducted following treatment, with efficacy evaluated according to the Lugano 2014 criteria.
-
Primary Endpoints: Objective Response Rate (ORR) and safety.
Standard of Care: R-ICE Regimen
The R-ICE regimen is a commonly used salvage chemotherapy for r/r DLBCL.
-
Patient Population: Patients with relapsed DLBCL after first-line rituximab-based chemotherapy.
-
Treatment Regimen (per cycle):
-
Rituximab: 375 mg/m² on day 1.
-
Ifosfamide: 5000 mg/m² as a 24-hour continuous intravenous infusion on day 2.
-
Carboplatin: Dosed to an area under the curve (AUC) of 5 (maximum dose 800 mg) on day 2.
-
Etoposide: 100 mg/m² on days 1, 2, and 3.
-
-
Cycles: Typically administered every 21 days for a planned number of cycles.
Standard of Care: R-GemOx Regimen
R-GemOx is another standard salvage chemoimmunotherapy regimen.
-
Patient Population: Patients with r/r DLBCL who are often ineligible for high-dose chemotherapy and stem cell transplantation.
-
Treatment Regimen (per cycle):
-
Rituximab: 375 mg/m² on day 1.
-
Gemcitabine: 1000 mg/m² on day 2.
-
Oxaliplatin: 100 mg/m² on day 2.
-
-
Cycles: Repeated every 14 or 21 days.
Conclusion
The preliminary results of the Phase Ib study of this compound in combination with rituximab present a compelling case for its continued investigation in r/r DLBCL. The high ORR and CR rates, coupled with a manageable safety profile, suggest that this dual HDAC and PI3Kα inhibitor could offer a valuable new therapeutic option. While direct comparative data is lacking, the efficacy of the this compound regimen appears favorable when benchmarked against historical data for standard-of-care chemoimmunotherapy regimens like R-ICE and R-GemOx. Further investigation in ongoing and future confirmatory Phase 3 trials will be crucial to definitively establish the role of this compound in the treatment landscape of r/r DLBCL. The unique mechanism of action, targeting two key oncogenic pathways, holds the promise of overcoming resistance to conventional therapies and improving outcomes for this challenging patient population.
References
Safety Operating Guide
Navigating the Safe Disposal of Ifupinostat: A Procedural Guide
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of investigational compounds like Ifupinostat is paramount to maintaining a secure laboratory environment and adhering to regulatory standards. While specific disposal protocols for this compound are not extensively documented, its classification as a dual HDAC/PI3Kα inhibitor warrants its treatment as a potent, biologically active agent.[1][2] Therefore, its disposal should align with the established guidelines for antineoplastic and other hazardous drugs.
A Safety Data Sheet (SDS) for this compound from one supplier indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS).[3] However, it is crucial to adopt the usual precautionary measures for handling chemicals.[3] Given its mechanism of action in cancer therapy research, treating it with the same caution as other cytotoxic compounds is a prudent approach.
Core Principles for Disposal
All materials that have come into contact with this compound should be considered potentially contaminated and managed as hazardous waste.[4] This includes unused or expired drug substance, contaminated personal protective equipment (PPE), labware, and cleaning materials. The disposal of such waste is regulated by federal and state laws, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[5][6] A key principle is the strict prohibition of disposing of hazardous pharmaceutical waste via sinks or toilets, a practice known as sewering.[4][7]
Step-by-Step Disposal Protocol for this compound Waste
The following procedure is a comprehensive guide based on best practices for handling potent and antineoplastic compounds:
-
Segregation of Waste : At the point of generation, all this compound-contaminated waste must be separated from other laboratory waste streams.[5] Do not mix this waste with other chemical or biological waste unless following specific institutional protocols.[5]
-
Personal Protective Equipment (PPE) During Disposal : Before handling any waste, don appropriate PPE. This should include:
-
Waste Containment :
-
Solid Waste : Contaminated items such as gloves, absorbent pads, and disposable labware should be placed in a designated, sealable plastic bag within the primary containment area (e.g., a chemical fume hood or biological safety cabinet).[8] This bag should then be placed into a specifically marked hazardous waste container. These are often color-coded, such as yellow or black bins for chemotherapy waste.[4][7]
-
Sharps : Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant sharps container specifically designated for chemotherapy or hazardous drug waste.[8] If a syringe contains any residual volume of the drug, it may need to be disposed of as bulk hazardous chemical waste in a separate container, not a standard sharps container.[5]
-
Liquid Waste : Unused stock solutions or other liquid waste containing this compound should be collected in a sealed, non-breakable, and clearly labeled hazardous waste container.[5]
-
-
Container Management and Labeling :
-
Waste containers must be properly labeled with a hazardous waste tag that includes the contents (i.e., "this compound waste"), the date, and any other information required by your institution's Environmental Health and Safety (EHS) department.[5]
-
Ensure containers are securely sealed to prevent leaks and are not overfilled (a general rule is to fill to no more than three-quarters full).[4]
-
-
Decontamination of Work Surfaces : After completing work and packaging waste, decontaminate all surfaces. A common procedure involves a three-step process:
-
Waste Pickup and Final Disposal :
-
Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) until they are collected by your institution's EHS personnel.
-
Follow all institutional procedures for scheduling a hazardous waste pickup.[4]
-
Spill Management
In the event of a spill, the area should be immediately secured. Only personnel trained in handling hazardous drug spills and wearing appropriate PPE should perform the cleanup. A spill kit specifically for chemotherapeutic agents should be readily available.[8] The spill should be covered with absorbent pads, and the area should be thoroughly decontaminated as described above. All materials used for cleanup must be disposed of as hazardous waste.
Experimental Workflow for this compound Waste Disposal
The following diagram outlines the logical workflow for the proper segregation and disposal of laboratory waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound laboratory waste.
By adhering to these stringent procedures, laboratory professionals can effectively mitigate the risks associated with this compound and ensure a safe working environment for all personnel. Always consult your institution's specific safety protocols and the latest Safety Data Sheets for comprehensive guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ascopubs.org [ascopubs.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.uri.edu [web.uri.edu]
- 6. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 7. onclive.com [onclive.com]
- 8. uwyo.edu [uwyo.edu]
- 9. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Safeguarding Your Research: Essential Safety and Handling Protocols for Ifupinostat
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Ifupinostat. This guide provides immediate, essential safety and logistical information, including detailed personal protective equipment (PPE) requirements, step-by-step handling procedures, and compliant disposal plans to foster a secure and efficient research workflow.
This compound is a first-in-class dual phosphoinositide 3-kinase α (PI3Kα) and histone deacetylase (HDAC) inhibitor, a class of compounds that requires careful handling due to its cytotoxic potential.[1][2] Adherence to stringent safety protocols is crucial to minimize exposure and ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE based on general guidelines for handling hazardous and cytotoxic drugs.[3][4]
| PPE Component | Specification | Purpose |
| Gloves | Double pair of chemotherapy-rated, powder-free nitrile gloves (tested to ASTM D6978 standard).[3][5] | Prevents skin contact with the compound. The outer glove should be removed and disposed of within the containment area. |
| Gown | Disposable, polyethylene-coated polypropylene gown with long sleeves and closed front.[3] | Protects the body from splashes and contamination. |
| Eye Protection | Safety goggles or a full-face shield.[6][7] | Shields the eyes from accidental splashes or aerosolized particles. |
| Respiratory Protection | NIOSH-approved N95 or higher respirator. | Recommended when handling the powder form of the compound outside of a containment ventilated enclosure to prevent inhalation. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants out of the laboratory. |
Operational Plan: Step-by-Step Handling of this compound
A clear and methodical approach to handling this compound is critical to maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
All work with powdered this compound should be conducted in a certified Class II Biosafety Cabinet (BSC) or a containment ventilated enclosure (fume hood) to minimize aerosolization.
-
Before commencing work, ensure all necessary PPE is donned correctly.
-
Prepare the work surface by covering it with a disposable, absorbent bench liner.
2. Reconstitution and Aliquoting:
-
Carefully weigh the required amount of this compound powder within the containment enclosure.
-
Add the appropriate solvent as per the experimental protocol.
-
Gently swirl the vial to dissolve the compound completely. Avoid shaking to prevent aerosol generation.
-
Once dissolved, aliquot the solution into clearly labeled, sealed vials for storage.
3. Storage:
-
Store this compound, both in powder and solution form, in a designated, clearly labeled, and secure location.
-
Follow the manufacturer's recommendations for storage temperature and conditions to ensure stability.
4. Spill Management:
-
In the event of a spill, immediately alert others in the vicinity.
-
Evacuate the area if the spill is large or involves a significant amount of powder.
-
For small spills, use a commercially available chemotherapy spill kit, following the manufacturer's instructions.
-
Wear appropriate PPE, including double gloves, a gown, and eye protection, during cleanup.
-
Collect all contaminated materials in a designated cytotoxic waste container.
Disposal Plan: Ensuring Safe and Compliant Waste Management
The disposal of this compound and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.[8][9]
| Waste Type | Disposal Container | Disposal Method |
| Unused this compound | Labeled hazardous waste container. | Dispose of as hazardous chemical waste through your institution's environmental health and safety (EHS) office. |
| Contaminated Sharps (needles, scalpels) | Purple-lidded, puncture-resistant sharps container.[10] | High-temperature incineration.[11] |
| Contaminated Labware (vials, pipette tips) | Labeled cytotoxic waste container. | High-temperature incineration.[11] |
| Contaminated PPE (gloves, gown, etc.) | Yellow and purple-colored waste bags or designated cytotoxic waste bins.[9] | High-temperature incineration.[11] |
Mechanism of Action: Dual Inhibition of PI3Kα and HDAC
This compound's therapeutic potential stems from its ability to simultaneously inhibit two key cellular signaling pathways implicated in cancer cell proliferation and survival: the PI3K/Akt pathway and histone deacetylases (HDACs).[2][12][13]
Experimental Workflow: Safe Handling of this compound
The following diagram outlines the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
- 2. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aaha.org [aaha.org]
- 4. One moment, please... [pogo.ca]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 8. danielshealth.ca [danielshealth.ca]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
